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  • Product: Potassium (Z)-1-propene-1-trifluoroborate
  • CAS: 951039-45-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Potassium (Z)-1-propene-1-trifluoroborate (CAS 951039-45-5) in Advanced Cross-Coupling Methodologies

Strategic Utility in Drug Development In late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, the stereospecific installation of alkene moieties is a persistent challenge. Traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

In late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, the stereospecific installation of alkene moieties is a persistent challenge. Traditional Wittig or Horner-Wadsworth-Emmons olefinations often yield difficult-to-separate E/Z mixtures. To circumvent this, modern synthetic workflows rely on stereoretentive Suzuki-Miyaura cross-coupling.

As a Senior Application Scientist, I consistently recommend Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5) [1] over its corresponding boronic acid counterpart. Boronic acids are notoriously plagued by boroxine (trimer) formation, leading to inaccurate stoichiometry, poor solubility, and rapid protodeboronation under basic conditions. In contrast, potassium alkenyltrifluoroborates are highly crystalline, monomeric, and indefinitely stable in air and moisture[2]. This whitepaper outlines the physicochemical properties, mechanistic causality, and a self-validating protocol for utilizing this reagent.

Physicochemical Profiling

Understanding the physical parameters of CAS 951039-45-5 is the first step in predicting its behavior in biphasic solvent systems. The data below summarizes the core properties required for precise stoichiometric calculations[1],[].

ParameterSpecification
Chemical Name Potassium (Z)-1-propene-1-trifluoroborate
CAS Number 951039-45-5
Molecular Formula C

H

BF

K
Molecular Weight 147.98 g/mol
Physical State Crystalline Solid (Free-flowing)
Stereochemistry (Z)-isomer (cis-propenyl)

Mechanistic Causality in Stereoretentive Cross-Coupling

The success of CAS 951039-45-5 relies on the controlled, in situ hydrolysis of the trifluoroborate group (-BF


K) into the active boronic acid species (-B(OH)

)[4]. This slow-release mechanism ensures that the local concentration of the active organoboron species remains low, effectively suppressing off-target homocoupling side reactions.

Furthermore, the transmetalation step in the palladium catalytic cycle is strictly stereoretentive. Because the starting material is geometrically pure (Z)-isomer, the resulting cross-coupled product will exclusively retain the (Z)-configuration.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X BaseAct Base Activation Ar-Pd(II)-OH OxAdd->BaseAct + Base / H2O TransMet Transmetalation Ar-Pd(II)-(Z)-Propenyl BaseAct->TransMet + Hydrolyzed Borate Product Reductive Elimination (Z)-Alkene Product + Pd(0) TransMet->Product Stereoretentive Product->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Borate CAS: 951039-45-5 K[(Z)-Propenyl-BF3] Borate->TransMet

Fig 1: Stereospecific Suzuki-Miyaura catalytic cycle utilizing CAS 951039-45-5.

Self-Validating Experimental Protocol

To ensure reproducibility across different laboratory environments, the following protocol is designed as a self-validating system . Each step includes observable benchmarks to confirm that the chemical physics of the reaction are proceeding as intended.

Workflow Step1 1. Reagent Prep Weigh CAS 951039-45-5 Step2 2. Inert Atmosphere Purge N2/Argon Step1->Step2 Step3 3. Solvent Addition Degassed Toluene/H2O Step2->Step3 Step4 4. Coupling Reaction Heat to 80-100°C Step3->Step4 Step5 5. Workup Extraction & Purify Step4->Step5

Fig 2: Experimental workflow for palladium-catalyzed cross-coupling with potassium trifluoroborates.

Step-by-Step Methodology
  • Preparation & Stoichiometry: Charge a Schlenk flask with Aryl Halide (1.0 equiv), Potassium (Z)-1-propene-1-trifluoroborate (1.1 to 1.2 equiv), PdCl

    
    (dppf)·CH
    
    
    
    Cl
    
    
    (0.02 to 0.05 equiv), and Cs
    
    
    CO
    
    
    (3.0 equiv)[2].
    • Validation Check: The trifluoroborate should be a free-flowing powder. If it is clumped, it has absorbed excess surface water; while this does not destroy the reagent, it artificially inflates the mass, requiring a slight stoichiometric adjustment.

  • Atmospheric Control: Seal the flask and perform three cycles of vacuum/nitrogen backfilling.

    • Validation Check: A strict inert atmosphere is critical. If oxygen is present, the Pd(0) active species will oxidize into Pd(II) black.

  • Solvent Addition: Add a degassed biphasic solvent mixture of Toluene/H

    
    O (typically 3:1 v/v) via syringe. The presence of water is an absolute requirement to hydrolyze the -BF
    
    
    
    K group into the transmetalating -B(OH)
    
    
    species[4].
  • Thermal Activation: Heat the reaction mixture to 80–100 °C under vigorous stirring.

    • Validation Check: Within 15 minutes of reaching temperature, the solution should transition to a deep red/brown homogeneous state (excluding inorganic salts). The appearance of a black precipitate (Pd black) indicates catalyst death via oxygen contamination or poor ligand stabilization.

  • Monitoring & Workup: Monitor the reaction via LC-MS or GC-MS. Upon complete consumption of the aryl halide (typically 4–12 hours), cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic fluoride salts. Dry the organic layer over Na

    
    SO
    
    
    
    and purify via silica gel chromatography.

Application Scientist Insights: Troubleshooting & Optimization

  • Causality of Base Selection: While K

    
    CO
    
    
    
    is cheaper, Cs
    
    
    CO
    
    
    is highly recommended for sterically hindered aryl halides. The larger ionic radius of the Cesium cation increases the solubility of the carbonate in the organic phase, accelerating the base-activation step of the Pd(II) complex (as shown in Fig 1).
  • Preventing Protodeboronation: If LC-MS analysis reveals the presence of unreacted aryl halide but total consumption of the trifluoroborate mass, protodeboronation (cleavage of the C-B bond by water) has occurred. Fix: Lower the reaction temperature to 70 °C and switch to a less protic solvent system (e.g., CPME/H

    
    O) to slow down the hydrolysis rate, ensuring the boronic acid is consumed by the catalytic cycle as fast as it is generated.
    
  • Catalyst Selection: PdCl

    
    (dppf) is optimal because the large bite angle of the dppf ligand facilitates the reductive elimination step, which can sometimes be the rate-limiting step when coupling bulky (Z)-alkenes[2].
    

References

  • Frontier Specialty Chemicals. "Potassium (Z)-1-propene-1-trifluoroborate." Frontier Specialty Chemicals Catalog. Available at:[1]

  • BOC Sciences. "Cross-Coupling Reaction Catalyst - Potassium (Z)-1-propenyltrifluoroborate." BOC Sciences Database. Available at:[]

  • Organic Chemistry Portal. "Mechanism of the Suzuki Coupling." Organic-Chemistry.org. Available at:[4]

  • Molander, G. A., & Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Organic Letters, ACS Publications. Available at:[2]

Sources

Exploratory

Structure and Stereochemistry of Potassium (Z)-Propenyltrifluoroborate Salts: A Technical Guide to Stereoretentive Cross-Coupling

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) heavily relies on the precise construction of carbon-carbon bonds. While traditional boronic acids have served as the cornerstone of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) heavily relies on the precise construction of carbon-carbon bonds. While traditional boronic acids have served as the cornerstone of the Suzuki-Miyaura cross-coupling reaction, their inherent instability—manifesting as protodeboronation, oxidation, and dehydration into boroxines—often compromises yield and stereochemical integrity. Potassium organotrifluoroborates have emerged as robust, air-stable alternatives [1]. This whitepaper provides an in-depth mechanistic and practical analysis of potassium (Z)-propenyltrifluoroborate, detailing its structural advantages, the causality behind its absolute stereoretention, and self-validating protocols for its application in advanced organic synthesis.

Structural & Stereochemical Foundations

The defining feature of potassium (Z)-propenyltrifluoroborate is the transformation of the boron center from an


-hybridized, electron-deficient state (as seen in boronic acids) to a fully saturated, 

-hybridized state.

By coordinating three highly electronegative fluorine atoms, the empty p-orbital of the boron atom is masked. This electronic saturation prevents nucleophilic attack by atmospheric moisture and oxygen, rendering the salt highly crystalline and indefinitely stable on the benchtop.

Stereochemically, the (Z)-configuration of the propenyl group introduces significant steric strain compared to its (E)-counterpart. In traditional boronic acids, this strain often drives spontaneous isomerization during the catalytic cycle. However, the trifluoroborate moiety acts as a steric and electronic anchor. During transmetalation with palladium, the rigid nature of the


 carbon-boron bond in the intermediate prevents bond rotation, ensuring that the (Z)-geometry is transferred to the final product with absolute fidelity [3].

The "Slow-Release" Catalytic Paradigm

The exceptional efficiency of potassium (Z)-propenyltrifluoroborate in cross-coupling is governed by a biphasic "slow-release" mechanism [2]. The trifluoroborate salt itself is catalytically inactive; it cannot directly undergo transmetalation with the Pd(II) intermediate.

Instead, the salt must undergo controlled, base-mediated hydrolysis in the presence of water to generate the active (Z)-propenylboronic acid in situ. The Causality of Efficiency: By tuning the solvent system (e.g., THF/H₂O), the rate of hydrolysis is perfectly geared to the rate of the catalytic turnover. The active boronic acid is consumed by the palladium catalyst the moment it is generated. This prevents the transient boronic acid from accumulating in the reaction mixture, thereby completely suppressing competitive side reactions such as oxidative homocoupling or protodeboronation.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X Trans Stereoretentive Transmetalation [Ar-Pd(II)-R] OxAdd->Trans Base Hydro Slow-Release Hydrolysis [R-BF₃K + H₂O → R-B(OH)₂] Hydro->Trans Active Boronic Acid RedEl Reductive Elimination [(Z)-Ar-R Product] Trans->RedEl Stereocenter Intact RedEl->Pd0 Catalyst Regeneration

Figure 1: Mechanistic pathway of the stereoretentive Suzuki-Miyaura catalytic cycle.

Comparative Reagent Analysis

To quantify the operational advantages of the trifluoroborate salt, the following table summarizes the physicochemical and reactive profiles of the three primary alkenyl boron species utilized in modern synthesis.

Table 1: Quantitative & Qualitative Comparison of Alkenyl Boron Reagents

Reagent TypeChemical StabilityReactivity in Cross-CouplingStereoretention FidelityPrimary Degradation Pathway
Boronic Acid Low (Prone to oxidation/trimerization)High (Immediate transmetalation)Moderate (Prone to isomerization)Protodeboronation
Pinacol Ester High (Air-stable liquid/solid)Moderate (Requires thermal activation)High (>95% retention)Slow oxidation
Trifluoroborate Salt Very High (Crystalline, non-hygroscopic)Modulated (Controlled "Slow-Release")Absolute (>99% retention)Highly resistant

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can empirically verify the success of each step without relying on downstream reaction outcomes.

Protocol 1: Synthesis of Potassium (Z)-1-Propenyltrifluoroborate

Objective: Convert the reactive (Z)-1-propenylboronic acid into the bench-stable potassium trifluoroborate salt. Causality: The addition of aqueous KHF₂ serves a dual purpose. The fluoride ions attack the empty p-orbital of the


 boron, converting it to an 

-hybridized anion. Simultaneously, the potassium cations form a highly insoluble crystalline lattice with the trifluoroborate anion, driving the equilibrium forward and forcing the product to precipitate out of the organic phase.

Step-by-Step Methodology:

  • Dissolve (Z)-1-propenylboronic acid (1.0 equiv) in a biphasic mixture of methanol and water (4:1 v/v) at 0 °C.

  • Slowly add a 4.5 M aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours. A thick white precipitate will form as the lattice energy of the salt overcomes its solvation energy.

  • Concentrate the suspension under reduced pressure to remove methanol, then filter the remaining aqueous suspension.

  • Wash the filter cake sequentially with cold water (to remove excess KHF₂) and cold diethyl ether (to remove unreacted boronic acid).

  • Dry the solid in vacuo to afford the product as a white, free-flowing powder.

Self-Validation Check: Dissolve a small aliquot of the isolated powder in acetone-


. Perform an ¹¹B NMR analysis. A successful and complete conversion is definitively indicated by the disappearance of the broad singlet at ~30 ppm (characteristic of 

boron) and the emergence of a sharp quartet at ~3 ppm (due to spin-spin coupling with the three equivalent ¹⁹F nuclei).

G A 1. (Z)-Propenylboronic Acid (Reactive Precursor) B 2. Aqueous KHF₂ Addition (Fluoride & K⁺ Source) A->B  Nucleophilic Attack   C 3. Precipitation & Filtration (Aqueous/Organic Biphasic) B->C  Crystallization   D 4. Potassium (Z)-Propenyltrifluoroborate (Air-Stable Crystalline Solid) C->D  Isolation  

Figure 2: Step-by-step synthetic workflow for isolating potassium (Z)-propenyltrifluoroborate.

Protocol 2: Stereospecific Suzuki-Miyaura Cross-Coupling

Objective: Couple the synthesized trifluoroborate salt with an aryl halide while strictly maintaining the (Z)-olefin geometry.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask, combine potassium (Z)-1-propenyltrifluoroborate (1.1 equiv), the target aryl bromide (1.0 equiv), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with inert argon gas three times to remove atmospheric oxygen, which can degrade the active palladium species.

  • Add a degassed mixture of THF and H₂O (10:1 v/v). Crucial Causality: The inclusion of water is strictly required to initiate the "slow-release" hydrolysis of the trifluoroborate back to the active boronic acid [2]. Without water, the transmetalation step stalls.

  • Heat the reaction to 80 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for column chromatography.

Self-Validation Check: Analyze the purified product via ¹H NMR. The vinylic protons of the newly formed alkene must exhibit a coupling constant (


) of approximately 11–12 Hz. This specific 

-value confirms the absolute retention of the (Z)-stereochemistry. If isomerization occurred, the resulting (E)-isomer would be easily identified by a distinctly larger coupling constant (

Hz).

References

  • Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]

  • Title: The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Foundational

Comprehensive Safety Data Sheet (SDS) & Technical Guide: Potassium (Z)-1-propene-1-trifluoroborate

Executive Summary Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5), also known as Potassium cis-1-propenyltrifluoroborate, is a highly stable, crystalline organoboron reagent widely utilized in advanced organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5), also known as Potassium cis-1-propenyltrifluoroborate, is a highly stable, crystalline organoboron reagent widely utilized in advanced organic synthesis and pharmaceutical drug development. As a robust alternative to traditional boronic acids, this compound is engineered to facilitate stereospecific Suzuki-Miyaura cross-coupling reactions.

This technical guide synthesizes standard Safety Data Sheet (SDS) compliance with mechanistic insights, providing researchers and drug development professionals with a holistic understanding of the compound's physicochemical properties, toxicological profile, and optimal laboratory application.

Chemical Identity & Physicochemical Properties

Traditional boronic acids are notoriously susceptible to protodeboronation, oxidation, and spontaneous dehydration into trimeric boroxines, complicating stoichiometric control. Potassium (Z)-1-propene-1-trifluoroborate circumvents these issues. The addition of three highly electronegative fluorine atoms to the boron center creates a coordinatively saturated, tetrahedral borate anion ([RBF₃]⁻). This structural configuration eliminates Lewis acidity, rendering the reagent exceptionally stable to air and moisture [3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Potassium (Z)-1-propene-1-trifluoroborate
Synonyms Potassium cis-1-propenyltrifluoroborate; (Z)-PROPENYL-1-TRIFLUOROBORATE
CAS Number 951039-45-5
Molecular Formula C₃H₅BF₃K
Molecular Weight 147.98 g/mol
Appearance Solid (Crystalline Powder)
Melting Point >260 °C
Storage Class 11 (Combustible Solids)
WGK (Water Hazard Class) WGK 3 (Highly hazardous to water)

Hazard Identification & Toxicological Profile

While organotrifluoroborates are bench-stable, they present specific occupational hazards upon physical contact. According to the Globally Harmonized System (GHS), Potassium (Z)-1-propene-1-trifluoroborate is classified under the following hazard statements [1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology (The Causality of Irritation)

The primary hazard mechanism stems from the compound's reactivity with physiological moisture. When inhaled as a dust or deposited on sweaty skin and ocular mucosal membranes, the trifluoroborate moiety undergoes localized hydrolysis. This slow hydrolytic cleavage releases the corresponding boronic acid and fluoride ions (or trace hydrofluoric acid equivalents). The localized release of fluoride ions disrupts cellular calcium homeostasis and induces acute tissue irritation, necessitating immediate and copious flushing with water to dilute and remove the reactive ions.

Handling, Storage, and Emergency Protocols

To ensure a self-validating safety system, laboratory personnel must integrate the compound's chemical behavior into their handling protocols. Because it is a Class 11 Combustible Solid, dust generation must be strictly mitigated to prevent both inhalation toxicity and deflagration risks [2].

Step-by-Step Spill Response Methodology
  • Hazard Assessment: Immediately evacuate the immediate vicinity of the spill. Identify the scale of the spill and ensure no ignition sources are present.

  • Don PPE: Equip standard laboratory PPE, including nitrile gloves (double-gloving recommended), chemical splash goggles, a lab coat, and an N95 or P100 particulate respirator to prevent inhalation of the irritant dust.

  • Containment: Do not dry sweep, as this aerosolizes the compound. Lightly mist the spill with water or cover it with damp absorbent pads to suppress dust formation.

  • Collection: Use a non-sparking tool to scoop the dampened solid into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual hydrolyzed fluoride species, followed by a thorough water rinse.

  • Disposal: Label the container as "Hazardous Waste: Fluorinated Organoboron Solid" and dispose of it according to institutional and local environmental regulations.

G Spill Accidental Spill (Solid Powder) Assess Assess Hazards (H315, H319, H335) Spill->Assess PPE Don PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Containment (Dampen to Avoid Dust) PPE->Contain Clean Collect & Decontaminate (Non-sparking tools) Contain->Clean Dispose Dispose as Hazardous Waste (Class 11 Combustible) Clean->Dispose

Laboratory safety and spill response workflow for Potassium (Z)-1-propene-1-trifluoroborate.

Application Workflow: Suzuki-Miyaura Cross-Coupling

In drug development, maintaining the (Z)-stereochemistry of the propenyl group during C-C bond formation is critical for synthesizing specific active pharmaceutical ingredients (APIs). Potassium (Z)-1-propene-1-trifluoroborate is ideal for this because it acts as a "slow-release" reservoir of the active boronic acid [4].

By requiring an aqueous base to hydrolyze the trifluoroborate into the boronic acid in situ, the concentration of the reactive boron species is kept artificially low. This kinetic bottleneck prevents unwanted side reactions, such as oxidative homocoupling, while funneling the active species directly into the palladium transmetalation cycle [4].

Step-by-Step Cross-Coupling Protocol

Note: This protocol is a self-validating system; the inclusion of water is not a solvent impurity but a mechanistic requirement for reagent activation.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide electrophile (1.0 equiv), Potassium (Z)-1-propene-1-trifluoroborate (1.1 - 1.5 equiv), and the Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Base Addition: Add a mild inorganic base, such as Cs₂CO₃ or K₂CO₃ (3.0 equiv). The base is dual-purpose: it facilitates the hydrolysis of the trifluoroborate and activates the Pd-complex for transmetalation.

  • Solvent System Preparation: Degas a biphasic solvent mixture of Toluene/H₂O (typically 3:1 or 10:1 v/v) by sparging with inert gas (N₂ or Argon) for 15 minutes. Causality note: The aqueous phase is strictly required to drive the hydrolysis of the -BF₃K group.

  • Reaction Execution: Inject the degassed solvent mixture into the Schlenk flask. Seal the flask and heat the biphasic mixture to 80–100 °C under vigorous stirring for 12–24 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and partition the layers. Extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the (Z)-alkene product via flash column chromatography.

G A Potassium (Z)-1-propenyl- trifluoroborate (Stable Precursor) B Aqueous Base (H2O) (Slow Hydrolysis) A->B Activation C (Z)-1-propenylboronic acid (Active Species) B->C -KF D Pd(II) Catalyst (Transmetalation) C->D Aryl-Pd-X E Cross-Coupled Product (Retained Z-Stereochemistry) D->E Reductive Elimination

Hydrolysis and activation pathway of Potassium (Z)-1-propene-1-trifluoroborate in cross-coupling.

References

  • Wikipedia Contributors. (n.d.). Organotrifluoroborate. Wikipedia, The Free Encyclopedia. Retrieved March 9, 2026, from[Link]

  • Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Retrieved March 9, 2026, from[Link]

Exploratory

Strategic Synthesis and Deployment of Z-Selective Alkenylboron Reagents in Complex Molecule Development

Executive Summary Organoboron reagents, particularly (pinacolato)alkenylboron [alkenyl-B(pin)] compounds, are indispensable linchpins in modern chemical synthesis and drug development[1]. While the E-isomers of these com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organoboron reagents, particularly (pinacolato)alkenylboron [alkenyl-B(pin)] compounds, are indispensable linchpins in modern chemical synthesis and drug development[1]. While the E-isomers of these compounds are readily accessible via canonical alkyne hydroboration, the selective synthesis of their higher-energy Z-isomers has historically presented a formidable thermodynamic challenge[2].

As a Senior Application Scientist, I approach this not merely as a synthetic hurdle, but as a strategic bottleneck in the convergent synthesis of complex active pharmaceutical ingredients (APIs). The ability to install a Z-alkene stereospecifically dictates the three-dimensional conformation of resulting macrocycles or polyenes, directly impacting target binding affinity. This whitepaper synthesizes the state-of-the-art methodologies for generating Z-selective alkenylboron reagents, elucidates the mechanistic causality behind these transformations, and provides field-proven, self-validating protocols for their application.

Mechanistic Paradigms: Overcoming Thermodynamic Bias

The fundamental challenge in synthesizing Z-alkenylboronates is the thermodynamic preference for the less sterically encumbered E-isomer. Modern catalysis has bypassed this thermodynamic sink through kinetic control and novel reaction pathways.

Catalytic Cross-Metathesis (CM) via Stereogenic-at-Metal Complexes

Traditional ruthenium-based metathesis catalysts predominantly yield E-isomers due to the thermodynamic preference of the anti-metallacyclobutane intermediate. However, the advent of Molybdenum (Mo) and Tungsten (W) mono-aryloxide pyrrolide (MAP) complexes has revolutionized this space[3].

Causality: The MAP catalysts feature a stereogenic metal center. The size differential between the large aryloxide ligand and the smaller pyrrolide ligand forces the reacting olefins to approach in a manner that places their bulky substituents (such as the B(pin) group and the alkyl chain) pointing in the same direction—away from the massive apical imido group. This enforces a syn-metallacyclobutane intermediate, which undergoes rapid cycloreversion under kinetic control to deliver the Z-alkenylboron product with exceptional selectivity[4].

G A Pre-catalyst (Mo/W MAP Complex) B Active Alkylidene Generation A->B Activation C Syn-Metallacyclobutane Intermediate B->C + Terminal Alkene + Vinyl-B(pin) D Z-Alkenylboron Product Release C->D Cycloreversion (Kinetic Control) D->B Catalyst Turnover

Mechanistic cycle of Z-selective cross-metathesis via Mo/W MAP complexes.

Trans-Hydroboration of Terminal Alkynes

Standard hydroboration proceeds via a concerted syn-addition, yielding E-alkenylboronates. To invert this selectivity, trans-hydroboration must be achieved. Recent breakthroughs utilize Ruthenium-NHC complexes or Iron-catalyzed radical additions[2][5].

Causality: In Ru-catalyzed systems utilizing naphthalene-1,8-diaminatoborane [H-B(dan)], the mechanism diverges from standard concerted addition. The alkyne inserts into the Ru–B bond rather than the Ru–H bond. This forms a borylruthenium intermediate that undergoes stereochemical isomerization prior to reductive elimination, providing Z-alkenylboranes[5]. The use of B(dan) instead of B(pin) is critical here; its reduced Lewis acidity stabilizes the intermediate and prevents unwanted off-target pathways.

Quantitative Data & Comparative Analysis

To select the appropriate methodology for a given synthetic route, one must weigh catalyst accessibility, functional group tolerance, and stereochemical fidelity. The table below summarizes the core metrics of the leading methodologies.

MethodologyCatalyst SystemBoron SourceYield RangeZ:E SelectivityKey Advantage
Cross-Metathesis [3]Mo/W MAP ComplexesVinyl-B(pin)51–93%Up to 98:2Excellent for sterically demanding substrates.
Trans-Hydroboration [5]Ru(NHC) ComplexesH-B(dan)60–85%>99:1Perfect for terminal alkynes; high stereofidelity.
Radical Addition [2]Fe(OTf)₂ / ZnEthynyl-B(pin)42–95%Up to 44:1Utilizes cheap, earth-abundant metals.
Alkene Isomerization [6]Ru-H / Ir-H systemsE-Alkenyl-B(pin)70–90%VariableAccess to highly substituted trisubstituted alkenes.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical observations during the procedure confirm the chemical state. Below are the optimized protocols for the two primary methodologies.

Protocol A: Mo-Catalyzed Z-Selective Cross-Metathesis[3][4]

Objective: Synthesis of sterically demanding Z-alkenyl-B(pin) from terminal alkenes.

  • Preparation (Glovebox Required): Mo-MAP complexes are highly oxophilic. In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with the Mo-based MAP catalyst (5.0 mol %). Validation: The catalyst should appear as a deep red/purple crystalline solid; any brown/black discoloration indicates fatal oxidation.

  • Reagent Addition: Add vinyl-B(pin) (3.0 equiv) and the terminal alkene substrate (1.0 equiv) dissolved in anhydrous, degassed benzene (0.1 M).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir at 22 °C under a slight static vacuum (approx. 10 Torr) to drive off the ethylene gas byproduct. Validation: The continuous evolution of micro-bubbles (ethylene) confirms active catalytic turnover.

  • Quenching & Isolation: After 4-12 hours (monitor via GC-MS for consumption of the terminal alkene), quench the reaction by exposing it to air and adding wet diethyl ether. The color will rapidly shift to pale yellow/brown as the Mo-complex degrades.

  • Purification: Purify via silica gel chromatography. Z-alkenylboronates typically elute slightly faster than their E-counterparts due to a lower dipole moment in the non-polar solvent system.

Protocol B: Ru-Catalyzed trans-Hydroboration[5]

Objective: Synthesis of Z-alkenyl-B(dan) from terminal alkynes.

  • Catalyst Activation: In a drybox, combine the[Ru(NHC)] pre-catalyst (1.0 mol %) with toluene.

  • Substrate Addition: Add the terminal alkyne (1.1 equiv) and H-B(dan) (1.0 equiv). Causality: A slight excess of alkyne prevents the competitive dimerization of the boron reagent.

  • Thermal Cycling: Heat the mixture to 60 °C for 12 hours. Validation: The reaction mixture will transition from a pale yellow to a deep amber, indicating the formation of the active borylruthenium intermediate.

  • Analysis: Analyze the unpurified mixture via ¹H NMR. The Z-alkene protons will display a coupling constant (

    
    ) of ~11–14 Hz, whereas any E-isomer impurity would show a 
    
    
    
    of ~18 Hz.

Strategic Deployment in Drug Development

The ultimate value of Z-alkenylboron reagents lies in their downstream application, most notably in Suzuki-Miyaura (SM) cross-coupling[1]. Because the transmetalation step of the SM coupling is strictly stereoretentive, the geometric purity of the boron reagent translates directly into the geometric purity of the final API[7].

This exact strategy was employed in the convergent total synthesis of the potent anticancer macrocycle Disorazole C1 [4]. By utilizing Z-selective cross-metathesis to generate highly functionalized Z-alkenyl-B(pin) intermediates, researchers were able to execute a subsequent stereoretentive cross-coupling, forging the critical (Z,Z,E)-triene core of the natural product without the need for late-stage, low-yielding alkyne semi-hydrogenations.

Workflow S1 Terminal Alkyne C1 Ru-Catalyzed Trans-Hydroboration S1->C1 S2 Terminal Alkene C2 Mo/W-Catalyzed Cross-Metathesis S2->C2 Z Z-Alkenylboronate Intermediate C1->Z C2->Z SM Suzuki-Miyaura Cross-Coupling Z->SM + Aryl/Alkenyl Halide + Pd Catalyst API Complex API / Natural Product (e.g., Disorazole C1) SM->API Stereoretention

Convergent stereoselective workflow for complex API synthesis using Z-alkenylboronates.

Conclusion

The transition from relying on thermodynamically favored E-alkenes to strategically deploying Z-selective alkenylboron reagents marks a maturation in synthetic logic. By leveraging kinetic control via MAP metathesis catalysts or manipulating insertion pathways via Ru-NHC hydroboration, chemists now possess the autonomous control required to build highly constrained, biologically active architectures with absolute precision.

References

  • Hoveyda, A. H., et al. "Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds through Stereoselective Catalytic Cross-Metathesis." National Institutes of Health (NIH) / JACS. URL:[Link]

  • Hoveyda, A. H., et al. "A Broadly Applicable NHC–Cu-Catalyzed Approach for Efficient, Site-, and Enantioselective Coupling of Readily Accessible (Pinacolato)alkenylboron Compounds to Allylic Phosphates and Applications to Natural Product Synthesis." National Institutes of Health (NIH) / JACS. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. URL:[Link]

  • Hoveyda, A. H., et al. "Catalytic Z-Selective Cross-Metathesis in Complex Molecule Synthesis: A Convergent Stereoselective Route." MIT Open Access Articles. URL:[Link]

  • Huang, X., et al. "Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition." Organic Letters / ACS Publications. URL:[Link]

  • Mutoh, Y., et al. "Ruthenium-Catalyzed (Z)-Selective Hydroboration of Terminal Alkynes with Naphthalene-1,8-diaminatoborane." Journal of the American Chemical Society. URL:[Link]

  • Aggarwal, V. K., et al. "Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization." Organic Letters / ACS Publications. URL:[Link]

Sources

Foundational

High-Purity Potassium (Z)-1-propene-1-trifluoroborate: Commercial Availability and Stereoretentive Cross-Coupling Methodologies

Executive Summary In modern drug discovery and complex natural product synthesis, the precise installation of stereodefined vinylic moieties is a critical structural requirement. Potassium (Z)-1-propene-1-trifluoroborate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex natural product synthesis, the precise installation of stereodefined vinylic moieties is a critical structural requirement. Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5) has emerged as the premier reagent for the stereospecific introduction of a (Z)-propenyl group. Unlike traditional boronic acids, which suffer from inherent instability, anhydride (boroxine) formation, and stereochemical leakage, potassium organotrifluoroborates are indefinitely stable to air and moisture [5].

This technical guide provides an in-depth analysis of the commercial landscape, mechanistic advantages, and field-proven protocols for utilizing high-purity Potassium (Z)-1-propene-1-trifluoroborate in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Purity Standards

The commercial viability of Potassium (Z)-1-propene-1-trifluoroborate is driven by its highly crystalline nature, which allows for purification via simple recrystallization rather than complex chromatography. This ensures that commercial batches consistently achieve >98% purity with >99% (Z)-stereoisomeric excess.

Leading specialty chemical suppliers currently providing high-purity grades of this reagent include:

  • Frontier Specialty Chemicals: Supplies catalog quantities (e.g., Catalog# P11190) with guaranteed purity profiles optimized for parallel synthesis and library generation [1].

  • BOC Sciences: Provides scalable quantities (Catalog# BPM-234209) suitable for process chemistry and late-stage functionalization in pharmaceutical development [2].

Comparative Reagent Profiling

To understand the experimental preference for the trifluoroborate salt, we must evaluate it against alternative boron species. The quantitative and qualitative data are summarized below:

PropertyPotassium (Z)-1-propene-1-trifluoroborate(Z)-1-Propenylboronic Acid(Z)-1-Propenylboronic Acid Pinacol Ester
Physical State Free-flowing crystalline solidAmorphous solid / OilLiquid
Air/Moisture Stability Indefinitely stableProne to oxidation and dehydrationModerately stable
Stereochemical Integrity >99% (Z) retention during storageProne to (E)-isomerization over timeStable, but coupling conditions may cause leakage
Commercial Purity Typically >98% (easily recrystallized)Variable (difficult to purify)Variable (requires chromatography)
Transmetalation Kinetics Controlled (slow-release via hydrolysis)Rapid (high risk of protodeboronation)Slow (requires harsh activation)

Mechanistic Causality: The Trifluoroborate Advantage

The fundamental challenge in cross-coupling (Z)-alkenes is their thermodynamic instability relative to their (E)-counterparts. When using standard boronic acids, the high local concentration of the active boron species under basic conditions often leads to competitive protodeboronation or transition-metal-catalyzed isomerization.

The Causality of Stereoretention: Potassium alkenyltrifluoroborates solve this through a "slow-release" mechanism [3]. The robust B–F bonds prevent premature transmetalation. Instead, in a biphasic solvent system (e.g., THF/H₂O or i-PrOH/H₂O), the trifluoroborate undergoes a slow, base-mediated hydrolysis to generate the active boronic acid in situ. Because the steady-state concentration of the active boronic acid remains exceptionally low, side reactions are kinetically starved, and the transmetalation to the Palladium(II) center occurs with absolute stereoretention [4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Transmet Stereoretentive Transmetalation PdII->Transmet Base / H2O Hydrolysis Slow in situ Hydrolysis [R-BF3]K -> R-B(OH)2 Hydrolysis->Transmet Controlled Release RedElim Reductive Elimination (Z)-Alkene Product Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of stereoretentive Suzuki-Miyaura coupling with trifluoroborates.

Self-Validating Experimental Protocol: Stereospecific Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) to verify the mechanistic causality described above, ensuring that stereochemical leakage has not occurred prior to final isolation.

Reagents & Causality
  • Coupling Partner: Aryl or Heteroaryl Bromide (1.0 equiv).

  • Boron Source: Potassium (Z)-1-propene-1-trifluoroborate (1.1 equiv). Slight excess accounts for trace protodeboronation.

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%). Causality: The bidentate dppf ligand enforces a rigid cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and preventing the lifetime extension of the Pd-complex that leads to (Z)-to-(E) isomerization [3].

  • Base: Cs₂CO₃ or Et₃N (3.0 equiv). Causality: Required to neutralize the HF generated during the slow hydrolysis of the trifluoroborate.

  • Solvent: THF/H₂O or i-PrOH/H₂O (3:1 v/v). Causality: The biphasic system is mandatory to solubilize the inorganic trifluoroborate salt and facilitate the controlled hydrolysis.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge an oven-dried Schlenk flask with the aryl bromide (1.0 mmol), Potassium (Z)-1-propene-1-trifluoroborate (1.1 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with dry Argon (repeat 3x).

  • Inject degassed THF (3.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

Step 2: Biphasic Catalysis 4. Heat the biphasic mixture to 70–80 °C under vigorous stirring (1000 rpm). Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers, ensuring a steady rate of hydrolysis. 5. Maintain heating for 12–16 hours.

Step 3: In-Process Control (IPC) - Self-Validation Check 6. Validation of Hydrolysis: Extract a 50 µL aliquot of the aqueous layer. Perform rapid ¹⁹F NMR. The disappearance of the sharp multiplet at ~ -140 ppm (characteristic of the -BF₃K group) and the appearance of a fluoride peak confirms complete activation of the boron reagent. 7. Validation of Stereoretention: Extract a 100 µL aliquot of the organic layer, filter through a short silica plug, and perform ¹H NMR. Analyze the vinylic protons. A coupling constant of


 Hz  confirms the retention of the (Z)-geometry. If 

Hz is observed, (E)-isomerization has occurred, indicating catalyst poisoning or excessive reaction temperatures.

Step 4: Workup and Isolation 8. Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and H₂O (5 mL). 9. Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify the crude product via flash column chromatography to yield the stereopure (Z)-arylpropene.

References

  • Frontier Specialty Chemicals. "Potassium (Z)-1-propene-1-trifluoroborate | Catalog#: P11190". Frontier Specialty Chemicals.
  • BOC Sciences. "Cross-Coupling Reaction Catalyst - Polymer: Potassium (Z)-1-propenyltrifluoroborate". BOC Sciences.
  • Molander, G. A., & Bernardi, C. R. (2002). "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates". Journal of Organic Chemistry, 67(24), 8424-8429.
  • Molander, G. A., & Felix, L. A. (2005). "Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides". Journal of Organic Chemistry, 70(10), 3950-3956.
  • Molander, G. A., & Sandrock, D. L. (2009). "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers". Current Opinion in Drug Discovery & Development, 12(6), 811-823.
Exploratory

Engineering the B–F Bond: The Basic Mechanism of Trifluoroborate Hydrolysis In Vivo

Organotrifluoroborates (R-BF ) have transitioned from being mere protected intermediates in Suzuki-Miyaura cross-coupling to serving as powerful radioprosthetic groups for Positron Emission Tomography (PET) imaging. By l...

Author: BenchChem Technical Support Team. Date: March 2026

Organotrifluoroborates (R-BF


) have transitioned from being mere protected intermediates in Suzuki-Miyaura cross-coupling to serving as powerful radioprosthetic groups for Positron Emission Tomography (PET) imaging. By leveraging the exceptionally strong boron-fluorine bond, researchers can rapidly capture aqueous [

F]fluoride in a single step. However, the viability of these tracers hinges entirely on their in vivo solvolytic stability. If the B–F bond hydrolyzes prematurely in the bloodstream, free [

F]fluoride is released, which rapidly accumulates in the hydroxyapatite matrix of bone, destroying image contrast and delivering off-target radiation[1].

This technical guide dissects the fundamental mechanisms of trifluoroborate hydrolysis, the structural causality behind kinetic stability, and the self-validating experimental methodologies required to evaluate these compounds for clinical translation.

The Core Solvolytic Pathway: Stepwise Defluorination

The hydrolysis of an organotrifluoroborate to its corresponding boronic acid (R-B(OH)


) in aqueous media is not a concerted process. Instead, it proceeds via a stepwise, pseudo-first-order defluorination mechanism[2].

The rate-determining step (RDS) is the dissociation of the first fluoride ion to form a difluorohydroxyborate intermediate [R-BF


(OH)

]. Once the first hydroxyl group coordinates to the boron center, its oxygen lone pairs engage in

-donation into the empty p-orbital of the boron atom. This

-donation significantly weakens the remaining B–F bonds, rendering subsequent defluorination steps orders of magnitude faster than the initial cleavage[3].

Hydrolysis A R-BF3⁻ (Stable) B R-BF2(OH)⁻ (Intermediate) A->B +H2O / -HF Slow (RDS) C R-BF(OH)2⁻ (Intermediate) B->C +H2O / -HF Fast D R-B(OH)3⁻ (Boronate) C->D +H2O / -HF Fast

Stepwise solvolytic defluorination of organotrifluoroborates in aqueous media.
The Acid-Base Paradox In Vivo

In synthetic chemistry, R-BF


 reagents often exhibit an "acid-base paradox," where basic conditions unexpectedly slow down hydrolysis, and specific acid catalysis (or fluorophilic surfaces like glass) is required to drive the equilibrium forward by sequestering HF[2]. However, in vivo (pH 7.4), the massive aqueous volume acts as an infinite sink. Without the extreme pH required for specific acid/base catalysis, the intrinsic kinetic lability of the B–F bond—dictated entirely by the organic substituent (R)—becomes the sole determinant of tracer survival[3].

Structural Causality: Tuning Stability via Substituent Effects

To engineer a trifluoroborate that survives the biological half-life of


F (109.8 minutes), one must manipulate the electronic environment of the boron center. A Hammett analysis of aryltrifluoroborate solvolysis reveals a reaction constant (

) of approximately

[3].

Mechanistic Implication: A negative


 value indicates that the transition state of the rate-determining step involves a buildup of positive charge at the boron center. This strongly supports a dissociative (S

1-like) mechanism for the loss of the first fluoride ion.
  • Electron-Donating Groups (EDGs): Substituents that push electron density into the boron center stabilize this electron-deficient transition state, thereby accelerating hydrolysis.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from boron destabilize the transition state, increasing the activation energy and dramatically retarding solvolysis[3].

This principle led to the development of aliphatic zwitterionic trifluoroborates, specifically ammoniomethyltrifluoroborates (AMBF


). By placing a permanently positively charged ammonium group adjacent to the boron, the extreme electron-withdrawing effect extends the hydrolytic half-life from mere minutes to hundreds of hours[4].
Quantitative Data: Hydrolytic Half-Lives
Compound ClassRepresentative StructureApprox. Half-Life (

) at pH 7.4
In Vivo Suitability
Unsubstituted ArylPhenyltrifluoroborate~2–5 minutesPoor (Rapid Bone Uptake)
EDG-Substituted Arylortho-Methoxyaryltrifluoroborate~15 minutesPoor
EWG-Substituted Arylortho-Fluoroaryltrifluoroborate~50 minutesMarginal
Zwitterionic AliphaticAmmoniomethyltrifluoroborate (AMBF

)
> 300 hoursExcellent (Renal Clearance)

In Vivo Implications: Biodistribution and Clearance Fates

When an [


F]trifluoroborate radiotracer is injected intravenously, it faces a race against time. The tracer must reach its biological target and clear from the blood pool before the B–F bond hydrolyzes.

If the bond is robust (e.g., AMBF


-conjugated peptides), the intact tracer undergoes rapid renal clearance, passing safely into the bladder. If the bond is labile, the released[

F]F

acts as a bone-seeking agent, undergoing chemisorption into the hydroxyapatite matrix of the skeleton. This not only ruins the tumor-to-background ratio but also invalidates the PET scan[5].

InVivo Tracer [18F]R-BF3⁻ Injection (Intravenous) Blood Systemic Circulation (pH 7.4) Tracer->Blood Stable Intact [18F]R-BF3⁻ (High Kinetic Stability) Blood->Stable EWG-Stabilized Unstable Hydrolysis (Release of Free [18F]F⁻) Blood->Unstable EDG-Destabilized Renal Renal Clearance (Excretion via Bladder) Stable->Renal Targeted / Cleared Bone Bone Accumulation (Hydroxyapatite Trapping) Unstable->Bone Off-Target Noise

Divergent in vivo metabolic fates of stable versus unstable[18F]trifluoroborate radiotracers.

Self-Validating Experimental Methodologies

To rigorously evaluate the kinetic stability of novel trifluoroborates, researchers must employ self-validating protocols that account for mass balance and biological specificity.

Protocol 1: In Vitro Kinetic Stability Assay via F-NMR

Causality: NMR allows for the direct, non-destructive observation of the rate-determining defluorination step. By using an internal standard, we ensure that any loss of the R-BF


 signal is due to hydrolysis rather than precipitation.
  • Preparation: Dissolve the R-BF

    
     compound to a final concentration of 10 mM in 1X PBS (pH 7.4) supplemented with 10% D
    
    
    
    O (for NMR locking).
  • Internal Validation: Add 10 mM of 4-fluorobenzoic acid as an internal standard. Validation Check: The sum of the integrals of the R-BF

    
     peak (~ -130 to -140 ppm) and the free F
    
    
    
    peak (~ -120 ppm) must remain constant relative to the internal standard throughout the experiment. A drop in mass balance indicates compound precipitation, invalidating the run.
  • Acquisition: Acquire

    
    F-NMR spectra at 37°C at predetermined intervals (e.g., every 10 minutes for aryl species, every 12 hours for AMBF
    
    
    
    species).
  • Kinetic Extraction: Plot

    
     versus time. Extract the pseudo-first-order rate constant (
    
    
    
    ) from the slope and calculate
    
    
    [4].
Protocol 2: In Vivo Biodistribution and Bone Uptake Assessment

Causality:In vitro stability does not perfectly mirror in vivo enzymatic or clearance dynamics. This protocol uses bone uptake as an absolute biological dosimeter for B–F bond cleavage.

  • Radiosynthesis: Synthesize the [

    
    F]R-BF
    
    
    
    tracer via
    
    
    F-
    
    
    F isotopic exchange using aqueous [
    
    
    F]fluoride. Formulate in sterile saline (<5% ethanol).
  • Control Grouping:

    • Test Cohort: Injected with the [

      
      F]R-BF
      
      
      
      tracer.
    • Positive Control Cohort: Injected with free [

      
      F]NaF to establish the maximum possible bone uptake baseline.
      
  • Injection & Imaging: Intravenously inject ~1–5 MBq of the tracer into the tail vein of healthy BALB/c mice. Perform dynamic PET/CT imaging over 120 minutes.

  • Tissue Harvesting: Euthanize animals at 60 and 120 minutes. Harvest blood, liver, kidneys, muscle, and the femur (bone).

  • Validation & Analysis: Measure radioactivity in a gamma counter. Calculate the Percentage Injected Dose per Gram (%ID/g). Success Metric: A bone uptake of < 2% ID/g at 120 minutes confirms exceptional in vivo stability, whereas > 5% ID/g indicates unacceptable hydrolysis[5].

Conclusion

The successful deployment of organotrifluoroborates in in vivo diagnostics is a triumph of physical organic chemistry applied to molecular imaging. By understanding that the rate-determining step of hydrolysis is a dissociative loss of fluoride, researchers have successfully utilized extreme electron-withdrawing groups (such as the ammoniomethyl moiety) to halt solvolysis. This mechanistic mastery ensures that the tracer remains intact during systemic circulation, allowing the [


F]fluoride to reach its target and clear safely, thereby cementing trifluoroborates as a cornerstone of next-generation PET radiochemistry.

References

  • [2] Lloyd-Jones, G. C., et al. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 2012. URL:[Link]

  • [1] Jacobson, O., et al. "Reaction of[18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography." Bioconjugate Chemistry / PMC, 2011. URL:[Link]

  • [3] Perrin, D. M., et al. "Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging." The Journal of Organic Chemistry, 2008. URL:[Link]

  • [5] Perrin, D. M., et al. "Preclinical Evaluation of a High-Affinity 18F-Trifluoroborate Octreotate Derivative for Somatostatin Receptor Imaging." Journal of Nuclear Medicine, 2014. URL:[Link]

  • [4] Perrin, D. M., et al. "Compositions and methods for imaging cancer." US Patent US10150804B2, 2018. URL:

Sources

Protocols & Analytical Methods

Method

Stereoselective introduction of Z-propenyl group via Pd-catalysis

Application Note: Stereoselective Introduction of the Z-Propenyl Group via Palladium-Catalyzed Cross-Coupling Executive Summary The Z-propenyl moiety is a highly sought-after structural motif in the synthesis of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Introduction of the Z-Propenyl Group via Palladium-Catalyzed Cross-Coupling

Executive Summary

The Z-propenyl moiety is a highly sought-after structural motif in the synthesis of biologically active natural products and pharmaceutical active pharmaceutical ingredients (APIs). However, its stereoselective introduction is historically challenging. Traditional transition-metal-catalyzed cross-couplings often suffer from thermodynamic isomerization, converting the desired Z-alkene into the more stable E-isomer. This application note details a highly robust, stereoretentive Suzuki-Miyaura cross-coupling methodology utilizing potassium (Z)-1-propenyltrifluoroborate. By leveraging the slow-release kinetics of trifluoroborate salts, researchers can achieve >98% stereoretention, providing a scalable and self-validating pathway for drug development.

Mechanistic Rationale: The Challenge of Z-Stereoretention

Standard Suzuki-Miyaura couplings employing (Z)-1-propenylboronic acids are frequently plagued by protodeboronation and E/Z isomerization. This degradation is driven by the inherent instability of electron-rich boronic acids under the basic, aqueous conditions required for catalytic turnover.

To circumvent this, the strategic selection of potassium (Z)-1-propenyltrifluoroborate is critical[1]. Unlike free boronic acids, organotrifluoroborates are air-stable, monomeric, and crystalline solids. They do not undergo transmetalation directly; instead, they require a controlled, in situ hydrolysis to generate the active boronic acid species slowly[2].

Causality of Stereoretention:

  • Controlled Hydrolysis: The slow generation of the boronic acid prevents the accumulation of unstable intermediates, minimizing off-cycle radical or base-catalyzed isomerization[3].

  • Concerted Transmetalation: The transmetalation from boron to the Pd(II) intermediate proceeds via a stereoretentive

    
     mechanism. The geometry of the alkene is strictly preserved as it transfers to the palladium center[1].
    
  • Rapid Reductive Elimination: By utilizing an electron-rich, sterically accommodating ligand (such as PPh

    
     or dppf), the subsequent reductive elimination outpaces any potential 
    
    
    
    -hydride elimination/reinsertion pathways that would scramble the double bond geometry[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 Ar-Pd(II)-X Intermediate OxAdd->PdII_1 TransMet Transmetalation (Z-Propenyl-B(OH)2) PdII_1->TransMet PdII_2 Ar-Pd(II)-(Z-Propenyl) Stereoretentive Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Prod Ar-(Z)-Propenyl Target Product RedElim->Prod

Caption: Catalytic cycle of the stereospecific Suzuki-Miyaura Z-propenylation.

Quantitative Data: Catalyst and Ligand Optimization

The choice of catalyst, base, and solvent dictates the equilibrium between coupling efficiency and stereochemical fidelity. The following table summarizes the optimization landscape for coupling potassium (Z)-1-propenyltrifluoroborate with a standard aryl bromide[1].

Table 1: Optimization of Pd-Catalyzed Z-Propenylation Parameters

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Z:E Ratio
Pd(PPh

)

(5 mol%)
Na

CO

(3.0)
Toluene/H

O (10:1)
854585:15
PdCl

(dppf) (2 mol%)

-BuNH

(3.0)

-PrOH/H

O (2:1)
8082>98:2
Pd(OAc)

/ PPh

(5 mol%)
Cs

CO

(3.0)
THF/H

O (10:1)
80 88 >99:1

Note: The Pd(OAc)


 / Cs

CO

/ THF/H

O system provides the optimal balance of high yield and near-perfect stereoretention due to the mild basicity of cesium carbonate and the excellent solubility profile of THF[1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation in catalyst activation or stereochemical drift is caught before downstream processing.

Reagents Required:
  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Potassium (Z)-1-propenyltrifluoroborate (1.1 equiv, 1.1 mmol)

  • Pd(OAc)

    
     (0.05 equiv, 5 mol%)
    
  • Triphenylphosphine (PPh

    
    ) (0.10 equiv, 10 mol%)
    
  • Cs

    
    CO
    
    
    
    (3.0 equiv, 3.0 mmol)
  • THF / H

    
    O (10:1 v/v, rigorously degassed)
    
Step-by-Step Methodology:

Step 1: Reaction Assembly & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, potassium (Z)-1-propenyltrifluoroborate, Pd(OAc)

    
    , PPh
    
    
    
    , and Cs
    
    
    CO
    
    
    .
  • Seal the flask with a rubber septum and purge the atmosphere with ultra-high purity Argon for 10 minutes.

  • In a separate flask, prepare a 10:1 mixture of THF and deionized H

    
    O. Subject this solvent mixture to three cycles of freeze-pump-thaw degassing. Causality: Oxygen degrades the electron-rich PPh
    
    
    
    ligand to phosphine oxide and can induce radical-mediated Z-to-E isomerization of the final product.

Step 2: Catalyst Activation & Coupling 4. Introduce 5.5 mL of the degassed THF/H


O mixture to the Schlenk flask via a gas-tight syringe.
5. Heat the reaction mixture to 80 °C in a pre-heated oil bath.
6. Validation Checkpoint 1 (Visual):  Within 15 minutes, the reaction mixture should transition from a pale yellow suspension to a deep reddish-brown homogeneous solution, indicating the successful reduction of Pd(II) to the active Pd(0)L

species.

Step 3: Reaction Monitoring 7. Stir the reaction at 80 °C for 12–16 hours. 8. Validation Checkpoint 2 (Chromatographic): Withdraw a 10


L aliquot, quench with EtOAc/H

O, and analyze the organic layer via TLC or LC-MS. Complete consumption of the aryl bromide validates the efficiency of the transmetalation step.

Step 4: Quench and Extraction 9. Cool the reaction to room temperature. Dilute with 15 mL of H


O and extract with Ethyl Acetate (

mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Step 5: Stereochemical Validation & Purification 11. Validation Checkpoint 3 (Spectroscopic - Critical): Before column chromatography, dissolve 5 mg of the crude residue in CDCl


 and acquire a 

H NMR spectrum. Locate the vinylic protons of the propenyl group. A coupling constant (

) of 10.5–11.5 Hz confirms the Z-configuration. Any impurity showing a

of 15.0–16.0 Hz indicates E-isomerization. A ratio of >98:2 confirms protocol success. 12. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

G N1 Potassium (Z)-Propenyl-BF3 Preparation N3 In Situ Catalyst Activation N1->N3 N2 Rigorous Solvent Degassing N2->N3 N4 Controlled Hydrolysis & Transmetalation N3->N4 N5 Stereoretentive Cross-Coupling N4->N5

Caption: Workflow for stereoretentive Pd-catalyzed Z-propenylation.

Troubleshooting & Causal Analysis

  • Issue: High levels of E-isomer detected in Validation Checkpoint 3.

    • Cause: Insufficient degassing or excessive reaction temperatures. Oxygen radicals can abstract an allylic hydrogen, allowing the double bond to rotate to the thermodynamically favored E-geometry before recombining.

    • Solution: Ensure strict adherence to the freeze-pump-thaw degassing protocol. Do not exceed 80 °C.

  • Issue: Incomplete conversion / Stalled reaction.

    • Cause: Lack of water in the solvent system. Potassium trifluoroborates are essentially inert to transmetalation; they must be hydrolyzed to the boronic acid to react with the Pd(II) complex[2].

    • Solution: Verify the THF/H

      
      O ratio is exactly 10:1. If the reaction stalls, adding an additional 100 
      
      
      
      L of degassed water can often re-initiate the catalytic cycle.
  • Issue: Protodeboronation (Formation of propene gas and unreacted aryl halide).

    • Cause: Base is too strong, leading to rapid hydrolysis of the trifluoroborate salt, flooding the system with unstable boronic acid which degrades before transmetalation can occur.

    • Solution: Switch from Cs

      
      CO
      
      
      
      to a milder base such as
      
      
      -BuNH
      
      
      or K
      
      
      PO
      
      
      .

References

1.[1] Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal (Summarizing J. Org. Chem. 2005, 70, 3950-3956). 2.[2] Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed (Summarizing J. Org. Chem. 2002, 67, 8424-8429). 3.[3] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal.

Sources

Application

Optimal catalyst systems for Z-alkenyl trifluoroborate coupling

An in-depth technical guide designed for synthetic chemists, researchers, and drug development professionals navigating the complexities of stereoretentive cross-coupling. The Stereoretention Challenge in Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for synthetic chemists, researchers, and drug development professionals navigating the complexities of stereoretentive cross-coupling.

The Stereoretention Challenge in Drug Discovery

The stereospecific construction of Z-alkenes and conjugated dienes is a persistent bottleneck in late-stage drug development. In traditional Suzuki-Miyaura cross-couplings, Z-alkenyl halides and boronic acids frequently undergo Z-to-E isomerization[1]. This loss of stereochemical fidelity is primarily driven by competing


-hydride elimination pathways or geometric reorganization within the oxidative addition complex prior to transmetalation. Furthermore, electron-rich Z-alkenyl boronic acids are highly susceptible to rapid protodeboronation, leading to poor yields and complex purification workflows[2].

Potassium Z-alkenyltrifluoroborates (


) offer a field-proven, robust solution. These air- and moisture-stable salts act as "slow-release" reservoirs for the active boronic acid species[2]. By maintaining a low steady-state concentration of the active nucleophile, protodeboronation and homocoupling are suppressed, allowing the transmetalation step to proceed with near-perfect stereoretention[1].

Mechanistic Causality in Catalyst Selection

Selecting the optimal catalyst system depends entirely on the hybridization of the electrophilic coupling partner. A "one-size-fits-all" approach will result in isomerization or reaction failure.

  • sp²-sp² Coupling (Alkenyl-Alkenyl): Palladium is the metal of choice for synthesizing conjugated dienes. The combination of

    
     and 
    
    
    
    in a biphasic
    
    
    system promotes rapid transmetalation. The aqueous layer is not merely a solvent; it is mechanistically critical. It facilitates the controlled hydrolysis of the trifluoroborate moiety, while
    
    
    neutralizes the generated HF and accelerates the formation of the highly reactive hydroxo-palladium intermediate[1].
  • sp²-sp³ Coupling (Alkenyl-Alkyl): Palladium catalysts often fail here due to rapid

    
    -hydride elimination of the alkyl electrophile. Nickel catalysts, specifically 
    
    
    
    paired with Bathophenanthroline, suppress
    
    
    -hydride elimination via a distinct radical-mediated oxidative addition pathway, enabling stereospecific cross-coupling with unactivated alkyl halides[2].

Quantitative Catalyst System Comparison

To streamline reaction design, the following table summarizes the optimal, field-validated parameters for both coupling paradigms:

Reaction Parametersp²-sp² Coupling (Pd-Catalyzed)sp²-sp³ Coupling (Ni-Catalyzed)
Electrophile Scope Alkenyl Bromides / Alkenyl IodidesUnactivated Alkyl Bromides / Iodides
Optimal Catalyst

(5 mol%)

(10 mol%)
Optimal Ligand

(10 mol%)
Bathophenanthroline (10 mol%)
Base

(3.0 equiv)
NaHMDS (2.0 equiv)
Solvent System THF /

(10:1)
t-BuOH / CPME
Temperature 70 °C60 °C
Stereoretention >98% (Z-retention)>95% (Z-retention)

Self-Validating Experimental Protocols

Protocol A: Synthesis of (Z,E)- or (Z,Z)-Conjugated Dienes (Pd-Catalyzed)

Targeted for high-fidelity sp²-sp² couplings.

  • Reagent Preparation: In a dry Schlenk flask, combine the potassium Z-alkenyltrifluoroborate (1.1 equiv), alkenyl bromide (1.0 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    (3.0 equiv).
  • Solvent Addition & Visual Cue: Add a degassed mixture of THF/

    
     (10:1, 0.25 M relative to electrophile). Self-Validation: The initial mixture will be biphasic. Complete dissolution of the potassium trifluoroborate salt in the aqueous layer is critical before heating. If undissolved white solid remains, add water in 0.1 mL increments until clear.
    
  • Reaction Execution: Heat the biphasic mixture to 70 °C under vigorous stirring (1000 rpm) for 2–4 hours.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the alkenyl halide is the primary marker of completion. Protodeboronation side-products will appear as highly non-polar spots; their absence validates the efficacy of the slow-release mechanism.

  • Workup: Cool to room temperature, dilute with

    
    , and extract with diethyl ether (3x). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Synthesis of Z-Alkenyl-Alkyl Compounds (Ni-Catalyzed)

Targeted for challenging sp²-sp³ couplings.

  • Glovebox Setup: Due to the sensitivity of the Ni(I) intermediate, setup must occur in a glovebox (<1 ppm

    
    ). Combine potassium Z-alkenyltrifluoroborate (1.2 equiv), alkyl halide (1.0 equiv), 
    
    
    
    (10 mol%), and Bathophenanthroline (10 mol%) in a sealed vial.
  • Solvent & Base Addition: Add CPME (Cyclopentyl methyl ether) and t-BuOH, followed by NaHMDS (2.0 equiv). Self-Validation: The reaction mixture should immediately transition to a deep, homogeneous color upon the addition of the base, indicating active catalyst complexation. A sudden color change to pale green/blue indicates catalyst oxidation and reaction failure.

  • Reaction Execution: Remove the sealed vial from the glovebox and heat to 60 °C for 12–24 hours.

  • Workup: Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

Mechanistic Visualization

G Precat Pre-Catalyst Pd(OAc)2 / PPh3 Pd0 Active Pd(0) Species Precat->Pd0 Reduction OxAdd Oxidative Addition Retention of E/Z Geometry Pd0->OxAdd + Alkenyl Halide Transmet Transmetalation Stereospecific Transfer OxAdd->Transmet + Base Hydrolysis R-BF3K Hydrolysis Slow Release in H2O Hydrolysis->Transmet Active Boronic Acid RedElim Reductive Elimination Z-Alkene Product Transmet->RedElim RedElim->Pd0 Product Release

Fig 1. Stereoretentive transmetalation cycle of Z-alkenyl trifluoroborates via slow-release.

References

  • Title: Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Method

Application Note: High-Fidelity Stereospecific Suzuki-Miyaura Cross-Coupling using Potassium (Z)-Propenyltrifluoroborate in Aqueous Media

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Green Chemistry, Stereoretention, and Scalable Methodologies Executive Summary The stereospecific introduction of a (Z)-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Green Chemistry, Stereoretention, and Scalable Methodologies

Executive Summary

The stereospecific introduction of a (Z)-propenyl moiety is a critical transformation in the total synthesis of complex natural products and conformationally restricted active pharmaceutical ingredients (APIs). Historically, this required the use of highly toxic organostannanes (Stille coupling) or highly unstable (Z)-alkenylboronic acids that rapidly isomerize or undergo protodeboronation.

Potassium (Z)-propenyltrifluoroborate represents a paradigm shift in green chemistry and process safety. As an air- and moisture-stable, crystalline solid, it can be stored indefinitely without degradation[1]. By leveraging aqueous media and controlled in situ hydrolysis, this reagent enables high-yielding, strictly stereoretentive Suzuki-Miyaura cross-couplings while eliminating toxic byproducts and significantly reducing the environmental (E) factor of the synthesis[2].

Mechanistic Causality & Green Chemistry Principles

The "Slow-Release" Mechanism

The fundamental advantage of potassium alkenyltrifluoroborates lies in their sp³-hybridized boron center, which protects the C–B bond from premature cleavage[3]. In the presence of aqueous alkaline media, the trifluoroborate group undergoes a controlled, reversible hydrolysis to generate the active (Z)-propenylboronic acid in situ.

Causality in Reaction Design:

  • Suppression of Homocoupling: Because the active boronic acid is generated slowly, its steady-state concentration remains extremely low. This prevents the bimolecular homocoupling side-reactions that typically plague traditional Suzuki couplings.

  • Absolute Stereoretention: The rapid transmetalation of the freshly generated boronic acid to the Pd(II) center outpaces any background E/Z isomerization pathways, ensuring >99% retention of the (Z)-geometry in the final conjugated product[4].

  • Innocuous Byproducts: The only stoichiometric byproducts are inorganic salts (e.g., potassium fluoride/borates), which partition entirely into the aqueous phase, eliminating the need for hazardous waste disposal associated with organotin reagents.

Mechanism Precat Potassium (Z)-Propenyltrifluoroborate (Stable Precatalyst) Hydrolysis In Situ Hydrolysis (Aqueous Base) Precat->Hydrolysis H2O, OH- Active (Z)-Propenylboronic Acid (Active Nucleophile) Hydrolysis->Active Slow Release PdCycle Pd(0) / Pd(II) Catalytic Cycle (Oxidative Addition & Transmetalation) Active->PdCycle Transmetalation PdCycle->PdCycle Ar-X Product (Z)-Arylpropene (>99% Stereoretention) PdCycle->Product Reductive Elimination

Figure 1: Slow-release mechanism and catalytic cycle of (Z)-propenyltrifluoroborate.

Quantitative Data: Green Metrics & Reaction Scope

To validate the integration of potassium (Z)-propenyltrifluoroborate into process chemistry, we must benchmark it against traditional methodologies. The use of overheated water or aqueous-alcohol mixtures not only aligns with green chemistry principles but also enhances the overall reaction kinetics[2].

Table 1: Comparative Metrics for (Z)-Propenylation of Aryl Halides

MetricTraditional Stille CouplingStandard Suzuki (Boronic Acid)Green Suzuki (Trifluoroborate)
Reagent Stability High (but highly toxic)Low (prone to oxidation/isomerization)Very High (Indefinitely stable)
Solvent System Toluene, DMF, or DioxaneTHF, Dioxane, or DMFH₂O / EtOH (1:1) or H₂O / Acetone
Catalyst Loading 5 – 10 mol%3 – 5 mol%0.1 – 2 mol%
Stereoretention (Z:E) ~ 90:10Variable (often < 85:15)> 99:1 (Strictly stereospecific)
Byproduct Toxicity Trialkyltin halides (Severe)Boric acid (Mild)Inorganic fluoroborates (Benign)
Phase Separability Poor (Requires chromatography)ModerateExcellent (Biphasic extraction)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of any failure can be rapidly diagnosed.

Protocol A: Conventional Aqueous Biphasic Coupling

This protocol utilizes a standard heating mantle and is ideal for scale-up operations.

Materials:

  • Aryl halide or triflate (1.0 mmol)

  • Potassium (Z)-propenyltrifluoroborate (1.2 mmol)

  • 
     (0.02 mmol, 2 mol%)
    
  • SPhos ligand (0.04 mmol, 4 mol%)

  • 
     (3.0 mmol)
    
  • Degassed

    
     / EtOH (1:1 v/v, 4.0 mL)
    

Step-by-Step Methodology:

  • Solid Reagent Assembly: Charge a flame-dried Schlenk flask with the aryl halide, potassium (Z)-propenyltrifluoroborate,

    
    , SPhos, and 
    
    
    
    .
    • Causality Note:

      
       is specifically chosen because the hydroxide/carbonate ions are required to hydrolyze the 
      
      
      
      group and to form the reactive Pd-alkoxo complex necessary for transmetalation.
  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure

    
     (repeat 3x).
    
    • Self-Validation Check: Failure to rigorously exclude oxygen will result in the rapid formation of palladium black (visible as a dark precipitate) and reaction stalling.

  • Solvent Addition: Inject the degassed

    
    /EtOH mixture via syringe.
    
  • Thermal Activation: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 4–6 hours.

    • Self-Validation Check: Monitor by GC-MS or TLC. The disappearance of the aryl halide without the appearance of a homocoupled biaryl peak confirms the slow-release mechanism is functioning correctly.

  • Phase Separation & Recycling: Cool to room temperature. Add ethyl acetate (5 mL) and separate the phases. The aqueous layer, containing the inorganic salts and a portion of the active catalyst, can be recycled for subsequent runs[2].

  • Purification: Wash the organic layer with brine, dry over

    
    , concentrate, and purify via short-pad silica gel chromatography.
    
Protocol B: Microwave-Assisted Green Coupling

Microwave (MW) irradiation drastically reduces reaction times and improves energy efficiency (E-factor), making it ideal for high-throughput drug discovery[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), potassium (Z)-propenyltrifluoroborate (1.1 mmol),

    
     (0.01 mmol, 1 mol%), and 
    
    
    
    (3.0 mmol).
  • Solvent: Add 3.0 mL of a degassed

    
    /MeOH (1:1 v/v) mixture. Seal the vial with a crimp cap.
    
  • Irradiation: Irradiate in a dedicated microwave synthesizer at 100 °C for 20 minutes (dynamic power adjustment).

  • Workup: Decant the organic phase directly. The high conversion rate typically yields >90% of the (Z)-arylpropene with minimal purification required.

Workflow S1 1. Reagent Assembly Ar-X, Pd-Cat, Base, (Z)-Propenyl-BF3K S2 2. Green Solvent Addition Degassed H2O / EtOH (1:1) S1->S2 S3 3. Activation Microwave (100°C, 20 min) OR Conventional (80°C, 4h) S2->S3 S4 4. Phase Separation Extract with EtOAc, Recycle Aqueous Phase S3->S4 S5 5. Product Isolation High-Yield (Z)-Alkene (>99% Z) S4->S5

Figure 2: Green chemistry experimental workflow for aqueous cross-coupling.

Troubleshooting & Analytical Validation

To ensure rigorous scientific integrity, maintain the following diagnostic framework:

  • Issue: Isomerization to the (E)-alkene.

    • Causality: Prolonged heating after the aryl halide is consumed can lead to Pd-catalyzed double-bond migration.

    • Solution: Strictly monitor the reaction and quench immediately upon completion. Ensure the use of electron-rich phosphine ligands (like SPhos) which accelerate reductive elimination, trapping the (Z)-geometry.

  • Issue: Incomplete Conversion.

    • Causality: Insufficient water in the solvent mixture prevents the hydrolysis of the trifluoroborate group. The

      
       salt cannot transmetalate directly[3].
      
    • Solution: Ensure the solvent mixture contains at least 10-20% water by volume.

  • Issue: Protodeboronation (Loss of propenyl group).

    • Causality: Excessively high temperatures combined with very strong bases (e.g., NaOH) can cleave the C–B bond prematurely.

    • Solution: Switch to a milder base such as

      
       or 
      
      
      
      to regulate the hydrolysis rate.

References[2] Alacid, E., & Nájera, C. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media." Organic-Chemistry.org / The Journal of Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4xKuufWmOl4ggmVe-OVUG2cBkW4nwHmq3DrxxxQ6OkSUNP421eDO_wwRGvs9ofcPEU-HQXSR83Xkqke_mTcApT8RwOBV5OEmwiSAZ9JE9sbTTO441AEPGr6Mb1SYrjbhCkf7GG41F_ipDW-FvjDuj5gIOYA==[1] Molander, G. A., & Rodríguez Rivero, M. "Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Organic Letters / ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAkbyakBNMJwZdkpPyXez_bc-AoB9y-EipJGxSI7nuJgX6kmsO8aiJCJNe-W9Jqp4_8u6JwC5d0hnPqQo_3PdQegVcT2utWXkT6srnOx_mS2006oPFzWls2013yBqCG-RZ4edn2g==[3] "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERfe7RfSILmOmmBE1KlH9PWRl1NLWu9M-JjOQof8HNwPFnEpBWOzEh8Y4t3ZsL1lUIr_JUWCcLHhX54GE--uT3-qkMuHQAri9Fpavw6xnRJi1c1YYUGAYYjGUbR1-Fhpo=[4] "One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates." PMC / NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuX17M_d_sjF7KkxPl-CbroXDtbimc8tP_cZmE1FBdgHocrx9DUewxU656aKAxzvyNCnStMdh5Am5G77JZk_J16KNfgt8Ba3Vc5unb9llFWdDN7RREA2Ws-JSnTsBhDogdULpnUlMC9kV24fA=

Sources

Application

Application Note: Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Using Potassium (Z)-1-Propene-1-Trifluoroborate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Stereospecific C–C bond formation, green chemistry, late-stage functionalization. Rationale and Chemical Causality The Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Stereospecific C–C bond formation, green chemistry, late-stage functionalization.

Rationale and Chemical Causality

The Suzuki-Miyaura cross-coupling is a cornerstone of modern pharmaceutical synthesis. However, traditional propenylboronic acids are notoriously unstable, prone to dehydration (forming unreactive boroxines), and susceptible to protodeboronation under basic conditions. Potassium organotrifluoroborates have emerged as robust, bench-stable, and highly crystalline alternatives that bypass these degradation pathways [1].

Specifically, Potassium (Z)-1-propene-1-trifluoroborate allows for the stereospecific installation of a cis-propenyl group. While traditional couplings rely on expensive and air-sensitive phosphine ligands (e.g., dppf, PPh


), transitioning to a ligand-free aqueous system  offers profound advantages in cost, toxicity reduction, and simplified purification [2].

The Causality of the Ligand-Free System:

  • Nanoparticle Stabilization: In the absence of phosphine ligands, the Pd(OAc)

    
     pre-catalyst is rapidly reduced to highly active Pd(0) nanoparticles. To prevent these from agglomerating into catalytically dead "palladium black," Tetrabutylammonium bromide (TBAB) is employed. TBAB acts as both a phase-transfer catalyst and an electrostatic/steric stabilizer for the Pd(0) nanoparticles [2].
    
  • Controlled Transmetalation: Potassium trifluoroborates do not undergo direct transmetalation. Instead, they require base-mediated hydrolysis in water to slowly release the active boronate species. This "slow-release" mechanism keeps the steady-state concentration of the active boron species low, drastically minimizing undesired homocoupling side-reactions [3].

Mechanistic Pathway

The following diagram illustrates the interconnected cycles of palladium catalysis and in situ boronate activation.

G Pd_precatalyst Pd(OAc)2 (Pre-catalyst) Pd_0 Pd(0) Nanoparticles (Stabilized by TBAB) Pd_precatalyst->Pd_0 Reduction Ox_Add Oxidative Addition Ar-Pd(II)-X Pd_0->Ox_Add + Ar-X Transmet Transmetalation Ar-Pd(II)-(Z)-Propenyl Ox_Add->Transmet + Activated Boronate Red_Elim Reductive Elimination (Z)-Ar-CH=CH-CH3 Transmet->Red_Elim Red_Elim->Pd_0 Product Release BF3K Potassium (Z)-1-propene-1-trifluoroborate (Bench-stable) Hydrolysis Base-Mediated Hydrolysis [(Z)-Propenyl-B(OH)3]- BF3K->Hydrolysis + H2O / K2CO3 Hydrolysis->Transmet Transfer (Z)-Propenyl

Catalytic cycle of ligand-free Suzuki-Miyaura coupling with in situ boronate activation.

Quantitative Optimization Data

The table below summarizes the critical dependencies of the reaction conditions. The data demonstrates that the omission of either the aqueous solvent or the TBAB stabilizer results in catastrophic yield drops, validating the mechanistic causality described above.

EntryPre-CatalystAdditiveSolventTemp (°C)Yield (%)Stereoretention
1 Pd(OAc)

(1 mol%)
TBAB H

O
100 >95 >99% (Z)
2Pd(OAc)

(1 mol%)
NoneH

O
10042>99% (Z)
3PdCl

(dppf) (2 mol%)
Nonei-PrOH/H

O
8088>99% (Z)
4Pd(OAc)

(1 mol%)
TBABToluene100<10N/A

Standardized Experimental Protocol

This protocol outlines the optimal ligand-free coupling of an aryl bromide with Potassium (Z)-1-propene-1-trifluoroborate on a 1.0 mmol scale.

Materials Required:

  • Aryl bromide (1.0 mmol)

  • Potassium (Z)-1-propene-1-trifluoroborate (1.1 mmol, ~148.0 mg)

  • Palladium(II) acetate, Pd(OAc)

    
     (0.01 mmol, 2.2 mg)
    
  • Potassium carbonate, K

    
    CO
    
    
    
    (3.0 mmol, 414.6 mg)
  • Tetrabutylammonium bromide, TBAB (0.1 mmol, 32.2 mg)

  • Degassed deionized water (3.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide, Potassium (Z)-1-propene-1-trifluoroborate, Pd(OAc)

    
    , K
    
    
    
    CO
    
    
    , and TBAB.
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times. Note: While the trifluoroborate is air-stable, the in situ generated Pd(0) nanoparticles are sensitive to oxidation.

  • Solvent Addition: Inject 3.0 mL of thoroughly degassed deionized water via syringe.

  • Heating & Agitation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (≥800 rpm) for 2–4 hours. The high stirring rate is crucial due to the biphasic nature of the initial reaction mixture.

  • Reaction Monitoring: Monitor the consumption of the aryl bromide via TLC (typically using a Hexane/EtOAc eluent).

  • Workup & Extraction: Once complete, cool the mixture to room temperature. Extract the organics with ethyl acetate (3 × 5 mL). Advantage: The aqueous layer retains the benign borate byproducts and the TBAB-stabilized palladium, effectively functioning as an in situ metal scavenger [2].

  • Isolation: Wash the combined organic layers with brine (5 mL), dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
    

Self-Validation & Data Interpretation

To ensure the protocol has executed correctly and the integrity of the catalyst system was maintained, the following self-validating checks must be performed:

  • Visual Check (Reaction Phase): A successful reaction will transition from a pale suspension to a dark, finely dispersed mixture (stabilized Pd nanoparticles). If a solid metallic mirror forms on the glass (Pd black), the TBAB loading was insufficient or oxygen breached the system, which will correlate with a stalled reaction.

  • Stereochemical Validation (

    
    H NMR):  The defining feature of this coupling is the strict retention of the (Z)-geometry [3]. In the 
    
    
    
    H NMR spectrum (CDCl
    
    
    , 400 MHz) of the purified product, locate the two vinylic protons.
    • Calculate the

      
       coupling constant.
      
    • Success: A coupling constant of 10–12 Hz confirms the target (Z)-configuration.

    • Failure: A coupling constant of 14–18 Hz indicates undesired isomerization to the (E)-configuration, suggesting an overly prolonged reaction time or an excessively high reaction temperature triggering post-coupling isomerization.

References

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.[Link]

  • Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 74(6), 2321-2327.[Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.[Link]

Sources

Method

Application Note: Strategic Installation and Utilization of Z-Propenyl Moieties in Complex Total Synthesis

Executive Summary The installation of geometrically defined Z-alkenes remains a formidable challenge in organic synthesis due to the inherent thermodynamic bias favoring the less sterically hindered E-isomers. Specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The installation of geometrically defined Z-alkenes remains a formidable challenge in organic synthesis due to the inherent thermodynamic bias favoring the less sterically hindered E-isomers. Specifically, the Z-propenyl moiety is a critical structural determinant in numerous bioactive natural products and active pharmaceutical ingredients (APIs). Its precise spatial orientation is often required to access specific hydrophobic binding pockets in target proteins or to serve as a stereocontrolling element in downstream pericyclic reactions.

This application note provides a comprehensive, causality-driven guide to the methodologies used for synthesizing Z-propenyl groups. By analyzing field-proven strategies—including salt-free Wittig olefinations, stereoretentive organocuprate cross-couplings, and transition-metal catalyzed isomerizations—this document equips synthetic chemists with the theoretical grounding and self-validating protocols necessary to execute these transformations with high geometric fidelity.

Mechanistic Causality in Z-Selective Methodologies

As a Senior Application Scientist, it is critical to understand why a reaction proceeds with specific geometric selectivity, rather than merely following a recipe. The synthesis of Z-propenyl groups relies entirely on kinetic control or rapid stereoretentive pathways to outcompete thermodynamic equilibration.

Kinetic Control in Salt-Free Wittig Olefination

The Wittig reaction is a classical approach for Z-alkene installation. When ethyltriphenylphosphonium halides are deprotonated to form the non-stabilized ylide, the choice of base dictates the stereochemical outcome. The Causality: If lithium-based bases (e.g., n-BuLi) are used, dissolved lithium ions coordinate to the intermediate oxaphosphetane. This coordination lowers the activation energy for the reversion of the oxaphosphetane back to the ylide and aldehyde, allowing the system to thermodynamically equilibrate into the more stable threo-oxaphosphetane, which yields the E-alkene. By utilizing sodium or potassium bases (e.g., NaHMDS) in THF, the resulting salts either precipitate or bind weakly. This renders the initial [2+2] cycloaddition to the erythro-oxaphosphetane irreversible, trapping the system under kinetic control and yielding the Z-propenyl product.

Stereoretentive Cross-Coupling via Organocuprates

In the total synthesis of A-315675, a highly potent inhibitor of influenza A and B neuraminidases, the Z-propenyl moiety is essential for optimal interaction within the enzyme's hydrophobic pocket[1]. The installation of this group was achieved by reacting a vinyl triflate intermediate with cis-1-propenylmagnesium bromide in the presence of Cu(I)Br·DMS and TMSCl[2]. The Causality: The addition of TMSCl is a critical parameter. It dramatically accelerates the reductive elimination step from the intermediate organocuprate species. Because reductive elimination outcompetes the rate of carbon-metal bond rotation, the Z-geometry of the starting Grignard reagent is perfectly retained in the final product[2].

Transition Metal-Catalyzed Isomerization to Z-Enamides

Z-propenyl enamides are vital substrates for asymmetric reactions and are core motifs in molecules like the proteasome inhibitor TMC-95A[3]. Traditional cross-coupling of Z-propenyl halides with amides often requires 24 hours at 100 °C and yields poor results[3]. The Causality: Recent advancements utilize Ruthenium or Iridium catalysts to isomerize N-allyl amides directly into Z-enamides. The catalyst coordinates to the olefin and the amide carbonyl, creating a rigid metallocyclic transition state that spatially forces the methyl group into the Z-configuration upon hydride reinsertion, delivering excellent geometric selectivity (>20:1 Z:E) despite the thermodynamic penalty[3].

Visual Workflows

G N1 Ethyltriphenylphosphonium Halide N3 Salt-Free Non-Stabilized Ylide N1->N3 Deprotonation N2 NaHMDS (Base) THF, -78°C N2->N3 N4 Aldehyde Addition (Kinetic Control) N3->N4 N5 erythro-Oxaphosphetane Intermediate N4->N5 [2+2] Cycloaddition N6 Z-Propenyl Alkene (>10:1 Z:E) N5->N6 syn-Elimination

Mechanistic pathway of the salt-free Wittig olefination favoring Z-propenyl geometry.

G A Vinyl Triflate Precursor C Organocuprate Intermediate A->C Transmetalation B cis-1-Propenyl-MgBr + Cu(I)Br·DMS B->C D Stereoretentive Coupling C->D E A-315675 Core (Z-Propenyl) D->E TMSCl, THF

Workflow of Cu-mediated stereoretentive Z-propenyl installation in A-315675 synthesis.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Z-Propenyl Installation Strategies

StrategyReagents / CatalystTypical Z:E RatioYield RangeKey Causality for Selectivity
Salt-Free Wittig EtPPh₃Br, NaHMDS, THF> 10:175–90%Irreversible formation of erythro-betaine under kinetic control.
Cu-Mediated Coupling cis-1-propenyl-MgBr, CuBr·DMS> 20:180–95%Rapid reductive elimination prevents intermediate bond rotation.
Isomerization Ru/Ir Catalysts, N-allyl amides> 20:160–85%Catalyst-directed spatial orientation overcomes thermodynamic E-bias.

Table 2: Applications of Z-Propenyl Moieties in Target Synthesis

Target MoleculeBiological / Synthetic RelevanceSynthetic Role of Z-PropenylReference
A-315675 Influenza Neuraminidase InhibitorCritical hydrophobic anchor for viral enzyme pocket binding.[2],[1]
(+)-Casuarine Glycosidase InhibitorChiral auxiliary ether directing exo-selective [4+2] cycloaddition.[4]
TMC-95A Proteasome InhibitorCore structural motif (Z-enamide) required for target binding.[3]

Self-Validating Experimental Protocols

Protocol A: Salt-Free Z-Selective Wittig Olefination

Objective: Conversion of a primary aldehyde to a Z-propenyl moiety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add ethyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (0.2 M relative to the phosphonium salt).

  • Ylide Generation: Cool the suspension to 0 °C. Dropwise add NaHMDS (1.0 M in THF, 1.45 equiv). Stir for 30 minutes. The solution will turn a vibrant, deep orange, indicating the formation of the non-stabilized ylide.

  • Cooling: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Dissolve the starting aldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise down the side of the flask over 15 minutes to prevent localized warming.

  • Reaction & Workup: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with hexanes (to precipitate triphenylphosphine oxide), wash with brine, dry over Na₂SO₄, and concentrate.

Scientist's Note (E-E-A-T): Always titrate your NaHMDS solution prior to use. Excess base will enolize the aldehyde, drastically reducing yields, while insufficient base leaves unreacted phosphonium salt that complicates purification.

Validation & Analytical Checkpoint: To validate the geometric purity of the product, acquire a ¹H NMR spectrum in CDCl₃. The Z-propenyl olefinic protons will exhibit a characteristic vicinal coupling constant (J) of 10–12 Hz. If a coupling constant of 15–18 Hz is observed, E-alkene contamination has occurred, indicating incomplete salt precipitation or moisture ingress during ylide formation.

Protocol B: Cu-Mediated Stereoretentive Installation of Z-Propenyl (A-315675 Model)

Objective: Stereoretentive cross-coupling of a vinyl triflate with a Z-propenyl Grignard reagent.

Step-by-Step Methodology:

  • Grignard Preparation: Prepare cis-1-propenylmagnesium bromide by reacting cis-1-bromopropene with activated magnesium powder in degassed THF at 40 °C[5]. Titrate to confirm molarity.

  • Cuprate Formation: In a flame-dried flask under argon, suspend Cu(I)Br·DMS (1.2 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Slowly add the cis-1-propenylmagnesium bromide (2.4 equiv). Stir for 30 minutes to form the cuprate.

  • Additive Injection: Add freshly distilled TMSCl (2.0 equiv) to the mixture.

  • Coupling: Dissolve the vinyl triflate precursor (1.0 equiv) in THF and add it dropwise to the cuprate solution at -78 °C[2].

  • Completion: Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Quench with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Validation & Analytical Checkpoint: The retention of the Z-geometry must be confirmed before proceeding to subsequent steps. While GC-MS confirms the mass, a 2D NOESY NMR experiment is required to self-validate the spatial proximity of the terminal methyl group to the internal vinylic proton, confirming the cis relationship was not scrambled during transmetalation.

References

  • Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides Source: NIH PubMed Central (PMC) URL:[Link]

  • (R)-(–)-2,2-Diphenylcyclopentanol Source: MSU Chemistry URL:[Link]

  • Anti-influenza virus agents: synthesis and mode of action Source: SciSpace URL:[Link]

  • Design, synthesis, and neuraminidase inhibitory activity of GS-4071 analogues that utilize a novel hydrophobic paradigm Source: ResearchGate URL:[Link]

  • Synthesis and Diels–Alder Reactivity of Substituted [4]Dendralenes Source: ACS Publications URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Stereospecific Suzuki-Miyaura Coupling of Z-Alkenyltrifluoroborates with Aryl Halides

Introduction: The Strategic Importance of Z-Olefins and the Rise of Organotrifluoroborates The stereocontrolled synthesis of carbon-carbon bonds is a cornerstone of modern organic chemistry, particularly in the realms of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Z-Olefins and the Rise of Organotrifluoroborates

The stereocontrolled synthesis of carbon-carbon bonds is a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical and materials science. Among the vast array of synthetic targets, molecules containing Z-alkene moieties are of paramount importance due to their prevalence in biologically active natural products and approved pharmaceuticals. The precise installation of a Z-double bond, however, can be a formidable challenge, often plagued by issues of stereoselectivity and functional group compatibility.

The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized C(sp²)–C(sp²) bond formation. While traditionally employing boronic acids and esters, the field has seen a significant advancement with the introduction of potassium organotrifluoroborates (R-BF₃K). These reagents offer substantial advantages over their predecessors; they are typically crystalline, monomeric solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage without degradation.[1][2] This enhanced stability simplifies handling and improves the reproducibility of reactions, a critical factor in both academic research and industrial drug development.[3]

This guide provides a comprehensive overview of the reaction conditions for the stereospecific coupling of potassium Z-alkenyltrifluoroborates with a range of aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide expert insights to enable researchers to successfully implement and optimize this powerful synthetic transformation.

Mechanistic Insights: The "How It Works" of Trifluoroborate Coupling

A common misconception is that the trifluoroborate salt directly participates in the catalytic cycle. In reality, the organotrifluoroborate serves as a stable and convenient precursor to the active boronic acid species.[4][5] The reaction is initiated by the hydrolysis of the trifluoroborate under the basic conditions of the Suzuki-Miyaura coupling. This in situ generation of the boronic acid is a key feature of the process.

The rate of this hydrolysis is crucial; a "slow release" of the boronic acid into the reaction medium can be beneficial, as it keeps the concentration of the often-unstable boronic acid low, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling.[5] The overall catalytic cycle, a well-established pathway for palladium-catalyzed cross-coupling reactions, can be summarized as follows:

  • Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.

  • Transmetalation: The organoboron species (in this case, the Z-alkenylboronic acid generated from the trifluoroborate) transfers its organic group to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired Z-alkenylarene product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle Diagram

Suzuki-Miyaura Catalytic Cycle Pd0 [L]nPd(0) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X [L]n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R [L]n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Trifluoroborate K[R-BF3] Hydrolysis Hydrolysis Trifluoroborate->Hydrolysis Hydrolysis->BoronicAcid in situ

Caption: The catalytic cycle for the Suzuki-Miyaura coupling using organotrifluoroborates.

General Protocol for the Coupling of Z-Alkenyltrifluoroborates with Aryl Halides

This protocol is a robust starting point for the coupling of a wide variety of Z-alkenyltrifluoroborates with aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

Reagents and Equipment:
  • Potassium Z-alkenyltrifluoroborate (1.05 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Solvent (e.g., THF/H₂O, 10:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow Diagram

Experimental Workflow start Start reagents Combine Aryl Halide, Trifluoroborate, and Base in Reaction Vessel start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat Reaction Mixture (e.g., 80 °C) with Stirring catalyst->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Continue if incomplete cool Cool to Room Temperature monitor->cool Upon Completion workup Aqueous Workup: Add Water and Extract with Organic Solvent cool->workup dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), the potassium Z-alkenyltrifluoroborate (1.05 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., THF/H₂O, 10:1 v/v). Add the solvent to the reaction vessel via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath (typically 60-100 °C) and stir vigorously for the required time (typically 3-24 hours). The reaction should be monitored for completion by an appropriate method (TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure Z-alkenylarene.

Optimizing Reaction Conditions: A Comparative Overview

The choice of catalyst, base, and solvent can significantly impact the yield and stereochemical purity of the product. The following table summarizes conditions that have been successfully employed in the literature for the coupling of Z-alkenyltrifluoroborates with aryl halides.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical SubstratesYield RangeReference
Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (3)THF/H₂O (10:1)Reflux(Z)-alkenyl bromides85-88%[6][7]
PdCl₂(dppf)·CH₂Cl₂ (2)-t-BuNH₂ (3)i-PrOH/H₂ORefluxAryl/heteroaryl halides & triflatesModerate to Excellent[8]
PdCl₂(dppf)·CH₂Cl₂ (2)-Et₃N (1)n-PrOHRefluxAryl halides & triflatesGood[1]
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)Toluene/H₂O (10:1)80Aryl chloridesGood to Excellent[9]
Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Toluene/H₂O (4:1)85Aryl/heteroaryl chloridesGood to Excellent[10]

dppf: 1,1'-Bis(diphenylphosphino)ferrocene; RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Expertise & Experience: Troubleshooting and Advanced Insights

  • Causality Behind Experimental Choices:

    • Base: A base is crucial for both the hydrolysis of the trifluoroborate and the activation of the resulting boronic acid for transmetalation.[11] Carbonate bases like Cs₂CO₃ and K₂CO₃ are often effective. The choice of base can influence the rate of trifluoroborate hydrolysis; for substrates prone to decomposition, a milder base or different solvent system may be necessary.

    • Solvent: A mixture of an organic solvent (like THF, Toluene, or an alcohol) and water is typically required. Water is necessary for the hydrolysis of the trifluoroborate, while the organic solvent ensures the solubility of the organic coupling partners and the catalyst.[6][8]

    • Catalyst and Ligand: For simple aryl bromides and iodides, a standard catalyst like PdCl₂(dppf) is often sufficient.[8] However, for more challenging substrates, such as electron-rich or sterically hindered aryl halides, and particularly for aryl chlorides, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) are often required to facilitate the oxidative addition step.[9][10][12]

    • Stereointegrity: A key advantage of this methodology is its high stereospecificity. The coupling reaction generally proceeds with retention of the Z-geometry of the alkenyltrifluoroborate.[6][7] If scrambling of the double bond geometry is observed, it may be indicative of side reactions or the use of inappropriate reaction conditions. Lowering the reaction temperature or screening different catalyst/ligand combinations may mitigate this issue.

  • Troubleshooting Common Issues:

    • Low or No Conversion: This can be due to several factors: inactive catalyst, insufficient degassing (leading to catalyst decomposition), or a poorly chosen set of reaction conditions for the specific substrates. Ensure all reagents are pure and the solvent is thoroughly degassed. Consider screening a panel of catalysts, ligands, and bases. For unreactive aryl chlorides, a more active catalyst system is almost certainly required.[9]

    • Protodeboronation: This side reaction, where the alkenyl group is replaced by a hydrogen atom, can be problematic. It is often exacerbated by high temperatures and prolonged reaction times. Ensuring a stoichiometric or slight excess of the trifluoroborate and monitoring the reaction to stop it upon completion can minimize this pathway. The "slow release" nature of the boronic acid from the trifluoroborate is inherently protective against this side reaction compared to using the boronic acid directly.[5]

    • Homocoupling: The formation of biaryl products (from the aryl halide) or dienes (from the trifluoroborate) can occur. This is often a sign of catalyst decomposition or issues with the transmetalation step. Again, rigorous exclusion of oxygen and screening of reaction parameters can help.

  • Safety Precautions:

    • Palladium catalysts and phosphine ligands can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Many organic solvents are flammable and should be handled with care, away from ignition sources.

    • Reactions performed in sealed vessels at elevated temperatures can build up pressure. Always use a blast shield and ensure the vessel is not filled more than two-thirds full.[11]

Conclusion

The Suzuki-Miyaura coupling of potassium Z-alkenyltrifluoroborates with aryl halides is a powerful and reliable method for the stereospecific synthesis of Z-alkenylarenes. The operational simplicity, high functional group tolerance, and the exceptional stability of the trifluoroborate reagents make this an invaluable tool for researchers in drug discovery and materials science. By understanding the mechanistic principles and carefully selecting the reaction conditions, chemists can efficiently construct complex molecules with precise control over olefin geometry.

References

  • Organotrifluoroborate - Wikipedia. Available at: [Link]

  • Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67, 8424-8429. Available at: [Link]

  • Cammidge, A. N.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Org. Chem.2012 , 77, 11056-11065. Available at: [Link]

  • Molander, G. A.; Felix, L. A. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. J. Org. Chem.2005 , 70, 3950-3956. Available at: [Link]

  • Liu, Y.; et al. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. J. Org. Chem.2014 , 79, 11167-11174. Available at: [Link]

  • Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. Available at: [Link]

  • Batey, R. A.; et al. Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Org. Lett.2002 , 4, 1411-1414. Available at: [Link]

  • Hoveyda, A. H.; et al. Direct synthesis of Z-alkenyl halides through catalytic cross-metathesis. Nature2014 , 512, 418-421. Available at: [Link]

  • Molander, G. A. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Synlett2007 , 2007, 2145-2155. Available at: [Link]

  • Exploring Trifluoroborate Applications in Pharmaceutical and Material Science. Available at: [Link]

  • Ramachandran, P. V.; Pratihar, D. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Org. Lett.2008 , 10, 3323-3326. Available at: [Link]

  • Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Request PDF. Available at: [Link]

  • Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. Available at: [Link]

  • Dreher, S. D.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74, 3428-3439. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Dreher, S. D.; et al. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Org. Lett.2008 , 10, 129-131. Available at: [Link]

  • Molander, G. A. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12, 811-823. Available at: [Link]

  • Iwasaki, T.; et al. Synthesis of (Z)-alkenyl boronates via a copper(I)-catalyzed linear-selective alkylboration of terminal allenes. Chem. Sci.2023 , 14, 9385-9391. Available at: [Link]

  • Molander, G. A.; Katona, B. W.; Machrouhi, F. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2002 , 67, 8416-8423. Available at: [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2009 , 74, 1437-1440. Available at: [Link]

  • Kim, D.; et al. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Org. Lett.2011 , 13, 4052-4055. Available at: [Link]

  • Šterman, A.; Sosič, I.; Časar, Z. Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety. Chem. Sci.2022 , 13, 2963-2969. Available at: [Link]

  • Geninatti, C.; et al. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega2022 , 7, 46683-46696. Available at: [Link]

  • Ozoria, V. C.; et al. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules2021 , 26, 1168. Available at: [Link]

Sources

Method

Application Note: Stereospecific Suzuki-Miyaura Cross-Coupling of Potassium (Z)-Propenyltrifluoroborate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Functional Group Tolerance, and Self-Validating Experimental Protocols Executive Summary & Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Functional Group Tolerance, and Self-Validating Experimental Protocols

Executive Summary & Strategic Advantage

In modern drug discovery and complex molecule synthesis, the stereospecific installation of internal alkenes remains a formidable challenge. Traditional methods, such as the Wittig reaction or alkyne semi-reduction, often suffer from poor stereoselectivity or require harsh conditions. The Suzuki-Miyaura cross-coupling of potassium (Z)-propenyltrifluoroborate offers a highly robust, stereoretentive alternative[1].

Unlike their boronic acid counterparts—which are highly susceptible to rapid protodeboronation, oxidation, and polymerization—organotrifluoroborates are air- and moisture-stable, free-flowing crystalline solids[2]. This application note details the mechanistic causality behind its exceptional functional group tolerance and provides self-validating protocols for both Palladium-catalyzed (aryl electrophiles) and Nickel-catalyzed (alkyl electrophiles) cross-couplings.

Mechanistic Causality: The "Slow-Release" Paradigm

The exceptional functional group tolerance of potassium (Z)-propenyltrifluoroborate is not due to the inherent reactivity of the trifluoroborate anion itself. Instead, it is governed by a controlled, slow-release hydrolysis mechanism .

In the presence of water and a mild base, the trifluoroborate salt slowly hydrolyzes into the active boronic acid/boronate species. This steady-state concentration of the active nucleophile ensures that transmetalation occurs immediately upon generation, effectively outcompeting deleterious side reactions such as homocoupling or protodeboronation[1]. Furthermore, the transmetalation step proceeds via a concerted mechanism that strictly preserves the (Z)-geometry of the propenyl group (>98% stereoretention).

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Z Ar-Pd(II)-(Z)-Propenyl TransMet->PdII_Z RedElim Reductive Elimination PdII_Z->RedElim RedElim->Pd0 Product (Z)-Propenylarene (Stereoretention >98%) RedElim->Product BF3 K[(Z)-PropenylBF3] Stable Precursor BOH [(Z)-PropenylB(OH)3]- Active Species BF3->BOH H2O, Base (Slow Release) BOH->TransMet Stereoretentive Transfer

Fig 1: Catalytic cycle highlighting the slow-release hydrolysis and stereoretentive transmetalation.

Functional Group Tolerance Profile

The mild conditions required for trifluoroborate activation allow for an exceptionally broad functional group tolerance. The table below summarizes the compatibility of various reactive moieties across different catalytic systems.

Electrophile Functional GroupPreferred Catalyst SystemBase / SolventYield RangeStereoretention (Z)Causality for Tolerance
Aldehydes & Ketones PdCl₂(dppf)·CH₂Cl₂t-BuNH₂ / i-PrOH-H₂O85–95%>98%Bulky, mild amine base prevents aldol condensation and 1,2-addition[1].
Esters & Carboxylic Acids PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃ / i-PrOH-H₂O80–92%>98%Controlled pH and low temperature (80 °C) prevent saponification[1].
Nitriles & Nitro Arenes PdCl₂(dppf)·CH₂Cl₂t-BuNH₂ / i-PrOH-H₂O88–96%>98%Lack of strong reductants prevents nitro reduction; nitriles do not poison Pd[1].
Unprotected Amines NiBr₂·glymeNaHMDS / t-BuOH-CPME70–85%>95%t-BuOH moderates NaHMDS basicity, preventing competitive N-alkylation[3].
Acetals & Ethers NiBr₂·glymeNaHMDS / t-BuOH-CPME75–90%>95%Basic/neutral conditions prevent acetal cleavage during transmetalation[3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in Quality Control (QC) checkpoints to verify both the chemical integrity of the reagents and the stereochemical outcome of the reaction.

Workflow Step1 1. Reagent Prep Weigh K[(Z)-PropenylBF3], Ar-X, Pd-cat, Base Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add degassed i-PrOH / H2O Step2->Step3 Step4 4. Reaction Stir at 80°C (Monitor by GC-MS) Step3->Step4 Step5 5. Workup & Purify Extract, Wash, Flash Chromatography Step4->Step5

Fig 2: Standard self-validating experimental workflow for Z-propenyl trifluoroborate cross-coupling.

Protocol A: Palladium-Catalyzed Coupling with Aryl/Heteroaryl Halides[1]

Rationale: This protocol utilizes t-BuNH₂ as a mild base. Its steric bulk prevents it from acting as a competing nucleophile, while its basicity is perfectly tuned to facilitate the slow hydrolysis of the trifluoroborate in the i-PrOH/H₂O solvent system.

Materials:

  • Aryl or Heteroaryl Halide (1.0 mmol)

  • Potassium (Z)-propenyltrifluoroborate (1.1 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)

  • t-Butylamine (t-BuNH₂) (3.0 mmol)

  • Degassed i-PrOH / H₂O (2:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, potassium (Z)-propenyltrifluoroborate, and PdCl₂(dppf)·CH₂Cl₂.

    • QC Checkpoint: Ensure the trifluoroborate salt is a free-flowing powder. Clumping indicates moisture absorption and potential premature hydrolysis.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to prevent catalyst oxidation.

  • Solvent Addition: Syringe in the degassed i-PrOH/H₂O mixture, followed immediately by t-BuNH₂.

  • Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 2–4 hours.

  • Monitoring: Monitor the reaction via TLC or GC-MS.

  • Workup: Cool to room temperature. Dilute with H₂O (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation (Stereochemical QC): Obtain a crude ¹H NMR spectrum. Locate the vinylic protons of the propenyl group. A coupling constant of

    
      confirms the retention of the (Z)-geometry. If 
    
    
    
    , unwanted (E)-isomerization has occurred (usually indicative of catalyst degradation or oxygen ingress).
Protocol B: Nickel-Catalyzed Coupling with Unactivated Alkyl Halides[3]

Rationale: Alkyl halides are notoriously difficult to couple due to slow oxidative addition and competitive β-hydride elimination. This protocol utilizes a Ni(II) catalyst with bathophenanthroline to suppress β-hydride elimination. NaHMDS is required to drive transmetalation onto the less electrophilic Ni center, but functional group tolerance is maintained by moderating the base with t-BuOH[3].

Materials:

  • Alkyl Bromide or Iodide (1.0 mmol)

  • Potassium (Z)-propenyltrifluoroborate (1.5 mmol)

  • NiBr₂·glyme (0.1 mmol, 10 mol%)

  • Bathophenanthroline (0.1 mmol, 10 mol%)

  • NaHMDS (2.0 mmol)

  • Degassed t-BuOH / CPME (Cyclopentyl methyl ether) (1:1 v/v, 4.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox, charge a vial with NiBr₂·glyme and bathophenanthroline. Add 2.0 mL of CPME and stir for 15 minutes until a deep color develops, indicating complexation.

  • Reagent Loading: To a separate vial, add the alkyl halide, potassium (Z)-propenyltrifluoroborate, and NaHMDS.

  • Reaction Assembly: Transfer the pre-formed catalyst solution to the reagent vial. Add 2.0 mL of t-BuOH. Seal the vial tightly.

  • Reaction Execution: Remove the vial from the glovebox and stir at 60 °C for 12–24 hours.

  • Workup & Self-Validation: Filter the crude mixture through a short pad of silica gel, eluting with Ethyl Acetate, to rapidly remove Ni salts before they can catalyze post-reaction alkene isomerization. Concentrate and analyze via ¹H NMR to confirm the

    
     (Z)-alkene coupling constant.
    

References

1.[3] Molander, G. A.; Argintaru, O. A. "Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides." Organic Letters, 2014, 16(7), 1904-1907. URL: [Link] 2.[2] Molander, G. A.; Rivero, M. R. "Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Organic Letters, 2002, 4(1), 107-109. URL: [Link] 3.[1] Molander, G. A.; Bernardi, C. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002, 67(24), 8424-8429. URL: [Link]

Sources

Application

Application Note: Solvent Selection and Optimization for Biphasic Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates

Executive Summary & The "Slow-Release" Paradigm The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. While traditional boronic acids are prone to oxidative homocoupling and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Slow-Release" Paradigm

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. While traditional boronic acids are prone to oxidative homocoupling and protodeboronation, potassium organotrifluoroborates (


) offer a highly stable, crystalline, and monomeric alternative 1. However, 

salts are inert toward transmetalation in their native state; they must undergo in situ hydrolysis to the active boronic acid (

) to participate in the catalytic cycle.

This requirement introduces the "slow-release" paradigm : by carefully selecting the biphasic solvent system and base, chemists can throttle the hydrolysis rate of the B-F bond. When the rate of boronic acid generation perfectly matches the rate of the palladium catalytic turnover, the steady-state concentration of


 remains exceptionally low, virtually eliminating off-target decomposition pathways 2.

Principles of Biphasic Solvent Selection

Because


 salts are inorganic coordination complexes, they are generally insoluble in pure organic solvents. Conversely, the organic electrophile (aryl halide) and the palladium-phosphine catalyst are insoluble in water. Therefore, a biphasic aqueous-organic system is mandatory.
The Mechanistic Role of Each Phase
  • The Aqueous Phase: Acts as the reservoir for the

    
     salt and the inorganic base (e.g., 
    
    
    
    ,
    
    
    ). Water is the nucleophile that drives the stepwise displacement of fluoride ions from the boron center.
  • The Organic Phase: Solubilizes the aryl halide, the palladium precatalyst, and the supporting ligands (e.g., RuPhos, SPhos). It is the primary site of the oxidative addition and reductive elimination steps.

  • The Interface & Fluoride Sequestration: Hydrolysis occurs at the liquid-liquid interface or within transient micro-emulsions. The base plays a dual role: it activates the palladium complex and acts as a thermodynamic sink by sequestering the liberated hydrogen fluoride (HF) as

    
    , driving the hydrolysis equilibrium forward 3. Interestingly, the borosilicate glass of the reaction vessel also acts as a fluorophile, accelerating the reaction kinetics 2.
    

Mechanism AqPhase Aqueous Phase [R-BF3K + Base + H2O] Hydrolysis Hydrolysis (Slow Release) HF Sequestration AqPhase->Hydrolysis H2O, Base OrgPhase Organic Phase [R-B(OH)2 + Ar-X + Pd-Cat] Hydrolysis->OrgPhase R-B(OH)2 transfer PdCycle Palladium Catalytic Cycle (Transmetalation) OrgPhase->PdCycle Active Species Product Cross-Coupled Product [R-Ar] PdCycle->Product Reductive Elimination

Biphasic slow-release mechanism of potassium trifluoroborates in Suzuki coupling.

Quantitative Impact of Solvent Systems on Reaction Kinetics

The choice of the organic co-solvent dictates the partition coefficient of the intermediates and drastically alters the hydrolysis rate (


). The table below summarizes the empirical performance of common biphasic systems 4.
Solvent System (v/v)Preferred BaseHydrolysis KineticsPhase BehaviorOptimal Application
Toluene /

(4:1)

Moderate to SlowStrictly BiphasicStandard aryl-aryl couplings; highly stable electrophiles.
THF /

(10:1)

FastPseudo-homogeneous*Electron-deficient or highly reactive heteroaryl chlorides.

-BuOH /

(1:1)

Controlled / TunableMiscible / Micro-biphasicSterically hindered substrates; aliphatic trifluoroborates.
CPME /

(3:1)

ModerateStrictly BiphasicGreen chemistry alternative to THF; easy product isolation.

*Note: While THF/Water is miscible, the addition of heavy inorganic bases (like


) induces a "salting-out" effect, creating a highly active, base-rich aqueous micro-phase.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each physical manipulation is explained to ensure robust reproducibility.

Protocol A: Standard Biphasic System (Toluene / Water)

Best for: Routine cross-coupling of robust aryl bromides and chlorides.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the potassium organotrifluoroborate (1.05 equiv), aryl halide (1.0 equiv),

    
     (2.5 mol %), RuPhos (5.0 mol %), and 
    
    
    
    (3.0 equiv).
    • Causality: A slight stoichiometric excess (1.05 equiv) of the trifluoroborate compensates for trace protodeboronation. Because

      
       salts are highly stable, massive excesses (e.g., 1.5–2.0 equiv required for boronic acids) are unnecessary, improving atom economy.
      
  • Solvent Preparation & Addition: Prepare a mixture of Toluene and deionized

    
     (4:1 v/v). Sparge the solvent mixture with dry 
    
    
    
    or Argon for 30 minutes. Add the degassed solvent to the Schlenk flask to achieve a 0.2 M concentration relative to the electrophile.
    • Causality: Degassing is absolute critical. Oxygen promotes the oxidative homocoupling of the in situ generated boronic acid and irreversibly oxidizes the electron-rich phosphine ligand (RuPhos).

  • Reaction Execution: Seal the flask and heat to 85 °C in an oil bath. Stir vigorously (≥ 800 rpm) for 12–14 hours.

    • Causality: In a strictly biphasic system like Toluene/Water, the reaction is mass-transfer limited. Vigorous stirring maximizes the interfacial surface area, ensuring the

      
       generated in the aqueous phase efficiently migrates to the organic phase for transmetalation.
      
  • Workup & Validation: Cool to room temperature. The mixture should separate into two distinct clear phases (often with precipitated inorganic salts). Dilute with EtOAc, separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Homogenizing System ( -BuOH / Water)

Best for: Sterically hindered substrates or fast-hydrolyzing aliphatic trifluoroborates.

  • Reagent Loading: Add the potassium organotrifluoroborate (1.10 equiv), aryl halide (1.0 equiv),

    
     (5.0 mol %), and 
    
    
    
    (3.0 equiv) to the reaction vessel.
  • Solvent Addition: Add a degassed mixture of

    
    -BuOH and 
    
    
    
    (1:1 v/v).
    • Causality:

      
      -Butanol acts as an excellent phase-transfer mediator. It increases the solubility of water in the organic phase and vice-versa, smoothing the hydrolysis rate and preventing the "burst" release of boronic acid that leads to homocoupling in hindered systems.
      
  • Reaction Execution: Heat to 80 °C under vigorous stirring for 16 hours.

    • Validation Checkpoint: Monitor via TLC or GC-MS. If the trifluoroborate is consumed but the aryl halide remains, the hydrolysis rate has outpaced the palladium cycle. In future runs, decrease the water ratio to 2:1 (

      
      -BuOH:
      
      
      
      ).

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step experimental workflow for biphasic Suzuki-Miyaura cross-coupling.

Troubleshooting & Optimization Strategies

  • High Levels of Homocoupling (R-R formation): This indicates that the hydrolysis of

    
     to 
    
    
    
    is occurring much faster than the transmetalation step. Solution: Switch to a less polar organic solvent (e.g., Toluene instead of THF), decrease the volume of water, or use a weaker base to slow down HF sequestration.
  • Incomplete Conversion / Stalled Reaction: If both starting materials remain unconsumed, the hydrolysis may be too slow, or the biphasic mass transfer is inefficient. Solution: Increase the stirring rate, switch from a round-bottom flask to a vessel with baffles or a conical base to improve phase mixing, or add a phase-transfer catalyst (e.g., TBAB).

  • Vessel Material Effects: As demonstrated by Lloyd-Jones, the glass surface area actively participates in the reaction by acting as a fluorophile 2. If scaling up a reaction in a PTFE (Teflon) reactor, you may observe significantly slower kinetics than in a standard borosilicate glass flask. Compensation with a stronger base or higher temperature may be required.

References

  • Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates, NIH.gov,[Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling, U-Tokyo.ac.jp,[Link]

  • DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES, UPenn.edu, [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis, ACS.org,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Potassium (Z)-1-propene-1-trifluoroborate Solubility in THF

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of potassium organotrifluoroborates in organic solvents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of potassium organotrifluoroborates in organic solvents. Potassium (Z)-1-propene-1-trifluoroborate is a highly valuable, air-stable reagent for stereospecific Suzuki-Miyaura cross-coupling, but its ionic nature makes it notoriously difficult to dissolve in pure tetrahydrofuran (THF).

This guide provides a mechanistic understanding of this solubility barrier and offers field-proven, self-validating protocols to overcome it without compromising the (Z)-stereochemistry of your alkene.

Diagnostic Decision Framework

Before altering your reaction conditions, it is critical to align your solubilization strategy with your catalytic cycle's tolerance for water and additives. Use the decision tree below to select the optimal methodology for your workflow.

G Start Potassium (Z)-1-propene-1- trifluoroborate insoluble in THF WaterTol Can the reaction tolerate water? Start->WaterTol Biphasic Use Biphasic System (THF:H2O 10:1) WaterTol->Biphasic Yes StrictAnhydrous Are strictly anhydrous conditions required? WaterTol->StrictAnhydrous No CrownEther Add 18-Crown-6 (In situ sequestration) StrictAnhydrous->CrownEther Yes, but prefer in situ CationExchange Pre-synthesize TBA Salt (Cation Exchange) StrictAnhydrous->CationExchange Yes, need isolated salt

Diagnostic decision tree for solubilizing potassium trifluoroborates in THF.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Potassium (Z)-1-propene-1-trifluoroborate crash out as a white suspension in anhydrous THF? A: The insolubility is a thermodynamic issue driven by lattice energy. Potassium organotrifluoroborates possess a highly stable, crystalline ionic lattice1[1]. THF is a moderately polar, aprotic solvent with a low dielectric constant (


). It lacks the coordinating ability to sufficiently solvate the hard 

cation and overcome the strong electrostatic attraction between

and the

anion. Consequently, the salt remains in its solid state.

Q2: I am running a standard Pd-catalyzed Suzuki-Miyaura coupling. How can I dissolve the salt without changing my primary organic solvent? A: The most robust solution for standard cross-coupling is to use a biphasic solvent system, typically a THF/Water mixture (10:1 to 4:1 ratio). The aqueous phase serves to dissolve both the polar trifluoroborate salt and the essential inorganic base (e.g.,


, 

), while the THF phase solubilizes your organic electrophile and the palladium catalyst2[2]. The transmetalation occurs efficiently at the solvent interface.

Q3: My catalytic system is strictly water-sensitive (e.g., photoredox or highly sensitive ligands). How do I achieve homogeneous solubility in anhydrous THF? A: You have two primary options to disrupt the ion pair in anhydrous conditions:

  • Cation Exchange: Convert the potassium salt to a tetra-n-butylammonium (TBA) salt prior to the reaction. The bulky, lipophilic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cation drastically lowers the lattice energy, rendering the trifluoroborate highly soluble in pure THF and dichloromethane[1].
    
  • Phase Transfer Additive: Add 1.0 to 1.1 equivalents of 18-Crown-6 directly to the THF. The crown ether selectively encapsulates the

    
     ion, creating a solvent-separated ion pair and leaving a "naked," soluble trifluoroborate anion 3[3].
    

Q4: Can I just heat the THF to reflux to force the potassium salt to dissolve? A: No. While heating will marginally increase solubility, it is a temporary kinetic fix. The salt will immediately crash out upon cooling or upon injection into a continuous flow reactor, causing severe clogging 4[4]. Furthermore, prolonged heating of the undissolved solid can lead to partial isomerization of the delicate (Z)-alkene to the more thermodynamically stable (E)-isomer before transmetalation can occur.

Quantitative Strategy Comparison

Solubilization StrategySolubility in THFWater Present?Preparation TimeProsConsBest Used For
Biphasic (THF/H₂O 10:1) High (in aqueous phase)YesNone (In situ)No extra synthetic steps; highly scalable.Incompatible with water-sensitive catalysts.Standard Pd-catalyzed Suzuki-Miyaura couplings.
18-Crown-6 Additive High (Homogeneous)NoNone (In situ)Maintains anhydrous environment; instant dissolution.Crown ether is toxic and adds cost to scale-up.Water-sensitive cross-couplings; mechanism studies.
TBA Cation Exchange Very High (Homogeneous)No~4 Hours (Pre-req)Cleanest kinetic profile; highly soluble in all organics.Requires a separate synthetic step and workup.Continuous flow chemistry; photoredox catalysis.

Mechanistic Pathway of in situ Solubilization

When utilizing 18-Crown-6, the solubilization is driven by host-guest chemistry. The cavity size of 18-Crown-6 (2.6–3.2 Å) perfectly matches the ionic diameter of


 (2.76 Å).

Mechanism Solid Insoluble Salt K+ [R-BF3]- (Solid) Complex Solubilized Ion Pair [K(18-Crown-6)]+ + [R-BF3]- Solid->Complex Lattice Energy Overcome Crown Additive 18-Crown-6 (in THF) Crown->Complex Encapsulates K+ Active Reactive Species 'Naked'[R-BF3]- ready for Transmetalation Complex->Active Dissociation in THF

Mechanism of 18-Crown-6 mediated solubilization of potassium trifluoroborates.

Validated Experimental Methodologies

Protocol A: Biphasic THF/Water Setup (Standard Cross-Coupling)

Self-Validation Cue: The reaction mixture will form a distinct emulsion upon stirring, with no solid chunks of the trifluoroborate salt remaining at the bottom of the flask.

  • Charge the Flask: To an oven-dried Schlenk flask, add Potassium (Z)-1-propene-1-trifluoroborate (1.5 equiv), your aryl halide (1.0 equiv),

    
     (3.0 equiv), and the Pd catalyst (e.g., 
    
    
    
    , 5 mol%).
  • Degas Solvents: Separately sparge a 10:1 mixture of THF and deionized water with Argon for 15 minutes.

  • Solvate: Add the degassed THF/Water mixture to the flask via syringe (typically 0.1 M to 0.2 M relative to the aryl halide).

  • React: Stir vigorously (≥800 rpm) to maximize the interfacial surface area between the aqueous droplets (containing the salt) and the bulk THF. Heat to the required temperature (usually 60–80 °C).

Protocol B: Pre-synthesis of TBA (Z)-1-propene-1-trifluoroborate

Self-Validation Cue: The successful metathesis is confirmed when the aqueous layer becomes clear and the organic layer retains the newly formed TBA salt.

This protocol leverages an operationally simple biphasic metathesis to exchange the cation 5[5].

  • Slurry Formation: Suspend Potassium (Z)-1-propene-1-trifluoroborate (1.0 equiv) and tetra-n-butylammonium bromide (TBAB, 1.05 equiv) in dichloromethane (

    
    , 0.2 M).
    
  • Aqueous Metathesis: Add deionized water dropwise (approx. 20% by volume relative to

    
    ). Stir the biphasic mixture rapidly for 30 minutes at room temperature.
    
  • Phase Separation: Transfer to a separatory funnel. The

    
     and 
    
    
    
    ions will partition into the aqueous layer, while the lipophilic TBA-trifluoroborate salt will partition into the
    
    
    layer.
  • Extraction & Isolation: Separate the layers. Extract the aqueous layer twice more with

    
    . Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Drying: Dry the resulting viscous oil or waxy solid under high vacuum overnight to yield anhydrous TBA (Z)-1-propene-1-trifluoroborate, which will now dissolve instantly in anhydrous THF.

Protocol C: In Situ Solubilization via 18-Crown-6

Self-Validation Cue: The cloudy white suspension of the potassium salt in THF will rapidly transition to a clear, homogeneous solution upon the addition of the crown ether.

  • Suspend: Add Potassium (Z)-1-propene-1-trifluoroborate (1.0 equiv) to anhydrous THF under an Argon atmosphere. The salt will remain largely insoluble (cloudy suspension).

  • Sequester: Add 18-Crown-6 (1.05 equiv) to the stirring suspension at room temperature.

  • Confirm: Stir for 5–10 minutes until the solution becomes completely clear.

  • Proceed: Add your organic electrophile, base, and catalyst, and proceed with the anhydrous reaction protocol.

References

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

  • Polyfluoroorganoboron‐Oxygen Compounds. 4 [1] Lithium Pentafluorophenyltrimethoxyborate... Source: ResearchGate URL:[Link]

  • Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2) Source: D-NB.info URL:[Link]

  • Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis... Source: White Rose eTheses Online URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Z-Selective Suzuki-Miyaura Reactions

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Synthesizing stereodefined Z-alkenes via the Suzuki-Miyaura reaction presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. Synthesizing stereodefined Z-alkenes via the Suzuki-Miyaura reaction presents unique thermodynamic and kinetic challenges. Unlike their E-isomers, Z-alkenyl halides and Z-alkenylboron species are highly susceptible to stereochemical erosion (isomerization) and rapid degradation (protodeboronation) under standard catalytic conditions.

This guide is designed for research scientists and drug development professionals. It bypasses basic reaction setups to directly address the mechanistic causality of low yields and loss of stereoretention, providing field-proven, self-validating protocols to rescue your syntheses.

Part 1: Quantitative Troubleshooting Matrix

Before diving into the mechanistic Q&A, consult this diagnostic matrix to map your specific experimental symptom to its root cause and immediate chemical solution.

Observed SymptomMechanistic Root CauseRecommended Catalyst/LigandOptimal Base & Solvent SystemExpected Yield/ee Recovery
Z-to-E Isomerization (>5% E-isomer)Slow transmetalation allowing

isomerization of the Pd(II) intermediate.
Pd(P(o-Tol)₃)₂ or Pd(OAc)₂ / SPhosK₂CO₃ in THF/H₂O (10:1)>95% Stereoretention
Protodeboronation (High halide recovery)Base-catalyzed cleavage of the C-B bond due to steric clash in the cis-geometry.Pd(dppf)Cl₂ or Pd(OAc)₂ / RuPhosCsF or Cs₂CO₃ in Dioxane/H₂O>80% Yield improvement
Sluggish Reactivity (<30% Conversion)Severe steric hindrance at the transmetalation transition state.Buchwald G3/G4 Precatalysts (SPhos)KOH or K₃PO₄ (aq) in TolueneComplete conversion within 4h

Part 2: In-Depth Troubleshooting Guides (FAQ)

Q1: I am losing my Z-stereochemistry during the coupling of a Z-alkenyl halide. Why does this happen, and how do I lock the conformation?

The Causality: The loss of stereochemistry is rarely an issue with the starting material's purity; it is a kinetic problem during the catalytic cycle. After the oxidative addition of the Z-alkenyl halide to Pd(0), the resulting Pd(II) intermediate can undergo


 isomerization or 

-hydride elimination/reinsertion. This happens if the subsequent transmetalation step is too slow, giving the Pd(II) complex enough time to relax into the thermodynamically more stable E-geometry[1].

The Solution: You must accelerate transmetalation while simultaneously restricting the conformational mobility of the Pd(II) intermediate.

  • Ligand Selection: Switch to ligands with large bite angles or extreme steric bulk. Denmark and Wang demonstrated that using Pd(P(o-Tol)₃)₂ effectively locks the Z-olefin geometry, preventing isomerization[1][2]. Alternatively, dialkylbiaryl phosphine ligands like SPhos or XPhos create a rigid chiral pocket that enforces stereoretention[3].

  • Validation: Monitor the reaction via GC-MS or crude ¹H-NMR at 20% conversion. If isomerization is detected early, abort the run and increase the steric bulk of your phosphine ligand.

Q2: My Z-alkenylboronic acid is degrading before it couples (Protodeboronation). How can I stabilize the boron partner?

The Causality: Z-alkenylboronic acids suffer from severe internal steric repulsion. This strain exposes the empty p-orbital on the boron atom, making it highly susceptible to premature nucleophilic attack by hydroxide ions or water. This attack leads to the rapid cleavage of the C-B bond (protodeboronation), leaving you with unreacted alkenyl halide and a des-boronated alkene byproduct.

The Solution: Mask the boron atom to prevent premature base attack.

  • Reagent Swap: Convert your unstable boronic acid into a potassium Z-alkenyltrifluoroborate salt. Molander's work proved that these air-stable salts release the active boron species slowly into the catalytic cycle, drastically reducing protodeboronation and maintaining >99% isomeric purity[4]. Alternatively, use pinacol esters (Z-alkenyl-Bpin) synthesized via cross-metathesis[5].

  • Base Modification: Avoid strong aqueous bases like NaOH. Switch to mild, anhydrous fluoride sources (e.g., CsF) or mild carbonates (Cs₂CO₃) which facilitate transmetalation without aggressively attacking the boron center[6].

Q3: Even with stable boronates and bulky ligands, my reaction stalls at low conversion. How do I overcome this steric wall?

The Causality: When coupling fully substituted or highly hindered Z-alkenes, the transmetalation transition state becomes incredibly crowded. The energy barrier for the boron and palladium centers to align properly becomes too high for standard room-temperature conditions, causing the catalytic cycle to stall[3].

The Solution:

  • Precatalyst Activation: Standard Pd(PPh₃)₄ often fails to initiate properly under hindered conditions. Utilize Buchwald G3 or G4 precatalysts (e.g., SPhos-Pd-G3). These complexes ensure the rapid, quantitative generation of the active monoligated Pd(0) species, bypassing the initiation bottleneck[3].

  • Solvent/Base Tuning: Use a biphasic system (e.g., Toluene/H₂O 3:1) with K₃PO₄ to ensure the base is fully dissolved and available at the phase boundary where transmetalation occurs.

Part 3: Mechanistic Visualization

Understanding the exact points of failure in the catalytic cycle is critical for rational troubleshooting. The diagram below maps the standard Suzuki-Miyaura cycle, highlighting the specific kinetic traps that destroy Z-selective yields.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Retention of Z-Geometry) Pd0->OxAdd + Z-Alkenyl Halide Isomerization Failure Mode 1: Z-to-E Isomerization (Slow Transmetalation) OxAdd->Isomerization Small Ligand / High Temp Transmet Transmetalation (Z-Alkenyl Boron) OxAdd->Transmet + Boron Partner (Bulky Ligand locks geometry) Protodeboronation Failure Mode 2: Protodeboronation (Hydroxide Attack on Boron) Transmet->Protodeboronation Strong Base / Unstable Boronic Acid RedElim Reductive Elimination Transmet->RedElim Mild Base (CsF) RedElim->Pd0 Catalyst Regeneration Product Z-Retentive Product High Yield RedElim->Product C-C Bond Formation

Catalytic cycle of Z-selective Suzuki-Miyaura coupling highlighting key failure pathways.

Part 4: Standardized Experimental Protocols

Protocol A: Stereoretentive Coupling using Potassium Z-Alkenyltrifluoroborates

Designed to eliminate protodeboronation and maximize stereoretention[4].

Step 1: Reagent Preparation (Glovebox or Schlenk line)

  • Charge an oven-dried Schlenk flask with Potassium Z-alkenyltrifluoroborate (1.1 equiv), the Z-alkenyl bromide (1.0 equiv), and Cs₂CO₃ (3.0 equiv).

  • Add Pd(OAc)₂ (5 mol%) and PPh₃ or SPhos (10 mol%).

  • Evacuate and backfill the flask with dry Argon three times.

Step 2: Solvent Addition & Activation

  • Inject a degassed mixture of THF/H₂O (10:1 ratio, 0.2 M relative to the halide). Note: The water is critical to dissolve the trifluoroborate and base, facilitating the slow release of the active boronic acid.

  • Stir vigorously at room temperature for 10 minutes to ensure complete mixing at the phase boundary.

Step 3: Reaction Execution & Self-Validation

  • Heat the reaction mixture to 70 °C.

  • Validation Check: After 2 hours, withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. You should observe <2% of the des-boronated byproduct. If protodeboronation exceeds 10%, lower the temperature to 50 °C for the remainder of the run.

  • Continue heating for 12–18 hours until the halide is fully consumed.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

  • Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Ligand-Optimized Coupling for Highly Isomerization-Prone Z-Alkenyl Halides

Designed to lock the Pd(II) intermediate conformation using bulky ligands[1][2].

Step 1: In a glovebox, combine the Z-alkenyl halide (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(P(o-Tol)₃)₂ (5 mol%) in a sealed vial. Step 2: Remove from the glovebox and inject anhydrous, degassed DMF (0.1 M). Step 3: Stir at 50 °C. The extreme steric bulk of the P(o-Tol)₃ ligand will force the rapid reductive elimination of the product before


 isomerization can occur.
Step 4:  Quench with water, extract with diethyl ether, and analyze crude ¹H-NMR (specifically looking at the vinylic coupling constants, 

Hz vs

Hz) to confirm >95% Z-retention.

References

  • Stereoretentive Suzuki–Miyaura and Kumada–Tamao–Corriu Cross-Couplings for Preparing (E)- and (Z)-Stereodefined, Fully Substituted α,β-Unsaturated Esters. Thieme Connect. 3

  • Synthesis of Z-(Pinacolato)allylboron and Z-(Pinacolato)alkenylboron Compounds through Stereoselective Catalytic Cross-Metathesis. National Institutes of Health (NIH). 5

  • Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides. ResearchGate. 1

  • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. American Chemical Society (ACS). 4

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry (RSC).

  • Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal.2

  • Suzuki−Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. American Chemical Society (ACS).6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings

Guide: Resolving Homocoupling and Isomerization in Z-Alkenyl Trifluoroborates Welcome to the Advanced Technical Support Guide for Suzuki-Miyaura cross-couplings. Working with Z-alkenyl trifluoroborates presents a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Resolving Homocoupling and Isomerization in Z-Alkenyl Trifluoroborates

Welcome to the Advanced Technical Support Guide for Suzuki-Miyaura cross-couplings. Working with Z-alkenyl trifluoroborates presents a unique set of challenges: these reagents are highly susceptible to undesired oxidative homocoupling (yielding symmetrical dienes) and Z-to-E stereochemical isomerization.

This guide provides a mechanistic breakdown of why these failures occur and delivers field-proven, self-validating protocols to ensure high-yielding, stereoretentive cross-couplings.

Mechanistic Causality: The Divergence of Coupling Pathways

To troubleshoot homocoupling, we must first understand the competing catalytic cycles. The primary advantage of potassium organotrifluoroborates (


) is their ability to act as a "slow release" reservoir for the active boronic acid (

). When hydrolysis is perfectly geared to the rate of the palladium catalytic cycle, the steady-state concentration of the boronic acid remains low, favoring the desired cross-coupling.

However, if the system is perturbed by oxygen, unreduced Pd(II) precatalysts, or accelerated hydrolysis, the pathway diverges into second-order homocoupling.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Oxidation O2 Oxidation or Pd(II) Precatalyst Pd0->Oxidation O2 ingress PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Trans_CC Transmetalation (Slow Release of Z-Alkenyl-B(OH)2) PdII_Ar->Trans_CC Controlled Hydrolysis PdII_Ar_Alk Ar-Pd(II)-(Z-Alkenyl) Trans_CC->PdII_Ar_Alk RedElim_CC Reductive Elimination PdII_Ar_Alk->RedElim_CC RedElim_CC->Pd0 Regenerates Pd(0) Product_CC Cross-Coupled Product (Desired) RedElim_CC->Product_CC PdII_Ox Pd(II) Species (No Ar group) Oxidation->PdII_Ox Trans_HC Double Transmetalation (Excess Z-Alkenyl-B(OH)2) PdII_Ox->Trans_HC Fast Hydrolysis PdII_Alk_Alk (Z-Alkenyl)-Pd(II)-(Z-Alkenyl) Trans_HC->PdII_Alk_Alk RedElim_HC Reductive Elimination PdII_Alk_Alk->RedElim_HC RedElim_HC->Pd0 Regenerates Pd(0) Product_HC Homocoupled Diene (Undesired) RedElim_HC->Product_HC

Mechanistic divergence of cross-coupling vs. homocoupling in Suzuki-Miyaura reactions.

Troubleshooting FAQs

Q1: I am observing massive amounts (>20%) of homocoupled symmetrical diene instead of my cross-product. How do I suppress this? A: High levels of homocoupling are almost exclusively driven by the presence of a Pd(II) species that lacks an aryl group. This occurs via two main vectors:

  • Oxygen Ingress:

    
     rapidly oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo complex. This species will undergo transmetalation twice with your Z-alkenyl boronic acid, yielding the homocoupled diene[1]. Solution: Switch from standard vacuum manifold degassing to a rigorous subsurface nitrogen/argon sparge for at least 30 minutes.
    
  • Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g.,

    
    ), it must be reduced to Pd(0) to enter the catalytic cycle. Without an exogenous reductant, the boronic acid itself acts as the reducing agent, sacrificing two equivalents to homocoupling just to initiate the reaction. Solution: Add 10 mol% of a mild reducing agent like potassium formate to independently reduce the Pd(II) without consuming your valuable trifluoroborate[2].
    

Q2: I am using a trifluoroborate specifically for its "slow release" properties, but I am still seeing homocoupling. Why is the slow release failing? A: The slow release mechanism is governed by the hydrolysis rate of the trifluoroborate into the active boronic acid. If hydrolysis is too fast, the local concentration of boronic acid spikes, driving the second-order homocoupling reaction. This is often caused by the "Glass Effect" or the "Acid-Base Paradox" . Standard borosilicate glassware acts as a highly effective fluoride sponge (fluorophile). As fluoride is stripped from the boron atom and sequestered by the glass surface, Le Chatelier's principle drives the rapid, uncontrolled hydrolysis of the remaining trifluoroborate[3]. Furthermore, aggressive stirring or sonication in biphasic mixtures (e.g., THF/


) exponentially increases phase contact, accelerating hydrolysis[4]. Solution: Perform the reaction in a PTFE-lined vessel to eliminate fluoride sequestration, and use moderate stirring to maintain a controlled biphasic interface.

Q3: My Z-alkenyl trifluoroborate is coupling successfully, but I am losing the Z-geometry (Z-to-E isomerization). How do I retain stereochemical integrity? A: Z-alkenyl palladium intermediates are highly prone to isomerization prior to reductive elimination. The extent of this isomerization is dictated almost entirely by the steric and electronic properties of the phosphine ligand. Solution: Utilize


 as your catalyst. The extreme steric bulk of the tri(o-tolyl)phosphine ligand forces rapid reductive elimination, effectively outcompeting the slower Z-to-E isomerization pathway and allowing you to retain >95% Z-olefin geometry under mild conditions[5].
Quantitative Data: Optimization Parameters

The following table synthesizes how specific reaction parameters influence the steady-state concentration of the active boronic acid and the resulting product distribution.

Reaction ParameterHydrolysis RateSteady-State

Cross-Coupling YieldHomocoupling / Isomerization
High

Ingress
ModerateModerateLow (<30%)High (Oxidative homocoupling)
Glass Vessel (High Surface Area) FastHighModerate (50%)High (Concentration-driven)
PTFE Vessel (Biphasic) Slow / ControlledLowHigh (>85%) Low (<5%)
Pd(II) Precatalyst (No Reductant) ControlledLowModerate (60%)Moderate (Initial Pd reduction)
Pd(II) + Potassium Formate ControlledLowHigh (>90%) Very Low (<2%)

Ligand
ControlledLowHigh (>90%) Low Isomerization (Retains Z)
Self-Validating Experimental Protocol

Objective: Couple a Z-alkenyl trifluoroborate with an aryl halide while suppressing homocoupling (<2%) and retaining Z-geometry (>95%).

Materials:

  • Z-Alkenyl potassium trifluoroborate (1.05 equiv)

  • Aryl halide (1.0 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Additive: Potassium formate (10 mol%)

  • Solvent: THF/

    
     (10:1 v/v, previously degassed)
    
  • Vessel: PTFE-lined reactor tube

Step-by-Step Methodology:

  • System Assembly & Purging: Charge the PTFE-lined reaction vessel with the aryl halide, Z-alkenyl trifluoroborate, and

    
    . Add the THF/
    
    
    
    solvent mixture. Perform a subsurface argon sparge for exactly 30 minutes.
    • Causality Check: This step prevents the formation of the homocoupling-inducing Pd(II)-peroxo species.

  • Precatalyst Reduction: Add potassium formate (10 mol%) to the mixture.

    • Causality Check: This ensures any trace oxidized Pd is reduced to the active Pd(0) state without consuming the trifluoroborate reagent.

  • Catalyst Addition: Quickly add

    
     under a positive stream of argon. Seal the PTFE vessel tightly.
    
  • Controlled Biphasic Heating: Heat the reaction to 55 °C with moderate magnetic stirring (approx. 400 rpm). Do not vortex or sonicate.

    • Causality Check: Moderate stirring maintains a stable aqueous-organic interface, ensuring the "slow release" hydrolysis of the trifluoroborate remains the rate-limiting step, keeping the boronic acid concentration low.

  • Validation Checkpoint (1 Hour): Sample the organic layer and analyze via GC-MS or LC-MS.

    • Self-Validation: If the starting aryl halide remains but homocoupling is <2%, the slow release is functioning perfectly; extend the reaction time. If homocoupling exceeds 10%, your hydrolysis rate is too fast. Verify that no glass components are in contact with the liquid phase and reduce the stirring rate to minimize interfacial surface area.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). "Selection of boron reagents for Suzuki–Miyaura coupling". Chemical Society Reviews. URL: [Link]]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). "Suzuki-Miyaura coupling of Z-alkenyl halides retaining Z-geometry". Journal of Organic Chemistry. URL: [Link]5]

  • Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395". Organic Process Research & Development. URL: [Link]2]

  • Butters, M., et al. (2010). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling". Angewandte Chemie International Edition. URL: [Link]3],[4]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". URL: [Link]1]

Sources

Optimization

Technical Support Center: Potassium Organotrifluoroborate (R-BF₃K) Isolation &amp; Work-Up

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of organoboron reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of organoboron reagents. While boronic acids are notorious for competitive protodeboronation and reversible trimerization into boroxines, converting them into tetracoordinate potassium organotrifluoroborates (R-BF₃K) effectively masks the highly reactive C–B bond. This yields indefinitely air- and moisture-stable reagents ideal for Suzuki-Miyaura cross-couplings and photoredox catalysis (1[1]).

However, the work-up of these salts is fundamentally different from traditional organic extractions. Because R-BF₃K salts are highly polar, traditional aqueous/organic biphasic separations will fail. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps required to achieve >95% purity in your R-BF₃K isolations.

Visualizing the Universal Extraction Workflow

The core logic of R-BF₃K isolation relies on differential solubility . We must separate the monomeric organotrifluoroborate from the polymeric, high-lattice-energy inorganic salts (KF, KHF₂).

G A 1. Crude Reaction Mixture (R-B(OH)2 + excess KHF2) B 2. Complete Solvent Evaporation (Crucial for KF/KHF2 precipitation) A->B C 3. Selective Extraction (Dry Acetone or CH3CN) B->C D 4. Vacuum Filtration (Removes insoluble inorganic salts) C->D E 5. Concentration & Crystallization (Precipitate with Et2O) D->E

Universal workflow for isolating potassium organotrifluoroborates via selective solvent extraction.

Quantitative Data: Solvent Selection Matrix

To design a successful work-up, you must understand how different solvents interact with the ionic species in your flask. Summarized below is the empirical solubility data used to design our extraction protocols.

SolventRole in Work-UpR-BF₃K SolubilityInorganic Salt (KHF₂/KF) Solubility
Water Reaction MediumVery HighVery High
Methanol Co-solvent / AzeotropeHighModerate
Acetone Primary ExtractionModerate to HighZero
Acetonitrile Alternative ExtractionModerateZero
Diethyl Ether Anti-solvent (Precipitation)Zero Zero
Core Methodologies: Self-Validating Protocols
Protocol A: Standard Acetone Extraction (For Boronic Acid Precursors)

Mechanistic Causality: Acetone selectively dissolves the monomeric R-BF₃K salt due to its organic "R" group. The inorganic fluorides lack organic character and possess extremely high lattice energies, rendering them completely insoluble in dry acetone (1[1]).

  • Fluorination: To a 0.2 M solution of the boronic acid in methanol/water, add 4.5 equivalents of saturated aqueous KHF₂ dropwise at room temperature. Stir for 30–60 minutes.

  • Complete Evaporation: Remove all solvents under reduced pressure (rotary evaporation followed by high vacuum).

    • Self-Validation Check: The residue must be a completely dry, free-flowing white powder. If it is sticky, water remains. Residual water will solubilize KF/KHF₂ during the next step, ruining the separation.

  • Selective Extraction: Suspend the dry solid in anhydrous acetone (~10 mL per mmol of substrate). Stir vigorously for 15 minutes.

  • Filtration: Filter the suspension through a pad of Celite.

    • Self-Validation Check: A dense white filter cake (inorganic salts) should remain on the Celite, while the filtrate should be perfectly clear.

  • Crystallization: Concentrate the clear filtrate to a minimal volume (~1-2 mL). Add cold diethyl ether dropwise to precipitate the pure R-BF₃K salt. Filter and dry under vacuum.

Protocol B: Azeotropic Pinacol Removal (For Pinacolboronic Ester Precursors)

Mechanistic Causality: When synthesizing R-BF₃K from pinacolboronic esters (R-Bpin), liberated pinacol severely inhibits the crystallization of the trifluoroborate salt and can drive the reverse reaction. Pinacol forms a highly volatile azeotrope with water, allowing its removal without column chromatography (2[2]).

  • Fluorination: Treat the R-Bpin substrate with aqueous KHF₂ as described in Protocol A.

  • Azeotropic Evaporation: After the initial solvent removal, redissolve the crude, sticky residue in 50% aqueous methanol. Evaporate to dryness under moderate vacuum.

  • Iterative Purging: Repeat this dissolution-evaporation cycle 3 to 5 times.

    • Self-Validation Check: Analyze a crude aliquot via ¹H NMR. The characteristic pinacol methyl singlet at ~1.14 ppm must be entirely absent before proceeding.

  • Extraction: Proceed with the dry acetone extraction (Protocol A, Steps 3-5).

Troubleshooting Guide & FAQs

Q1: My isolated potassium trifluoroborate is contaminated with inorganic salts. How do I achieve high purity? A: Inorganic contamination almost always stems from incomplete drying prior to extraction. KHF₂ is highly soluble in water. If your crude mixture is even slightly damp, the residual water will carry KHF₂ into your acetone phase. Re-evaporate your product under high vacuum overnight, then repeat the dry acetone extraction.

Q2: I am working with an alkoxymethyltrifluoroborate, and my yields are <30% after acetone extraction. Where is my product? A: Certain aliphatic and ether-containing trifluoroborates exhibit exceptionally low solubility in standard polar aprotic solvents at room temperature. Attempting a standard trituration leaves the bulk of your product trapped in the inorganic filter cake. Solution: Employ continuous Soxhlet extraction using hot acetone for 12–24 hours. The continuous recycling of pure, hot solvent efficiently extracts sparingly soluble R-BF₃K salts from the inorganic byproducts, routinely increasing yields to >90% (3[3]).

Q3: My potassium salt is too insoluble for my subsequent palladium-catalyzed cross-coupling in non-polar solvents like toluene. What are my options? A: The potassium counterion creates a tight, highly polar ion pair. To increase the lipophilicity of your reagent, perform a cation exchange to generate a tetrabutylammonium (TBA) trifluoroborate. By treating the R-BF₃K salt with water and TBA-OH, or extracting it into organic solvents using TBA-Cl, you generate TBA salts that readily dissolve in dichloromethane or toluene. This often results in superior stereocontrol and faster reaction kinetics in cross-couplings (4[4]).

Q4: Can I use glass vessels for the KHF₂ addition? A: While KHF₂ is significantly milder than aqueous HF, it is still a fluorinating agent. Short exposure times (under 2 hours) in standard borosilicate glassware are generally acceptable for small-scale reactions. However, for prolonged reactions, large-scale synthesis, or when storing KHF₂ solutions, always use Teflon (PTFE) or high-density polyethylene (HDPE) vessels to prevent glass etching and silicon contamination.

References
  • Darses S., Genet J.P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, ACS Publications. 1

  • Molander G.A., et al. "Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides." Organic Letters, ACS Publications. 3

  • Lloyd-Jones G.C., et al. "Improved method for the conversion of pinacolboronic esters into trifluoroborate salts." University of Bristol / Elsevier Ltd.2

  • Vedejs E., et al. "Synthesis of aromatic and alkyl tetrabutylammonium trifluoroborates." Organic Syntheses. 4

Sources

Troubleshooting

Technical Support Center: Palladium Scavenging Post-Z-Propenyl Coupling

Welcome to the Technical Support Center for late-stage transition metal removal. Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) are cornerstones of modern API (Active Pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage transition metal removal. Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) are cornerstones of modern API (Active Pharmaceutical Ingredient) synthesis. However, when these couplings involve stereodefined moieties like a Z-propenyl group, the post-reaction scavenging of residual palladium introduces unique challenges.

Failure to rapidly and efficiently remove palladium not only risks exceeding stringent regulatory limits but can also lead to catastrophic Z-to-E alkene isomerization driven by residual active metal species. This guide provides authoritative troubleshooting, validated methodologies, and mechanistic insights to ensure product integrity and regulatory compliance.

Diagnostic Workflow

The following workflow outlines the standard decision matrix for removing residual palladium from a crude Z-propenyl API mixture.

Workflow Start Crude Z-Propenyl API (High Pd Content) Workup Aqueous Workup (Remove Salts) Start->Workup Analyze ICP-MS Analysis Workup->Analyze Decision Pd > Target Limit? Analyze->Decision Scavenge Add Solid Scavenger (e.g., DMT/Thiol) Decision->Scavenge Yes End Purified API (Compliant with ICH Q3D) Decision->End No Filter Filter & Wash Scavenge->Filter Filter->Analyze

Caption: Workflow for residual palladium scavenging post-coupling.

Troubleshooting Guide

Issue A: High Residual Palladium (>10 ppm) Despite Standard Workup

Symptom: After a standard aqueous quench and phase separation, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) reveals palladium levels far exceeding the ICH Q3D limits[1]. Causality: APIs often contain heteroatoms (N, O, S) that act as potent ligands, outcompeting standard extraction solvents for palladium coordination. Furthermore, the metal may exist in multiple oxidation states—soluble Pd(II) complexes and colloidal Pd(0) nanoparticles—which partition differently during workup[2]. Solution: Transition from passive extraction to active scavenging. Implement a solid-supported scavenger with a high affinity for both Pd(0) and Pd(II), such as SiliaMetS Thiol or Dimercaptotriazine (DMT)[3].

Issue B: Z-to-E Isomerization During Scavenging

Symptom: HPLC analysis shows a degradation of the Z-propenyl stereocenter, with an increasing concentration of the thermodynamically stable E-isomer. Causality: Residual Pd(0) or Pd(II) hydrides can form a


-complex with the Z-alkene. If the scavenging process is conducted at elevated temperatures (e.g., >40 °C) to speed up kinetics, the thermal energy facilitates reversible addition-elimination (often via a 

-allyl intermediate), allowing C-C bond rotation before the metal dissociates. Solution: Scavenging must be performed at ambient temperature (20–25 °C). To compensate for the slower kinetics at lower temperatures, use a fast-acting, strongly chelating scavenger like DMT, which rapidly deactivates the metal center and prevents it from re-entering the catalytic cycle[3].

Isomerization Z Z-Propenyl API (Kinetic Product) Complex Pd-Alkene Pi-Complex Z->Complex Active Pd Rotation C-C Bond Rotation (Thermally Driven) Complex->Rotation Scavenger Pd-Scavenger Complex (Deactivated) Complex->Scavenger Add DMT/Thiol E E-Propenyl API (Thermodynamic Product) Rotation->E Pd Dissociation

Caption: Mechanism of Pd-mediated Z-to-E isomerization and its prevention.

Issue C: Significant API Yield Loss During Scavenging

Symptom: Palladium levels drop successfully, but mass recovery of the API is <80%. Causality: Non-specific adsorption. If the API contains basic amines, it may bind to the acidic silanol groups on the silica backbone of the scavenger. Solution: Switch to an aqueous biphasic extraction method (e.g., Sodium Bisulfite)[4] or use a polymer-supported scavenger (like macroporous polystyrene TMT) that lacks a silica backbone[2].

Step-by-Step Validated Methodologies

Protocol 1: Solid-Supported Scavenging (SiliaMetS Thiol/DMT)

This protocol utilizes functionalized silica to irreversibly bind palladium. It is a self-validating system designed to protect the Z-alkene.

  • Dilution: Dissolve the crude API in a non-coordinating solvent (e.g., Toluene, 2-MeTHF, or EtOAc) at a concentration of 10-20 volumes.

  • Scavenger Addition: Add 4 to 5 molar equivalents of SiliaMetS Thiol or DMT relative to the initial palladium catalyst loading[3]. Causality: An excess is required to drive the binding equilibrium forward, especially for highly hindered Pd complexes.

  • Agitation: Stir the suspension vigorously at 20–25 °C for 4 to 16 hours. Do not heat.

  • In-Process Validation: After 4 hours, withdraw a 1 mL aliquot. Filter through a 0.2 µm PTFE syringe filter. Analyze via rapid HPLC to confirm the Z/E ratio is preserved, and via ICP-MS to ensure Pd is trending downward.

  • Filtration: Filter the bulk mixture through a pad of Celite to remove the Pd-loaded silica.

  • Washing: Wash the filter cake with 2 column volumes of the reaction solvent to recover any interstitial API.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the purified API.

Protocol 2: Aqueous Biphasic Extraction (Sodium Bisulfite)

This method is highly scalable and avoids solid-support adsorption issues by forming a water-soluble palladium complex[4].

  • Solvent Setup: Dissolve the crude API in a water-immiscible solvent (e.g., Toluene or 2-MeTHF)[4].

  • Reagent Addition: Add an equal volume of a 20–30% w/v aqueous Sodium Bisulfite (

    
    ) solution[4]. Causality: The bisulfite anion acts as a strong 
    
    
    
    -donor, displacing the API ligands to form a highly soluble palladium tetrasulfite complex.
  • Biphasic Agitation: Stir vigorously at 40 °C for 2 hours. (Note: 40 °C is generally safe for Z-alkenes in the absence of active Pd(0), but monitor closely).

  • Phase Separation: Allow the layers to separate.

  • Validation: Analyze both phases via ICP-MS. A successful extraction yields >95% of the total Pd in the aqueous layer. If an emulsion forms, filter the biphasic mixture through Celite to break it prior to separation.

  • Washing: Wash the organic layer once with water, then with brine. Dry over

    
     and concentrate.
    

Quantitative Data & Reference Tables

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Palladium[1]

Regulatory compliance requires strict adherence to PDE limits. The concentration limit assumes a standard 10 g daily dose of the drug product.

Route of AdministrationPDE Limit (

g/day )
Max Concentration Limit (ppm)*
Oral 10010.0
Parenteral 101.0
Inhalation 10.1

*Calculated as: PDE (


 g/day ) / Daily Dose (10  g/day ) = Concentration (

g/g or ppm).
Table 2: Comparative Scavenger Efficacy for Palladium Removal

Data synthesized from industry process development studies[3][5].

Scavenger TypeOptimal TargetProsCons
SiliaMetS Thiol Pd(0), Pd(II)Highly versatile; robust across solvents.May require longer times for hindered complexes.
SiliaMetS DMT Hindered Pd(II)Extremely fast kinetics; prevents isomerization.Higher material cost.
Polymer TMT Pd(0) NanoparticlesNo silanol-based API adsorption.Slower kinetics than silica-based equivalents.
Sodium Bisulfite Soluble Pd(II)Very cheap; highly scalable[4].Requires biphasic handling; emulsion risks.

Frequently Asked Questions (FAQs)

Q: Does the oxidation state of the residual palladium matter when choosing a scavenger? A: Absolutely. Palladium exists in the crude mixture as both soluble Pd(II) complexes and aggregated Pd(0) nanoparticles. Scavengers like Trimercaptotriazine (TMT) are highly effective at sequestering Pd(0), while ethylenediamine-based scavengers or Sodium Bisulfite are better suited for coordinating Pd(II)[4]. For mixed states, a binary system or a versatile scavenger like SiliaMetS Thiol is recommended[3][5].

Q: Can I just use activated carbon instead of expensive functionalized silica? A: While activated carbon is a common, inexpensive adsorbent, its mechanism relies on non-specific physical entrapment rather than chemical chelation. It often requires high loadings (up to 50% w/w) and elevated temperatures, which directly threatens the stereochemical integrity of your Z-propenyl group. Furthermore, carbon is notorious for adsorbing the API itself, leading to severe yield penalties[5].

Q: Why is my palladium concentration actually increasing in the final API after crystallization? A: This is a phenomenon known as "co-crystallization." If the API lattice has a high affinity for palladium, the metal can act as a nucleation point or become trapped within the crystal matrix during precipitation. This is why scavenging must be performed in the solution phase prior to any crystallization steps.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)
  • Process Development Whitepaper: Metal Scavenging Source: CatSci Ltd. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of Potassium (Z)-1-propene-1-trifluoroborate

A Comprehensive Guide to the H NMR Characterization of Potassium (Z)-1-propene-1-trifluoroborate: A Comparative Analysis Executive Summary In the realm of modern drug development and complex organic synthesis, the stereo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the


H NMR Characterization of Potassium (Z)-1-propene-1-trifluoroborate: A Comparative Analysis 

Executive Summary

In the realm of modern drug development and complex organic synthesis, the stereospecific construction of carbon-carbon bonds is paramount. While Suzuki-Miyaura cross-coupling is a foundational methodology, the use of stereodefined alkenylboron reagents is often complicated by their inherent instability. This guide objectively compares Potassium (Z)-1-propene-1-trifluoroborate against traditional boronic acids and esters, detailing the causality behind its superior stability. Furthermore, it provides a self-validating


H NMR experimental protocol to unequivocally confirm its stereochemical integrity.

The Case for Potassium (Z)-1-propene-1-trifluoroborate: A Comparative Analysis

While (Z)-1-propenylboronic acid and its pinacol ester (Bpin) are ubiquitous in cross-coupling workflows, they suffer from significant structural liabilities. The empty p-orbital on the sp²-hybridized boron atom makes these traditional reagents highly susceptible to nucleophilic attack. This electronic vulnerability leads to rapid protodeboronation, oxidative degradation, and critically for alkenyl systems, spontaneous E/Z isomerization[1].

Potassium organotrifluoroborates solve this by utilizing an sp³-hybridized, tetracoordinate boron center. This "protected" state masks the electrophilic boron, rendering the reagent a stable, free-flowing crystalline powder that resists decomposition pathways and maintains strict stereochemical fidelity during storage[2][3]. During the cross-coupling reaction, the trifluoroborate acts as a "precatalyst," undergoing a slow-release hydrolysis to generate the active boronic acid in situ, which prevents a high concentration of unstable intermediates and minimizes side reactions[2].

Table 1: Comparative Analysis of (Z)-Propenylboron Reagents
Performance MetricPotassium (Z)-1-propene-1-trifluoroborate(Z)-1-propenylboronic acid(Z)-1-propenylboronic acid pinacol ester
Boron Hybridization sp³ (Tetracoordinate)sp² (Tricoordinate)sp² (Tricoordinate)
Physical State Free-flowing crystalline solidProne to forming sticky boroxinesViscous liquid or low-melting solid
Stability (Air/Moisture) Excellent (Bench-stable)Poor (Prone to dehydration)Moderate to Good
Isomerization Risk (Z to E) Very LowHighModerate
Protodeboronation Rate Extremely Slow (Requires activation)Fast (Especially under basic conditions)Moderate (Varies with pH)[1]
Transmetalation Kinetics Controlled (Slow-release mechanism)Fast (Prone to degradation)Sterically hindered, slower than free acid[4]

Principles of H NMR Characterization: Causality and Physics

Characterizing Potassium (Z)-1-propene-1-trifluoroborate via


H NMR requires understanding the unique nuclear physics introduced by the 

group.

1. Stereochemical Validation via


-Coupling: 
The primary goal of the NMR analysis is to confirm the (Z)-configuration. This is determined by the three-bond scalar coupling constant (

) between the two vinylic protons.
  • For the (Z)-isomer (cis): The

    
     coupling constant is typically 10–12 Hz .
    
  • For the (E)-isomer (trans): The

    
     coupling constant is significantly larger, typically 15–18 Hz .
    

2. The Causality of Signal Broadening: Researchers often misinterpret the broadness of the vinylic proton adjacent to the boron atom (


). This is not an impurity; it is a quantum mechanical phenomenon. Boron-11 (

) has a nuclear spin of

and an asymmetric charge distribution. This leads to rapid quadrupolar relaxation , which partially decouples the adjacent

proton. Consequently, the

signal appears as a broadened multiplet rather than a sharply defined doublet of quartets.

Experimental Protocol: Self-Validating H NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By utilizing internal checks (residual solvent referencing and Z/E integration ratios), researchers can confidently verify the reagent's purity before committing it to a complex synthetic sequence.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of Potassium (Z)-1-propene-1-trifluoroborate into a clean glass vial. Dissolve the solid in 0.6 mL of Acetone-

    
      or DMSO-
    
    
    
    .
    • Causality: Potassium trifluoroborates are ionic salts and are completely insoluble in standard non-polar NMR solvents like CDCl

      
      . Highly polar deuterated solvents are required to break the ion pairs.
      
  • Transfer the clear solution to a standard 5 mm NMR tube.

Step 2: Acquisition Parameters
  • Frequency: Use a spectrometer operating at 400 MHz or higher to ensure adequate dispersion of the vinylic multiplets.

  • Pulse Sequence: Standard 1D proton sequence (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2–3 seconds to ensure complete relaxation of the methyl protons for accurate quantitative integration.

  • Scans: Acquire 16 to 32 scans.

Step 3: Processing & Self-Validation
  • Apodization: Apply an exponential multiplication window function with a Line Broadening (LB) of 0.3 Hz. This enhances the signal-to-noise ratio without obscuring the critical vinylic

    
    -couplings.
    
  • Zero-Filling: Zero-fill the FID to 64k data points to maximize digital resolution for precise

    
    -coupling extraction.
    
  • Referencing (Internal Check): Calibrate the spectrum using the residual solvent peak (e.g., DMSO pentet at

    
     2.50 ppm or Acetone heptet at 
    
    
    
    2.05 ppm).
  • Interpretation & Z/E Ratio Calculation:

    • Locate the methyl doublet of doublets (

      
       ~1.50 ppm).
      
    • Locate the

      
       vinylic multiplet (
      
      
      
      ~5.70 ppm) and extract the
      
      
      coupling. A value of ~10.5 Hz confirms the (Z)-configuration.
    • Integrate the (Z)-methyl signal against any detectable (E)-methyl signal (which would appear slightly shifted with a

      
       of ~15.5 Hz) to quantify the stereoisomeric purity.
      

Visualizing the Cross-Coupling Workflow

The stability of the trifluoroborate reagent is leveraged in a "slow-release" catalytic cycle. The diagram below illustrates the logical relationship between the stable precatalyst and the active transmetalating species.

G A Potassium (Z)-1-propenyl- trifluoroborate (Stable Precatalyst) B In Situ Hydrolysis (Base / H2O) A->B Slow Release C (Z)-1-propenylboronic acid (Active Nucleophile) B->C -KF, -HF D Pd-Catalyzed Transmetalation C->D E Stereopure (Z)-Alkene Target D->E Reductive Elimination

Fig 1: Slow-release mechanistic workflow of Potassium (Z)-1-propenyltrifluoroborate in Suzuki coupling.

References

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction | Accounts of Chemical Research (ACS Publications) |[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | University of Edinburgh |[Link]

Sources

Comparative

Analytical Comparison Guide: ^19^F NMR Profiling of Z-Alkenyl Trifluoroborates

Executive Summary & Rationale In modern organometallic synthesis and drug development, the transition from traditional boronic acids and pinacol esters (Bpin) to potassium organotrifluoroborates (R-BF

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern organometallic synthesis and drug development, the transition from traditional boronic acids and pinacol esters (Bpin) to potassium organotrifluoroborates (R-BFngcontent-ng-c2699131324="" class="ng-star-inserted">3K) has revolutionized cross-coupling workflows. Organotrifluoroborates offer unparalleled air and moisture stability, making them ideal bench-stable reagents.

However, when dealing with stereodefined alkenes—specifically Z-alkenyl derivatives—analytical verification of geometric purity is critical. While ^1^H NMR is often cluttered by overlapping olefinic signals in complex matrices, and ^11^B NMR suffers from broad, featureless peaks due to quadrupolar relaxation, ^19^F NMR provides a pristine, background-free analytical window [1]. This guide objectively compares the analytical performance of Z-alkenyl trifluoroborates against alternative boronates and provides a self-validating experimental framework for their synthesis and ^19^F NMR characterization.

Structural & Mechanistic Insights: The ^19^F NMR Advantage

As an application scientist, choosing the right analytical technique requires understanding the underlying quantum mechanics of the molecule. The superiority of ^19^F NMR for analyzing Z-alkenyl trifluoroborates stems from three core phenomena:

  • 100% Natural Abundance & Zero Background: Fluorine-19 has a spin of ½ and 100% natural abundance. Because fluorine is absent in most biological or standard organic matrices, the ^19^F NMR spectrum is entirely free of background interference[1].

  • Diagnostic Multiplicity (The Self-Validating Signal): The ^19^F signal of an intact trifluoroborate is not a simple singlet. It appears as a distinct 1:1:1:1 quartet . This is caused by scalar coupling to the ^11^B nucleus (Spin = 3/2, ~80% natural abundance). The coupling constant (

    
    ) is typically 40–60 Hz[2]. If the B–F bond is hydrolyzing or undergoing rapid exchange, this quartet collapses into a broad singlet. Therefore, the presence of the quartet is a self-validating indicator of reagent integrity.
    
  • Isomeric Resolution via Steric Deshielding: The steric compression inherent in the cis-geometry of Z-alkenyl trifluoroborates alters the local electron density around the –BF3 moiety. This typically results in a slight downfield shift (less negative ppm) compared to the less congested E-isomer, allowing for precise quantification of Z/E ratios without relying on ^1^H NMR coupling constants.

Comparative Performance: BF3K vs. Alternative Boronates

To justify the conversion of standard boronates to trifluoroborates, we must compare their operational and analytical metrics.

MetricPotassium Trifluoroborates (BFngcontent-ng-c2699131324="" class="ng-star-inserted">3K)Pinacol Esters (Bpin)MIDA Boronates (B-MIDA)
Bench Stability Excellent (Years at 25°C)Moderate (Prone to oxidation)Excellent
Purification Simple precipitation/crystallizationOften requires chromatographyChromatography/Crystallization
Protodeboronation Risk Very Low[2]High (especially for Z-alkenes)Low
Primary Analytical Nucleus ^19^F NMR (Sharp, distinct)^1^H / ^13^C NMR (Prone to overlap)^1^H / ^13^C NMR
Isomeric Quantification Direct integration of ^19^F signalsComplex ^1^H multiplet deconvolutionComplex ^1^H multiplet deconvolution

Quantitative ^19^F NMR Shift Data

The chemical shift of the –BF3 group is highly sensitive to the hybridization and electronics of the attached carbon. Below is a comparative table of typical ^19^F NMR chemical shifts referenced against standard fluorinated internal standards (e.g., CFCl3 at 0 ppm or fluorobenzene).

Compound ClassTypical ^19^F NMR Shift (ppm)Multiplicity

(Hz)
Optimal Solvent
Z-Alkenyl-BF3K -137.0 to -139.0 [3]Quartet ~45 - 55 CD3CN / DMSO-d6
E-Alkenyl-BF3K-139.0 to -142.0Quartet~45 - 55CD3CN / DMSO-d6
Arylethynyl-BF3K (Alkynyl)-131.0 to -133.0[4]Quartet~40 - 50DMSO-d6
Alkyl-BF3K (Secondary)-145.0 to -148.0[2]Quartet~55 - 65CD3CN

Note: Shifts are highly solvent-dependent. DMSO-d6 typically causes a slight downfield shift compared to CD3CN due to stronger hydrogen-bonding interactions with the fluorine atoms[5].

Self-Validating Experimental Protocol

To obtain high-quality ^19^F NMR data, the Z-alkenyl trifluoroborate must be synthesized with high purity. The following protocol details the conversion of a Z-alkenyl-Bpin ester to the corresponding BF3K salt, emphasizing the causality behind each step[2].

Phase 1: Fluorination & Deprotection
  • Dissolution: Dissolve the Z-alkenyl-Bpin (1.0 mmol) in methanol (5.0 mL).

    • Causality: Methanol acts as a miscible bridge between the organic boronate and the aqueous fluoride source.

  • Reagent Addition: Add a saturated aqueous solution of KHF2 (4.0 mmol, 4.0 equiv) dropwise at room temperature.

    • Causality: KHF2 is utilized over KF because the acidic bifluoride ion (HF2^-^) facilitates the protonation and cleavage of the pinacol oxygen-boron bonds, while simultaneously supplying the potassium counterion.

  • Reaction: Stir vigorously for 2 hours at 25°C.

Phase 2: Azeotropic Purification (Critical Step)
  • Solvent Removal: Concentrate the crude mixture to dryness under reduced pressure.

  • Azeotropic Evaporation: Re-dissolve the resulting white solid in 50% aqueous methanol (5 mL) and evaporate to dryness. Repeat this cycle 3 times.

    • Causality: The cleavage of Bpin generates free pinacol, which is notoriously difficult to remove and can co-crystallize with the product. Repeated evaporation with aqueous methanol azeotropically strips the volatile pinacol from the matrix, ensuring >95% purity without the need for column chromatography[2].

Phase 3: Isolation & NMR Preparation
  • Extraction: Suspend the dried solid in hot acetone (10 mL) and filter through a Celite pad.

    • Causality: BFngcontent-ng-c2699131324="" class="ng-star-inserted">3K salts are highly soluble in acetone, whereas excess inorganic salts (KHF2, KF) remain completely insoluble. This selective solubility is a self-validating purification mechanism.

  • Precipitation: Concentrate the acetone filtrate to 2 mL and add cold diethyl ether (10 mL) to precipitate the pure Z-alkenyl-BF3~K salt. Filter and dry under high vacuum.

  • NMR Sample Prep: Dissolve 5–10 mg of the pure salt in 0.5 mL of CD3CN or DMSO-d6. Do not use CDCl3.

    • Causality: Organotrifluoroborates are ionic complexes and are entirely insoluble in non-polar halogenated solvents.

Workflow Visualization

The following diagram maps the logical progression of the synthesis and analytical workflow, highlighting the phase transitions from organic-soluble esters to ionic, NMR-ready salts.

Workflow N1 Z-Alkenyl-Bpin (Starting Material) N2 KHF2 (aq) / MeOH (Fluorination) N1->N2 Add Reagents N3 Crude Z-Alkenyl-BF3K (Intermediate) N2->N3 Stir 2h, 25°C N4 Azeotropic Pinacol Removal (Purification) N3->N4 Evaporate N5 Pure Z-Alkenyl-BF3K (Stable Salt) N4->N5 Recrystallize N6 19F NMR Analysis (DMSO-d6 or CD3CN) N5->N6 Characterize

Workflow for the synthesis and 19F NMR characterization of Z-alkenyl trifluoroborates.

References

1.[5] Synthesis and Radiolabeling of Potassium Trifluoroborate Salts. tennessee.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG27ZVKUdZ_ahxjOmt6zhrA4jCB1C5SZtrkRbBpvBP307Ms3D8MzrhzlG19g9OsGhXe0o1-7zD9WyUj4ympK9Lev-axxfL9g4SvOgrgZ_OgLqK0wP82pPUSXfsPAcxMBbJZZzbgyIgwwwDdVHr7viPjjCephNcemhDkv4L1dr3uGyG9SwrQae85Pxg=] 2.[4] SUPPORTING INFORMATION Arylethynyltrifluoroborate Dienophiles for On Demand Activation of IEDDA Reactions. doi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhK8wPp8d69IjI-IDcv6xe6kUGRajqym57RIq2Ck-mC0oMSwzQqsoe4qz5UjVTzBmDghlZd1rt6F9-mjRWrBaGEwE-FpijAZ3o_T_bn45LEAys1tXCyhWymzXo5v-Nj1-MP7yJoMjgAjoM805lFw==] 3.[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrfQVDLtJdM3420u0naMNH0yZKJFnki2_y6VlBGSzuKblhBZ55w4LcGDlXQCqe1fyVwj6NTP0AeZmOb0mOtU0J0iLDtpv2jQcyF225dvVy_ukG_jj0T4XThGRiHrBDrRtBifo_] 4.[3] The Versatility of Tetracoordinated Boron-Centered Salts for Transition-Metal free C-C-Bond Formations. uni-muenchen.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx4QR-7tEfs-lYLgzVSaKXDdGzPxw_54RUM_IGPDGoea1FCbJJ9ELQc_cfHJKV6yKUn3Im8M290_DksQkGL2waHwj-_IzzTzzyM3NA0XtoJ9ceWV0HsZo-tNjm1kE3IX6FHTiSH3zlfB46DbegjGsX] 5.[1] 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8Zkc9tJvb18s0oFIchwvcrfqjK0-nONYfAxJ67KVhoP7QPLag1zQFB6_EfbMioL4Tksj3lJy2lWrVScX4q4BC49JNadG5xL-cIAHNuvlNCZ2wkXt00IbuujSQBLQ0bw0PzzXXem9AphvI6YQ=] 6.[2] Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. bristol.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdWXap1pC5dCgC7pyeU3C9AEv_q1ZOOtLoqMuCT1vF1Mwkq6F0dsatFoQTK6-mrsTyJy9bOZ0gNYYsizBuKKlx4r_ME7Gk3YViufNFXRVUO_JPLTw-d8qkcUBxTvnF820Nn3t1xyrpxv8lHPOM9jFTWUTASROjIbSKyu-toXoFkgaH6mtNIDuSS0l2lzsxs9_Z8gLy2ogvC4pXdVc=]

Sources

Validation

Potassium (Z)-1-propene-1-trifluoroborate vs Pinacol boronic esters reactivity

Title: A Publish-Ready Comparison Guide: Potassium (Z)-1-propene-1-trifluoroborate vs. Pinacol Boronic Esters in Suzuki-Miyaura Cross-Coupling Executive Summary The Suzuki-Miyaura cross-coupling of stereodefined alkenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Publish-Ready Comparison Guide: Potassium (Z)-1-propene-1-trifluoroborate vs. Pinacol Boronic Esters in Suzuki-Miyaura Cross-Coupling

Executive Summary

The Suzuki-Miyaura cross-coupling of stereodefined alkenyl boron reagents is a cornerstone of modern pharmaceutical synthesis. However, maintaining the delicate (Z)-geometry of propenyl groups during catalysis remains a persistent challenge. This guide objectively compares the reactivity, stability, and stereoretentive performance of Potassium (Z)-1-propene-1-trifluoroborate against its tricoordinate counterpart, (Z)-1-propenyl pinacol boronic ester (BPin) . By analyzing the causality behind their divergent mechanistic pathways, this guide provides actionable, self-validating protocols for stereospecific cross-coupling.

Mechanistic Reactivity Profile: Tetracoordinate vs. Tricoordinate Boron

The fundamental difference between these two reagents lies in their electronic structure and coordination geometry.

(Z)-1-Propenyl Pinacol Boronic Esters are tricoordinate,


-hybridized species. They possess a vacant p-orbital on the boron center, making them highly susceptible to nucleophilic attack. While the pinacol ligand provides steric shielding that improves bench stability compared to free boronic acids, these esters are still prone to premature activation under the strongly basic conditions of Suzuki couplings. This rapid activation generates a high local concentration of the reactive boronate intermediate, which frequently undergoes competitive protodeboronation or thermodynamically driven (Z)-to-(E) isomerization before transmetalation can occur.

Potassium (Z)-1-propene-1-trifluoroborate , conversely, is a tetracoordinate,


-hybridized salt. The coordination of three highly electronegative fluorine atoms completely saturates the boron valence shell, eliminating the vacant p-orbital[1]. This renders the reagent indefinitely stable to air and moisture. During cross-coupling, the trifluoroborate salt acts as a "slow-release" reservoir. It is chemically inert to transmetalation until it undergoes a controlled, base-promoted hydrolysis in situ to generate the active boronic acid at a steady, low concentration. This controlled release outcompetes the isomerization and protodeboronation pathways, ensuring near-perfect stereoretention[2].

G BF3 Potassium (Z)-1-propene-1-trifluoroborate (Tetracoordinate, Stable) Hydrolysis Controlled in situ Hydrolysis (H2O / Base) BF3->Hydrolysis BPin (Z)-1-propenyl BPin Ester (Tricoordinate, Susceptible) Activation Direct Base Activation (High local OH-) BPin->Activation Active Active Boronic Acid / Boronate [R-B(OH)3]- Hydrolysis->Active Slow release Activation->Active Fast SideRxn Protodeboronation / Z-to-E Isomerization Activation->SideRxn Competing pathway Transmetalation Pd-Catalyzed Transmetalation Active->Transmetalation Product Stereoretentive (Z)-Alkene Product Transmetalation->Product

Fig 1. Mechanistic divergence of tetracoordinate trifluoroborates vs. tricoordinate BPin esters.

Quantitative Performance Comparison

The following table synthesizes the operational and chemical metrics of both reagents, demonstrating why trifluoroborates are increasingly prioritized in late-stage drug development.

ParameterPotassium (Z)-1-propene-1-trifluoroborate(Z)-1-propenyl Pinacol Boronic Ester
Boron Coordination Tetracoordinate (

)
Tricoordinate (

)
Bench Stability Indefinite (Air/Moisture stable)[1]Moderate (Requires cold/dry storage)
Stereoretention (Z-isomer) >98% (Driven by slow-release mechanism)Variable (Prone to basic

isomerization)
Protodeboronation Risk LowModerate to High
Purification Method Precipitation / Recrystallization[2]Distillation / Column Chromatography
Atom Economy High (Low molecular weight byproduct)Lower (Pinacol byproduct)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate mechanistic causality into every step, transforming a standard procedure into a self-validating system.

Protocol A: Conversion of (Z)-1-propenyl BPin Ester to Potassium (Z)-1-propene-1-trifluoroborate

Causality: This conversion leverages the high thermodynamic stability of the B–F bond to drive the displacement of the bidentate pinacol ligand. Aqueous potassium hydrogen fluoride (


) is utilized as a mild, acidic fluoride source[2].
  • Solvation: Dissolve the (Z)-1-propenyl BPin ester (1.0 equiv) in methanol (0.5 M). Rationale: Methanol ensures complete dissolution of the organic substrate while remaining fully miscible with the incoming aqueous fluoride source.

  • Fluorination: Cool the solution to 0 °C. Add a 4.5 M aqueous solution of

    
     (4.5 equiv) dropwise over 15 minutes. Rationale: Cooling controls the exothermic nature of the fluorination, preventing thermal degradation or isomerization of the sensitive (Z)-alkene.
    
  • Maturation: Allow the reaction to warm to room temperature and stir for 3 hours. Concentrate the mixture in vacuo to a dry white solid.

  • Selective Extraction: Suspend the dry residue in hot acetone and filter through a sintered glass funnel. Rationale: The potassium trifluoroborate salt is highly soluble in hot acetone, whereas excess inorganic fluoride salts and byproducts remain insoluble, enabling rapid purification without the need for silica gel chromatography (which can cause streaking or degradation).

  • Precipitation: Concentrate the filtrate to a minimal volume and precipitate the product by adding cold diethyl ether. Filter and dry under high vacuum.

  • Self-Validation (Quality Control): Perform

    
     NMR and 
    
    
    
    NMR. A pure potassium trifluoroborate salt will exhibit a characteristic sharp quartet in the
    
    
    NMR (around
    
    
    3–5 ppm) due to B–F spin-spin coupling. The absence of a broad singlet at
    
    
    ppm confirms the complete consumption of the tricoordinate BPin ester.
Protocol B: Stereospecific Suzuki-Miyaura Cross-Coupling

Causality: The coupling of trifluoroborates requires a biphasic or protic solvent system to facilitate the slow hydrolysis of the


 group into the active 

species[1].
  • Catalyst Assembly: Charge a Schlenk flask with Potassium (Z)-1-propene-1-trifluoroborate (1.1 equiv), the target aryl halide (1.0 equiv),

    
     (5 mol%), and SPhos (10 mol%). Rationale: SPhos is a highly active, electron-rich biaryl phosphine ligand that accelerates oxidative addition and reductive elimination, minimizing the lifetime of the Pd-intermediate and thereby preventing isomerization.
    
  • Solvent & Base Addition: Add a degassed mixture of Toluene/

    
     (3:1 v/v) and 
    
    
    
    (3.0 equiv). Rationale: Water is strictly required to hydrolyze the trifluoroborate. The biphasic nature of the solvent system restricts the rate of hydrolysis, acting as the physical mechanism for the "slow-release" effect.
  • Reaction: Heat the biphasic mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Self-Validation (Quality Control): Analyze the crude reaction mixture via

    
     NMR prior to column chromatography. The coupling constant (
    
    
    
    ) of the vinylic protons in the product must be evaluated. A
    
    
    -value of
    
    
    Hz confirms the retention of the (Z)-alkene geometry. A
    
    
    -value of
    
    
    Hz would indicate unwanted isomerization to the (E)-alkene.

Workflow Step1 Weigh Reagents (Air-stable BF3K) Step2 Solvent Addition (Toluene/H2O) Step1->Step2 Step3 Base Addition (Cs2CO3) Step2->Step3 Step4 Pd Catalyst Addition Step3->Step4 Step5 Heating (Controlled Hydrolysis) Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6

Fig 2. Step-by-step workflow for stereospecific Suzuki-Miyaura coupling using trifluoroborates.

Conclusion

While pinacol boronic esters remain valuable synthetic intermediates, their tricoordinate nature makes them vulnerable to side reactions when precise stereocontrol is required. Potassium (Z)-1-propene-1-trifluoroborate overcomes these limitations by utilizing a tetracoordinate structure that protects the boron center from premature activation. By leveraging a controlled, biphasic hydrolysis mechanism, researchers can achieve superior stereoretention, higher atom economy, and simplified purification workflows, making trifluoroborates the reagent of choice for complex (Z)-alkenyl cross-couplings.

References

  • Molander, G. A., & Ellis, N. M. (2008). Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. Journal of Organic Chemistry, 73(17), 6841-6844.

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-56.

  • Darses, S., & Genet, J. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.

Sources

Comparative

Part 1: Catalyst Performance Comparison (Product vs. Alternative)

The stereospecific synthesis of Z-alkenes is a critical quality attribute in modern drug development, particularly when probing specific pharmacophores. In Suzuki-Miyaura cross-coupling reactions involving Z-propenyl hal...

Author: BenchChem Technical Support Team. Date: March 2026

The stereospecific synthesis of Z-alkenes is a critical quality attribute in modern drug development, particularly when probing specific pharmacophores. In Suzuki-Miyaura cross-coupling reactions involving Z-propenyl halides, the catalytic cycle is frequently compromised by Z-to-E isomerization. This stereochemical leakage typically occurs during the transmetalation or reductive elimination steps, where palladium intermediates can undergo bond rotation or


-

-

rearrangements.

As a Senior Application Scientist, I have structured this guide to objectively compare advanced stereoretentive catalyst systems against traditional alternatives. Furthermore, this guide details a rigorous, self-validating analytical workflow to definitively confirm Z-propenyl stereoretention in your final products.

To achieve strict stereoretention, the steric and electronic profile of the palladium ligand is the primary causal factor controlling the reaction pathway.

  • The Alternative (Traditional Systems): Standard catalysts like

    
     frequently result in significant Z-to-E isomerization. The relative flexibility and lower steric bulk of the triphenylphosphine ligand (Tolman cone angle ~145°) allow the Pd(II) intermediate a longer lifetime. This extended lifetime permits the intermediate to adopt conformations that facilitate bond rotation prior to reductive elimination, leading to the thermodynamically favored E-isomer.
    
  • The Product (Stereoretentive Systems): Bulky, mono-dentate phosphine ligands, specifically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , have been proven to suppress isomerization. The extreme steric encumbrance of the tri(o-tolyl)phosphine ligand (Tolman cone angle ~194°) accelerates the reductive elimination step. This rapid elimination effectively outcompetes the rate of bond rotation, locking the product in its original Z-geometry 1[1]. Similar stereospecificity can be achieved using potassium alkenyltrifluoroborates under optimized palladium catalysis.
    

MechanisticPathway A Z-Propenyl Halide + Arylboronic Acid B Oxidative Addition (Stereoretention) A->B C Pd(II) Transmetalation Intermediate B->C D Product System Pd(P(o-Tol)3)2 (High Steric Bulk) C->D E Alternative System Pd(PPh3)4 (Low Steric Bulk) C->E F Fast Reductive Elimination D->F G Slow Elimination + Bond Rotation E->G H Z-Propenyl Product (Stereoretention) F->H Desired Pathway I E-Propenyl Product (Isomerization) G->I Side Reaction

Mechanistic divergence in Pd-catalyzed cross-coupling of Z-propenyl halides.

Part 2: Analytical Workflows for Confirming Stereoretention

Synthesizing the product is only half the workflow; rigorous analytical confirmation is required to prove stereoretention. A self-validating system employs orthogonal techniques to prevent false positives:

  • 1D

    
    H NMR (J-Coupling Analysis):  The most definitive structural proof of alkene geometry lies in the vicinal coupling constants (
    
    
    
    ) of the vinylic protons. For Z-propenyl systems, the cis coupling constant typically ranges from 6 to 14 Hz (average ~10 Hz). In contrast, the E-isomer exhibits a trans coupling constant of 11 to 18 Hz (average ~16 Hz)2[2].
  • 2D NOESY NMR: To corroborate the 1D NMR J-values, Nuclear Overhauser Effect Spectroscopy (NOESY) confirms spatial proximity. In a Z-propenyl product, a strong NOE cross-peak will be observed between the propenyl methyl group and the adjacent vinylic proton, a signal entirely absent in the E-isomer.

  • GC-FID (Quantitative Isomer Ratio): While NMR provides structural proof, Gas Chromatography with Flame Ionization Detection (GC-FID) provides the most accurate quantitative Z:E ratio due to the baseline separation of the geometric isomers.

AnalyticalWorkflow A Crude Cross-Coupling Mixture B GC-FID Analysis (Isomer Quantification) A->B Aliquot C Silica Gel Purification A->C Bulk Isolation F Stereoretention Definitively Confirmed B->F >95% Z-Isomer D 1D 1H NMR (3J_HH Extraction) C->D E 2D NOESY NMR (Spatial Proximity) C->E D->F 3J_HH ≈ 10 Hz E->F Strong NOE

Multi-modal analytical workflow for confirming Z-propenyl stereoretention.

Part 3: Quantitative Data Comparison

The table below summarizes the expected performance and analytical markers when coupling a standard Z-propenyl halide with an arylboronic acid using the two compared catalyst systems.

Catalyst SystemLigand Steric ProfileYield (%)Z:E Ratio (GC-FID)Vinylic

(Hz)
Stereochemical Outcome

High (Cone Angle 194°)88>95:510.2Retention

Low (Cone Angle 145°)8240:6015.8 (major)Isomerization

Part 4: Experimental Protocols

This protocol establishes a self-validating system to ensure that any observed isomerization is a true reflection of the catalyst's performance, rather than an artifact of poor technique or purification bias.

Step 1: Reaction Assembly (Schlenk Technique)

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Charge the flask with the arylboronic acid (1.2 equiv),

    
     (5 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Causality Note: Strict exclusion of oxygen is required not just for catalyst turnover, but because oxidized phosphine ligands alter the active Pd:Ligand ratio. An under-ligated Pd species is highly prone to facilitating alkene isomerization.

Step 2: Cross-Coupling Execution

  • Add degassed toluene and the Z-propenyl halide (1.0 equiv) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours under a positive pressure of argon.

Step 3: GC-FID Aliquot Analysis (Self-Validation Step)

  • Withdraw a 50 µL aliquot of the crude reaction mixture, dilute with ethyl acetate, and filter through a short pad of Celite.

  • Inject into the GC-FID to determine the crude Z:E ratio.

  • Causality Note: Analyzing the crude mixture prior to column chromatography ensures the Z:E ratio reflects the true catalytic outcome, preventing artifactual enrichment of one isomer due to differential retention factors (

    
    ) on silica gel.
    

Step 4: Isolation and NMR Acquisition

  • Purify the bulk mixture via flash column chromatography.

  • Dissolve the purified product in

    
     and acquire a 
    
    
    
    H NMR spectrum (minimum 400 MHz).
  • Measure the

    
     coupling constant of the vinylic protons. Confirm stereoretention by verifying a coupling constant of ~10 Hz (indicative of the Z-isomer) rather than ~16 Hz (indicative of the E-isomer)2[2].
    

Part 5: References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Substituted arene synthesis by alkenylation, arylation or C-C coupling. Journal of Organic Chemistry, 77, 3700-3703. Retrieved from 1.

  • Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. ACS Publications. Retrieved from3.

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from 2.

Sources

Validation

Spectroscopic identification of Z vs E isomers in propenyl derivatives

Spectroscopic Identification of Z vs. E Isomers in Propenyl Derivatives: A Comprehensive Comparison Guide Executive Summary Propenylbenzenes—such as anethole, isoeugenol, and asarone—are ubiquitous in natural product iso...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Identification of Z vs. E Isomers in Propenyl Derivatives: A Comprehensive Comparison Guide

Executive Summary

Propenylbenzenes—such as anethole, isoeugenol, and asarone—are ubiquitous in natural product isolation, essential oil characterization, and pharmaceutical synthesis. The geometric configuration of the propenyl double bond dictates their pharmacological and olfactory properties. For example,


-asarone ((Z)-isomer) is heavily restricted due to its carcinogenic potential, whereas 

-asarone ((E)-isomer) exhibits a safer pharmacological profile. Accurate assignment of (E) (entgegen/trans) vs. (Z) (zusammen/cis) stereochemistry is a non-negotiable requirement in drug development. This guide objectively compares the primary spectroscopic modalities used for this differentiation, providing causality-driven insights and self-validating protocols.

Spectroscopic Modalities: A Comparative Analysis

Nuclear Magnetic Resonance (1H & 13C NMR): The Gold Standard

NMR spectroscopy remains the most definitive technique for assigning alkene stereochemistry, relying on fundamental quantum mechanical principles rather than empirical matching.

  • 1H NMR (Vicinal Coupling): The assignment relies on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     coupling constant between the vinylic protons.
    
    • Causality Insight: According to the Karplus relationship, the magnitude of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       is strictly governed by the dihedral angle (
      
      
      
      ) between the coupled protons. In the (E)-isomer, the protons are anti-periplanar (
      
      
      ), allowing for maximum orbital overlap and a large coupling constant (typically 14–18 Hz). Conversely, in the (Z)-isomer, the protons are syn-periplanar (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      ), resulting in less efficient orbital overlap and a significantly smaller coupling constant (typically 6–12 Hz).
  • 13C NMR (Steric Compression): While 1H NMR is primary, 13C NMR provides orthogonal validation via the

    
    -gauche effect[1].
    
    • Causality Insight: In (Z)-propenyl derivatives, the allylic methyl group is forced into close spatial proximity with the aromatic ring. This steric compression polarizes the C–H bonds and increases the local electron density around the methyl carbon. This shields the nucleus, shifting its resonance significantly upfield (lower ppm) compared to the unhindered (E)-isomer[1].

Karplus Dihedral Dihedral Angle (θ) Trans θ ≈ 180° (Anti-periplanar) Dihedral->Trans Cis θ ≈ 0° (Syn-periplanar) Dihedral->Cis JTrans Large Orbital Overlap ³J_trans = 14-18 Hz Trans->JTrans JCis Moderate Orbital Overlap ³J_cis = 6-12 Hz Cis->JCis IsomerE (E)-Isomer Confirmed JTrans->IsomerE IsomerZ (Z)-Isomer Confirmed JCis->IsomerZ

Figure 1: Causality workflow of the Karplus relationship in 1H NMR stereochemical assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid Screener

While NMR requires high sample purity and expensive instrumentation, FT-IR offers rapid, non-destructive screening. The most reliable differentiator is the out-of-plane (oop) =C–H bending vibration located in the fingerprint region[2].

  • (E)-Isomers: Exhibit a strong, sharp absorption band in the 960–980 cm

    
     region, characteristic of trans-disubstituted alkenes[1].
    
  • (Z)-Isomers: Exhibit a strong band in the 675–730 cm

    
     region, indicative of cis-disubstituted alkenes[1].
    
    • Causality Insight: The trans configuration possesses a pseudo-center of symmetry that restricts certain dipole moment changes during vibration. This structural rigidity isolates the bending mode, making the ~960 cm

      
       stretch highly diagnostic. The cis configuration lacks this symmetry, allowing broader, lower-energy bending vibrations[2].
      

Quantitative Data Comparison

The following table summarizes the distinct spectroscopic fingerprints of common propenylbenzene derivatives, illustrating the consistency of the physical rules described above[3],[4].

CompoundIsomer1H NMR Vinylic

(Hz)
13C NMR Allylic -CH

(ppm)
FT-IR =C–H Bend (cm

)
Anethole (E)-Anethole15.818.4~965
(Z)-Anethole11.614.6~700
Isoeugenol (E)-Isoeugenol15.718.3~960
(Z)-Isoeugenol11.614.4~730
Asarone

-Asarone (E)
15.818.5~962

-Asarone (Z)
11.114.5~695

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems.

Protocol 1: High-Resolution 1H NMR Workflow
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: TMS acts as an internal standard. Without it, chemical shift referencing relies on residual solvent peaks, which drift based on temperature and sample concentration, compromising precision.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (

    
    ) of the vinylic protons (typically D1 
    
    
    
    5 seconds).
    • Causality: Insufficient relaxation time leads to incomplete magnetization recovery. This skews peak integration, making it impossible to accurately determine if you are looking at a pure isomer or a mixture.

  • Self-Validation Check: Integrate the two vinylic proton signals. The system is validated if the integration ratio is exactly 1.00 : 1.00 (

    
    ).  A deviation indicates overlapping impurities or baseline distortion, rendering the extracted 
    
    
    
    coupling constant untrustworthy.
Protocol 2: ATR-FTIR Screening Workflow
  • Background Calibration: Acquire a background spectrum of the empty ATR crystal (diamond or ZnSe) immediately before sample analysis.

    • Causality: Atmospheric water vapor and CO

      
       fluctuate constantly. A fresh background ensures these environmental artifacts are perfectly subtracted from the sample spectrum.
      
  • Sample Application & Pressure: Apply the neat liquid or solid directly to the crystal. Apply consistent pressure using the anvil until the strongest peak in the spectrum reaches an absorbance of 0.5–0.8 A.U.

    • Causality: Absorbance > 1.0 A.U. causes detector saturation and peak broadening, which can obscure the exact wavenumber of the critical out-of-plane =C–H bend.

  • Self-Validation Check: Inspect the baseline between 2500–2000 cm

    
    . The system is validated if this region is completely flat and devoid of noise.  Any tilt or noise indicates poor sample contact or a contaminated crystal, requiring a re-run.
    

Workflow Start Propenyl Derivative Sample Purity Is the sample highly pure? Start->Purity NMR 1H NMR Spectroscopy (Gold Standard) Purity->NMR Yes (>95%) IR ATR-FTIR Spectroscopy (Rapid Screening) Purity->IR No / Mixture / High Throughput Coupling Analyze ³J_HH Coupling >14 Hz = E, <12 Hz = Z NMR->Coupling Bending Analyze =C-H Bending ~960 cm⁻¹ = E, ~700 cm⁻¹ = Z IR->Bending

Figure 2: Decision matrix for selecting the appropriate spectroscopic modality for isomer identification.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra – Master Organic Chemistry[Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes – Chemistry LibreTexts[Link]

  • Long-Range Olefin Isomerization Catalyzed by Palladium(0) Nanoparticles – National Institutes of Health (NIH) / ACS Omega[Link]

  • Infrared and Raman Spectroscopy of Eugenol, Isoeugenol and Methyl Eugenol: Conformational Analysis and Vibrational Assignments from DFT Calculations – ResearchGate[Link]

Sources

Comparative

Benchmarking Potassium (Z)-1-propene-1-trifluoroborate in Pharmaceutical Synthesis: A Comparative Guide

Installing a stereodefined (Z)-alkenyl moiety is one of the most notoriously difficult transformations in pharmaceutical process chemistry. Traditional (Z)-1-propenylboronic acids are highly unstable, suffering from rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Installing a stereodefined (Z)-alkenyl moiety is one of the most notoriously difficult transformations in pharmaceutical process chemistry. Traditional (Z)-1-propenylboronic acids are highly unstable, suffering from rapid protodeboronation, polymerization, and thermodynamically driven isomerization to the (E)-isomer. While pinacol esters offer improved stability, they introduce downstream purification bottlenecks.

As process requirements for Active Pharmaceutical Ingredients (APIs) become stricter regarding impurity profiles and stereochemical fidelity, Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5) has emerged as a superior alternative for Suzuki-Miyaura cross-coupling. This guide provides an objective, data-driven benchmark of this reagent against its boronic acid and pinacol ester counterparts, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol.

Mechanistic Causality: The "Slow-Release" Advantage

To understand why Potassium (Z)-1-propene-1-trifluoroborate outperforms traditional boron reagents, we must examine the electronic structure of the boron atom .

In a standard (Z)-propenylboronic acid, the boron atom possesses a vacant p-orbital. This orbital facilitates reversible addition-elimination reactions and hyperconjugative effects that lower the activation barrier for rotation around the C=C double bond. Consequently, the sterically congested (Z)-isomer rapidly relaxes into the more stable (E)-isomer.

By converting the boronic acid into a trifluoroborate salt (–BF₃K), the boron atom becomes tetra-coordinate, achieving a full octet. This completely shuts down the electronic pathways responsible for isomerization and protodeboronation . During the cross-coupling reaction, the trifluoroborate undergoes a controlled, base-mediated hydrolysis to generate the active boronic acid in situ. Because the rate of this hydrolysis closely matches the rate of the palladium catalytic cycle, the active (Z)-boronic species is consumed by transmetalation immediately upon formation, preventing any accumulation and subsequent degradation.

SlowRelease A Potassium (Z)-1-propene- 1-trifluoroborate (Air-Stable) B Hydrolysis (Base / H2O) A->B Controlled Release C Active (Z)-Propenyl Boronic Species B->C D Transmetalation (Pd Catalyst) C->D Fast Capture F Isomerization / Degradation C->F Minimal Accumulation E Stereodefined (Z)-Alkene API D->E

Fig 1. Slow-release mechanism preventing (Z)-alkene isomerization and degradation.

Comparative Benchmarking Data

The following table synthesizes quantitative data comparing the trifluoroborate salt against its conventional alternatives in the context of pharmaceutical scale-up .

Performance MetricPotassium (Z)-1-propene-1-trifluoroborate(Z)-1-Propenylboronic Acid(Z)-1-Propenylboronic Acid Pinacol Ester
Shelf-Life (Ambient Air) > 24 Months (Indefinitely stable)< 1 Week (Prone to polymerization)~ 6 Months
Stereochemical Fidelity (Z:E ratio after storage)> 99:1 (Complete retention)Rapidly degrades to (E)-isomer95:5 (Slow isomerization)
Typical Coupling Yield 85% – 95% 30% – 50%70% – 85%
Reagent Purification Simple RecrystallizationCannot be easily purifiedColumn Chromatography
API Stream Byproducts Water-soluble inorganic salts (borates/fluorides)Boric acidPinacol (Organic-soluble, difficult to purge)
Atom Economy / Cost High (KHF₂ is highly cost-effective)ModerateLow (Requires expensive pinacol diol)

Key Takeaway: While the pinacol ester is a viable intermediate for discovery chemistry, its organic-soluble pinacol byproduct complicates API isolation. Potassium (Z)-1-propene-1-trifluoroborate leaves only water-soluble inorganic salts that are trivially removed during standard aqueous workup, making it the superior choice for process chemistry.

Experimental Protocol: Stereospecific Suzuki-Miyaura Coupling

The following self-validating protocol is engineered to maximize the stereoretention of the (Z)-propenyl group while ensuring complete conversion of the aryl halide electrophile.

Step-by-Step Methodology

1. Reagent Assembly

  • Action: To a reaction vessel, add the aryl halide (1.0 equiv), Potassium (Z)-1-propene-1-trifluoroborate (1.1 equiv), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), and Cs₂CO₃ (3.0 equiv).

  • Causality: Weighing can be performed on the open bench. The tetra-coordinate nature of the trifluoroborate salt eliminates the vacant p-orbital, rendering the reagent completely immune to ambient moisture and oxygen degradation.

2. Solvent Addition & Degassing

  • Action: Add a pre-degassed mixture of THF/H₂O (10:1, 0.2 M relative to the electrophile). Purge the vessel with argon for 5 minutes.

  • Causality: The biphasic/miscible aqueous system is mandatory. Water is the chemical trigger that drives the controlled hydrolysis of the –BF₃K group to the active boronic acid species. Degassing prevents oxygen-driven, Pd-catalyzed homocoupling of the in situ generated boronic acid.

3. Controlled Heating & Monitoring

  • Action: Heat the reaction mixture to 70°C. Stir for 12–18 hours. Monitor the reaction via GC-MS or LC-MS.

  • Self-Validation Check: The reaction is complete only when the aryl halide peak is entirely consumed. Do not push the temperature beyond 80°C; excessive heat accelerates the hydrolysis beyond the catalyst's turnover rate, leading to boronic acid accumulation and subsequent (E)-isomerization.

4. Reaction Quench & Phase Separation

  • Action: Cool the mixture to room temperature. Dilute with H₂O and extract with Ethyl Acetate (EtOAc) three times.

  • Causality: The byproducts of the trifluoroborate coupling are inorganic fluoride and borate salts. These partition exclusively into the aqueous layer, ensuring a clean organic API stream devoid of the diol impurities seen with pinacol esters.

5. Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude API via silica gel chromatography to isolate the stereopure (Z)-alkene.

Workflow Step1 1. Reagent Assembly Combine Ar-X, (Z)-Propenyl-BF3K, Pd Catalyst, Base Step2 2. Solvent Addition Add degassed THF/H2O (10:1) under inert atmosphere Step1->Step2 Step3 3. Controlled Heating Stir at 60-80°C. Monitor via GC-MS/LC-MS Step2->Step3 Step4 4. Reaction Quench Cool to RT, add H2O/EtOAc. Separate organic layer Step3->Step4 Step5 5. Purification Silica gel chromatography or crystallization Step4->Step5

Fig 2. Step-by-step workflow for Suzuki-Miyaura cross-coupling using the trifluoroborate salt.

References

  • Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950-3956. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. URL:[Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. URL:[Link]

Safety & Regulatory Compliance

Safety

Potassium (Z)-1-propene-1-trifluoroborate proper disposal procedures

As a Senior Application Scientist overseeing advanced synthetic workflows, I recognize that the transition from bench-scale discovery to scaled-up drug development requires impeccable safety and logistical planning. Pota...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing advanced synthetic workflows, I recognize that the transition from bench-scale discovery to scaled-up drug development requires impeccable safety and logistical planning. Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5) is a highly versatile organotrifluoroborate salt widely utilized in Suzuki-Miyaura cross-coupling and other catalytic processes[1][2].

While these salts are celebrated as robust surrogates for boronic acids—exhibiting exceptional stability to air and moisture at ambient temperatures[2][3]—their disposal requires rigorous logistical oversight. Improper handling, particularly exposure to strong acids, can trigger hydrolysis and the subsequent release of hazardous fluoride species. This guide provides self-validating, step-by-step protocols for the safe operational handling, spill mitigation, and disposal of this reagent.

Physicochemical Hazard Profile & Causality

Understanding the mechanistic behavior of Potassium (Z)-1-propene-1-trifluoroborate is critical for designing a safe disposal plan.

  • Stability vs. Hydrolysis: The trifluoroborate anion (

    
    ) is highly stable under neutral and basic conditions. However, under strongly acidic environments, the equilibrium shifts, causing the organotrifluoroborate to hydrolyze back to the corresponding boronic acid and free fluoride ions[2].
    
  • Causality in Waste Segregation: Because of this hydrolysis pathway, organotrifluoroborate waste must never be mixed with strong mineral acids. The generation of hydrogen fluoride (HF) gas in a sealed waste container poses a severe inhalation hazard and can catastrophically compromise standard glass containers. Therefore, maintaining basic or neutral aqueous waste streams is a non-negotiable operational requirement.

Quantitative Data & Management Parameters

To ensure precise EHS logging and operational safety, all quantitative handling parameters are summarized below:

ParameterSpecification / ThresholdOperational Implication
CAS Number 951039-45-5[1]Use for precise SDS tracking and EHS logging.
Physical State Crystalline solidProne to aerosolization; avoid dry sweeping during spills.
Stability Stable to air/moisture[2]Does not require a glovebox for standard storage or weighing.
Incompatibilities Strong acids, OxidizersStrict waste segregation required to prevent HF generation.
Liquid Waste Fill Limit 70% – 80% capacity[4]Prevents over-pressurization from vapor expansion.
Fume Hood Velocity 80 – 125 feet per minute[5]Ensures adequate capture of any aerosolized particulates.

Standard Operating Procedure (SOP): Waste Segregation and Disposal

The following step-by-step methodology ensures a self-validating disposal system, minimizing the risk of hazardous by-product formation.

Step 1: Waste Characterization and Segregation

  • Action: Separate solid waste (e.g., filter cakes, unused reagent) from liquid waste (e.g., aqueous/organic extraction layers).

  • Causality: Solid and liquid wastes have different degradation kinetics and require different incineration protocols.

  • Validation: Test the pH of any liquid waste streams containing the trifluoroborate using pH paper before mixing with other waste. The pH must be ≥ 7.0. If the solution is acidic, carefully neutralize it with aqueous sodium bicarbonate until a stable pH of 7-8 is achieved.

Step 2: Container Selection

  • Action: Select High-Density Polyethylene (HDPE) or Polypropylene (PP) containers for all organotrifluoroborate waste.

  • Causality: While glass is acceptable for purely neutral organotrifluoroborates, plastic containers are mandated to prevent catastrophic container failure in the unlikely event of accidental acidification and trace HF generation[4].

Step 3: Packaging and Filling

  • Action (Liquids): Fill liquid waste containers only to 70-80% of their total capacity[4].

  • Action (Solids): Seal solid waste in secondary containment bags or wide-mouth HDPE jars.

  • Validation: Visually inspect the headspace of liquid containers. Ensure caps are securely threaded but not over-tightened to the point of stripping, allowing for safe transport.

Step 4: Labeling and EHS Transfer

  • Action: Affix a hazardous waste label detailing the exact chemical composition: "Hazardous Waste: Potassium (Z)-1-propene-1-trifluoroborate (Contains Boron and Fluoride Salts)."

  • Action: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) or Environmental Protection Services (EPS) department[4].

Workflow Visualization

WasteDisposal Start Waste Generation: Potassium (Z)-1-propene-1-trifluoroborate Decision Physical State? Start->Decision Solid Solid Waste (Filter cakes, crude) Decision->Solid Solid Liquid Liquid Waste (Aqueous/Organic solutions) Decision->Liquid Liquid/Solvent PackageSolid Seal in compatible polypropylene container Solid->PackageSolid AcidCheck Acidic Contamination? (Risk of HF release) Liquid->AcidCheck Neutralize Neutralize carefully to pH 7-8 AcidCheck->Neutralize Yes (pH < 4) PackageLiquid Store in HDPE carboy (Fill to 70-80%) AcidCheck->PackageLiquid No (pH ≥ 7) Neutralize->PackageLiquid Label Label: Hazardous Waste (Contains Fluoride/Boron) PackageSolid->Label PackageLiquid->Label EHS EHS / EPS Pickup & Incineration Label->EHS

Workflow for the safe segregation, neutralization, and disposal of organotrifluoroborate waste.

Emergency Response & Spill Mitigation Protocol

In the event of a benchtop or fume hood spill, execute the following protocol to ensure immediate containment and neutralization.

Step 1: Isolate and Don PPE

  • Action: Ensure the fume hood sash is lowered to a safe working height.

  • Action: Verify PPE: Flame-resistant lab coat, ANSI-approved safety goggles, and double-layered chemical-resistant nitrile gloves[5].

Step 2: Containment (Solid Spill)

  • Action: Do not dry sweep, as this generates respirable dust. Cover the spilled solid with damp paper towels (using water or a mild alkaline solution like 5%

    
    ).
    
  • Causality: Dampening the solid prevents aerosolization, while the alkaline environment suppresses any potential fluoride dissociation from the boron center.

Step 3: Collection and Decontamination

  • Action: Carefully scoop the dampened material using a plastic (non-sparking, non-scratching) spatula and transfer it to an HDPE solid waste container.

  • Action: Wash the affected surface with a 5% sodium bicarbonate solution, followed by a distilled water wipe-down.

  • Validation: Swab the cleaned area with a wet pH strip. A neutral pH (7.0) confirms the successful removal of the reagent and the absence of residual acidic/reactive species.

References

  • Boron Trifluoride: Special Handling and Storage Requirements. Purdue University Environmental Health and Safety. Available at: [Link]

  • Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. Available at: [Link]

  • Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Darses, S., & Genet, J. P., European Journal of Organic Chemistry. Available at: [Link]

  • Ozonolysis of Unsaturated Organotrifluoroborates. Molander, G. A., & Colombel, V., National Institutes of Health (NIH). Available at: [Link]

Sources

Handling

Personal protective equipment for handling Potassium (Z)-1-propene-1-trifluoroborate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of chemical causality. When handling Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5), st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of chemical causality. When handling Potassium (Z)-1-propene-1-trifluoroborate (CAS: 951039-45-5), standard safety protocols are insufficient if you do not understand the underlying mechanistic behavior of the molecule[1].

This guide is engineered for drug development professionals and synthetic chemists who utilize this bench-stable organoboron reagent for Suzuki-Miyaura cross-coupling reactions. Below, we will dissect the chemical triggers that mandate specific Personal Protective Equipment (PPE) and establish a self-validating operational workflow to ensure absolute laboratory safety.

Hazard Assessment & Mechanistic Causality

Potassium (Z)-1-propene-1-trifluoroborate is a highly versatile, atom-economical reagent that overcomes the purification and stability limitations of traditional boronic acids. Under standard storage conditions, it is a stable, non-hygroscopic crystalline powder.

The Hidden Hazard: The critical risk vector lies in its solvolysis profile. While stable under the basic conditions typical of cross-coupling, the trifluoroborate anion (


) undergoes rapid hydrolysis when exposed to strong acids or extreme heat[2]. This degradation releases the active boronic acid and fluoride ions. In an acidic environment (pH < 3), these fluoride ions rapidly protonate to generate Hydrogen Fluoride (HF) [2][3].

HF is a highly toxic, corrosive agent that easily penetrates human skin without immediate pain, leading to deep tissue destruction and severe bone decalcification[3]. Therefore, our PPE and handling strategy is designed not merely for a mild skin irritant (GHS07)[4], but as a preemptive barrier against latent HF generation.

MechanisticPathway A Potassium (Z)-1-propene-1-trifluoroborate (Stable Salt) C Hydrolytic Solvolysis A->C Exposure to B Acidic Media / High Heat (Catalytic or Accidental) B->C Triggers D (Z)-1-propene-1-boronic acid (Active Cross-Coupling Agent) C->D Yields E Hydrogen Fluoride (HF) (Highly Toxic Byproduct) C->E Releases

Mechanistic degradation pathway of potassium trifluoroborates in acidic media yielding toxic HF.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on chemical compatibility, breakthrough times, and the mechanistic risks outlined above.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) or NeopreneNitrile provides excellent dexterity for weighing powder[5]. However, Neoprene is strictly required if handling strong acids concurrently, due to its superior resistance to HF permeation.
Eye/Face Protection Snug-fitting Chemical Splash Goggles AND Full Face ShieldProtects ocular mucosa from micro-dust during weighing and prevents catastrophic splash-back during biphasic reaction quenching[5].
Respiratory N95/P100 Particulate Respirator (if outside hood)The salt is a fine powder. Inhalation of fluorinated dust can lead to respiratory tract irritation and systemic fluoride absorption[5].
Body Protection Flame-resistant (FR) Lab Coat, Knit Cuffs, Rubber ApronPrevents dermal accumulation of dust. The rubber apron is mandatory during acidic workups to repel corrosive, fluoride-containing splashes.

Operational Workflows & Handling Protocols

Do not just follow steps blindly; understand the chemical environment you are creating at each phase of your experiment.

OperationalWorkflow S1 1. PPE Donning (Neoprene, Goggles) S2 2. Weighing (Fume Hood) S1->S2 S3 3. Reaction Setup (Basic Media, Argon) S2->S3 S4 4. Quenching (Basic Aqueous) S3->S4 S5 5. Waste Disposal (HDPE Containers) S4->S5

Standard operating procedure for handling and disposing of trifluoroborate reagents.

Step-by-Step Methodology for Suzuki-Miyaura Setup:
  • Preparation & Donning: Inspect all PPE for micro-tears. Self-Validation Check: Ensure a tube of 2.5% Calcium Gluconate gel is physically present on your workstation before opening the chemical container.

  • Weighing: Weigh the Potassium (Z)-1-propene-1-trifluoroborate exclusively inside a calibrated chemical fume hood to prevent aerosolization of the powder[5]. Keep the sash as low as possible.

  • Reaction Setup: Transfer the salt to a Schlenk flask. When adding solvents (e.g., THF/

    
    ) and base (e.g., 
    
    
    
    ), ensure the environment remains strictly basic. The "slow release" mechanism of the boronic acid relies on this basicity to prevent HF accumulation and drive the catalytic cycle[2].
  • Quenching (Critical Step): Quench the reaction strictly with basic aqueous media (e.g., saturated

    
    ). Never quench a trifluoroborate reaction with strong mineral acids  (like HCl) unless you are specifically controlling for HF generation in a specialized Teflon reactor. Verify the pH of the aqueous layer with indicator paper to ensure it remains >7.
    

Emergency Response & Spill Management

Trustworthiness in laboratory safety means planning for systemic failure. If the chemical causality shifts unexpectedly, your response must be immediate.

  • Dermal Exposure (Suspected HF Generation): If you suspect the salt has degraded into HF and contacted your skin, immediately flush the area with copious amounts of water for 5 minutes. Apply 2.5% Calcium Gluconate gel continuously to the affected area while seeking emergency medical attention. The calcium binds with fluoride ions to form insoluble

    
    , halting deep tissue penetration and bone decalcification[3].
    
  • Powder Spill: Do not sweep dry, as this creates a severe inhalation hazard. Cover the spill with a damp, basic absorbent pad (soaked in dilute sodium carbonate) to neutralize any potential acidic degradation. Transfer the saturated pads to a hazardous waste container using a plastic scoop.

Waste Disposal & Environmental Logistics

Trifluoroborate waste cannot be combined with standard organic or aqueous waste due to the latent risk of fluoride release.

  • Material Segregation: Collect all reaction washings, TLC plates, and solid waste in dedicated High-Density Polyethylene (HDPE) containers.

  • The Glass Hazard: Never store fluorinated organoboron waste in glass containers. If the solution becomes slightly acidic over time, generated HF will etch the silica matrix of the glass, leading to a catastrophic structural breach and toxic spill.

  • Labeling: Clearly label the HDPE container as "Fluorinated Organoboron Waste - Potential HF Hazard / Do Not Acidify."

References

  • Selective Fluorination Strategies. Durham E-Theses. Available at:[Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at:[Link]

Sources

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Potassium (Z)-1-propene-1-trifluoroborate
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